molecular formula C18H34O3 B1677144 Idroxioleic Acid CAS No. 56472-29-8

Idroxioleic Acid

货号: B1677144
CAS 编号: 56472-29-8
分子量: 298.5 g/mol
InChI 键: JBSOOFITVPOOSY-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-hydroxyoleic acid is a 2-hydroxy fatty acid that is oleic acid which carries a hydroxy group at position 2. It is an orally bioavailable synthetic hydroxylated fatty acid which modulates the lipid content of cancer cell membranes and induces cell cycle arrest and apoptosis in several cancer cell lines. It has a role as an antineoplastic agent, an apoptosis inducer and an antihypertensive agent. It is a 2-hydroxy fatty acid, a long-chain fatty acid and a hydroxy monounsaturated fatty acid. It is functionally related to an oleic acid. It is a conjugate acid of a 2-hydroxyoleate.
Idroxioleic Acid is an orally bioavailable, synthetic analog of the fatty acid oleic acid, with potential antitumor activity. Upon administration,this compound activates sphingomyelin synthase (SMS), thereby increasing the concentration of sphingomyelin (SM) and diacylglycerol (DAG) in the tumor cell membrane and decreasing membrane levels of phosphatidylethanolamine (PE) and phosphatidylcholine (PC). This restores the normal, healthy levels and ratios of membrane lipids. By restoring normal membrane lipid structure and composition, this agent inhibits membrane-protein associated signaling and the aberrant activity of signaling pathways in certain tumor cells, including the Ras/MAPK and PI3K/AKt pathways. This inhibits tumor cell proliferation, induces tumor cell differentiation, and eventually can cause cell death.
antihypertensive agent;  a synthetic derivative of oleic acid

属性

IUPAC Name

(Z)-2-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSOOFITVPOOSY-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430863
Record name (Z)-2-hydroxyoctadec-9-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56472-29-8
Record name 2-Hydroxy-9-cis-octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056472298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-hydroxyoctadec-9-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56472-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDROXIOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSV3KVO1BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Novel Hydroxy Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) represent a burgeoning class of lipid molecules characterized by the presence of one or more hydroxyl groups along their aliphatic chain. Once considered mere intermediates in fatty acid metabolism, HFAs are now recognized as critical signaling molecules with diverse physiological and pathophysiological roles. Their discovery has opened new avenues for therapeutic intervention in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides an in-depth overview of the discovery of novel HFAs, their synthesis through both biosynthetic and chemical methods, and their mechanisms of action in key signaling pathways.

Discovery of Novel Hydroxy Fatty Acids and Their Biological Significance

The advent of advanced lipidomics technologies has led to the identification of numerous novel HFAs in various biological systems. A prominent example is the discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with potent anti-inflammatory and anti-diabetic properties. Beyond FAHFAs, specific regioisomers of hydroxystearic acids (HSAs) and other HFAs have been shown to exhibit distinct biological activities, highlighting the importance of the hydroxyl group's position and stereochemistry.

The biological functions of HFAs are vast and varied. They have been implicated in the regulation of inflammation, insulin (B600854) sensitivity, and cell proliferation.[1][2] For instance, certain HFAs act as endogenous ligands for G-protein coupled receptors (GPCRs), such as GPR40, thereby modulating intracellular signaling cascades.[3][4][5] Others have been shown to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs) and signal transducer and activator of transcription 3 (STAT3).[1][2]

Synthesis of Novel Hydroxy Fatty Acids

The growing interest in HFAs has spurred the development of robust synthetic strategies to produce these molecules for research and therapeutic purposes. Both enzymatic and chemical approaches are employed, each with its own advantages and limitations.

Enzymatic Synthesis (Biosynthesis)

Enzymatic synthesis offers a green and highly selective route to HFAs. Various enzymes, including lipoxygenases, cytochrome P450 monooxygenases, and hydratases, are utilized to introduce hydroxyl groups at specific positions on the fatty acid backbone.[6] This method often provides high regio- and stereoselectivity, which is crucial for producing biologically active isomers.

Table 1: Enzymatic Synthesis of Hydroxy Fatty Acids

Enzyme/SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Lactobacillus plantarum Δ9 hydrataseLinoleic acid (280 g/L)(S)-10-hydroxy-cis-12-octadecenoic acid98>99.9[7]
P450BM3 variantMyristic acidω-hydroxymyristic acid~95Not reported[8]
Pseudomonas aeruginosa PR3 hydrataseOleic acid10-hydroxystearic acid>80Not reported[9]
Nocardia cholesterolicum hydrataseLinoleic acid10-hydroxy-12(Z)-octadecenoic acid71Not reported[9]
Nocardia cholesterolicum hydrataseLinolenic acid10-hydroxy-12(Z),15(Z)-octadecadienoic acid77Not reported[9]
Chemical Synthesis

Chemical synthesis provides a versatile platform for producing a wide array of HFAs, including unnatural isomers and derivatives for structure-activity relationship (SAR) studies. Asymmetric synthesis methodologies are particularly important for obtaining enantiomerically pure HFAs.

Table 2: Chemical Synthesis of Hydroxy Fatty Acids

Synthesis MethodSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Asymmetric organocatalysis and Grignard ring openingTerminal epoxidesVarious saturated HFAs60-85>95[10]
Chiral oxazolidinone auxiliaryOleic acid(R)-2-hydroxyoleic acid methyl esterNot specified98-99[4][11]
Chiral oxazolidinone auxiliaryLinoleic acid(R)-2-hydroxylinoleic acid methyl esterNot specified98[4][11]

Biological Activity of Novel Hydroxy Fatty Acids

The therapeutic potential of HFAs is underscored by their potent biological activities in various disease models. A significant area of research is their anti-proliferative effects on cancer cells.

Table 3: Anti-proliferative Activity of Hydroxystearic Acid (HSA) Regioisomers

CompoundCell LineIC50 (µM)Reference
5-HSACaCo-225.1[9]
5-HSAHeLa22.1[9]
7-HSAHT2914.7[9]
7-HSAHeLa26.6[9]
7-HSAMCF721.4[9]
7-HSAPC324.3[9]
9-HSAHT2910-50[12]
11-HSACaCo-227.6[9]
11-HSAMCF735.8[9]

Experimental Protocols

General Protocol for Enzymatic Hydroxylation of Unsaturated Fatty Acids

This protocol provides a general framework for the enzymatic hydroxylation of unsaturated fatty acids using whole-cell biocatalysts.

  • Strain Cultivation: A recombinant E. coli strain overexpressing a fatty acid hydratase is cultivated in a suitable medium (e.g., LB medium with appropriate antibiotic selection) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by the addition of an appropriate inducer (e.g., 1 mM IPTG) and the culture is further incubated at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspended in the same buffer to a desired cell density.

  • Biotransformation: The fatty acid substrate, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), is added to the cell suspension. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring and Termination: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, the mixture is acidified to protonate the fatty acids.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Protocol for Asymmetric Chemical Synthesis of Hydroxy Fatty Acids via Epoxide Ring-Opening

This protocol outlines a general procedure for the asymmetric synthesis of HFAs starting from chiral terminal epoxides.

  • Epoxide Formation: A suitable starting material, such as a long-chain terminal alkene, is subjected to asymmetric epoxidation using a chiral catalyst (e.g., Jacobsen's catalyst or a Sharpless asymmetric epoxidation) to yield the corresponding chiral terminal epoxide with high enantiomeric excess.

  • Grignard Reagent Preparation: In a separate flask, a Grignard reagent is prepared from the appropriate alkyl or alkenyl halide and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Ring-Opening Reaction: The chiral epoxide, dissolved in an anhydrous ether solvent, is cooled to a low temperature (e.g., -78°C). The prepared Grignard reagent is then added dropwise to the epoxide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup and Protection: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting secondary alcohol may be protected (e.g., as a silyl (B83357) ether) for subsequent steps.

  • Deprotection and Oxidation: The protecting group on the terminal alcohol is selectively removed, and the primary alcohol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or a two-step oxidation via the corresponding aldehyde).

  • Purification: The final hydroxy fatty acid is purified by column chromatography or recrystallization.

Signaling Pathways and Mechanisms of Action

Novel HFAs exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of STAT3 Signaling

Certain HFAs have been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many cancers and promotes cell proliferation and survival.[1][2]

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription HFA Hydroxy Fatty Acid HFA->STAT3_active Inhibition

Caption: Inhibition of the STAT3 signaling pathway by hydroxy fatty acids.

Modulation of Histone Deacetylase (HDAC) Activity

Some HFAs can act as HDAC inhibitors, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

HDAC_Inhibition Histone Histone Tail Acetyl Acetyl Group Histone->Acetyl HDAC HDAC Acetyl->HDAC Removal Chromatin_closed Condensed Chromatin (Transcriptionally repressed) HDAC->Chromatin_closed Leads to Chromatin_open Open Chromatin (Transcriptionally active) Gene Tumor Suppressor Genes Chromatin_open->Gene Expression HFA Hydroxy Fatty Acid HFA->HDAC

Caption: Mechanism of HDAC inhibition by hydroxy fatty acids.

Activation of GPR40 Signaling

HFAs can act as agonists for GPR40, a receptor primarily expressed in pancreatic β-cells, leading to enhanced glucose-stimulated insulin secretion.

GPR40_Activation HFA Hydroxy Fatty Acid GPR40 GPR40 HFA->GPR40 Binding Gq Gαq GPR40->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Release Insulin Insulin Vesicle Exocytosis Ca2->Insulin Triggers

Caption: GPR40 signaling pathway activation by hydroxy fatty acids.

Experimental Workflow

The discovery and development of novel HFAs as therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow Synthesis HFA Synthesis (Enzymatic or Chemical) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Cell Viability, Enzyme Inhibition) Purification->InVitro Mechanism Mechanism of Action Studies (Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: A typical experimental workflow for HFA discovery and development.

Conclusion

The field of hydroxy fatty acids is rapidly evolving, with ongoing research continuing to uncover novel structures, biological functions, and therapeutic applications. The synthetic methodologies outlined in this guide provide a foundation for producing these valuable molecules, while the elucidation of their signaling pathways offers insights into their mechanisms of action. As our understanding of the intricate roles of HFAs in health and disease deepens, so too will the opportunities for developing innovative HFA-based therapeutics to address a wide range of unmet medical needs.

References

The Role of 2-Hydroxyoleic Acid in Sphingomyelin Synthase Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms surrounding the synthetic fatty acid 2-hydroxyoleic acid (2-HOA), also known as Minerval, and its purported activation of sphingomyelin (B164518) synthase (SMS). For years, the prevailing hypothesis centered on 2-HOA's ability to directly activate SMS, leading to a significant increase in sphingomyelin (SM) levels within cancer cell membranes and triggering anti-proliferative signaling cascades. However, recent studies have presented conflicting evidence, suggesting 2-HOA does not activate, and may even inhibit, SMS, attributing its anti-cancer effects to alterations in phosphatidylcholine metabolism. This document consolidates the available quantitative data, details the experimental protocols used in key studies, and visualizes the proposed signaling pathways to offer a comprehensive and balanced overview of the current state of research. The central controversy is addressed by presenting both the SMS activation model and the alternative hypothesis, providing researchers with a thorough understanding of the disparate findings and future research directions.

Introduction: The 2-HOA and Sphingomyelin Controversy

2-Hydroxyoleic acid (2-HOA) is a synthetic derivative of oleic acid that has demonstrated potent anti-tumor activity in various preclinical and clinical studies, particularly against aggressive cancers like glioblastoma.[1] Its mechanism of action has been a subject of intense investigation and significant debate.

The initial and widely cited mechanism proposes that 2-HOA acts as a direct activator of sphingomyelin synthase (SMS), an enzyme that catalyzes the transfer of a phosphocholine (B91661) group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[2][3] According to this model, cancer cells exhibit significantly lower basal levels of SM compared to healthy cells.[3][4][5] Treatment with 2-HOA is reported to rapidly and substantially increase SM mass, restoring levels to those found in non-tumor cells.[3][4][5] This dramatic shift in membrane lipid composition is believed to alter the biophysical properties of the plasma membrane, affecting lipid raft organization and modulating the activity of membrane-associated signaling proteins crucial for cancer cell growth and survival, such as Ras and Protein Kinase C (PKC).[2][3][6]

However, a 2018 study challenged this paradigm directly.[7][8] The researchers reported that in their experiments using A549 (lung cancer) and U118 (glioma) cell lines, 2-HOA treatment did not lead to SMS activation or SM accumulation.[7][8] Instead, they observed a significant reduction in phosphatidylcholine levels and found that 2-HOA dose-dependently inhibited recombinant SMS1 and SMS2 activity in vitro.[8] This alternative hypothesis suggests that the anti-cancer properties of 2-HOA may be linked to its effects on PC metabolism and the inhibition of enzymes like lysophosphatidylcholine (B164491) acyltransferase (LPCAT).[7][8]

This guide will present the data and methodologies supporting both viewpoints to facilitate a critical evaluation of the evidence.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from studies on the effects of 2-HOA on lipid composition and enzyme activity.

Table 1: Effects of 2-HOA on Sphingomyelin (SM) and Sphingomyelin Synthase (SMS) Activity (Pro-Activation Evidence)
ParameterCell Line(s)2-HOA Concentration & TimeObserved EffectReference(s)
SM Mass Human Glioma200 µM, 24h4.6-fold increase[5][9][10]
Jurkat (Leukemia)200 µM, 24h2.4-fold increase[5]
A549 (Lung Cancer)200 µM, 24h2.7-fold increase[5]
1321N1 (Glioma)200 µM, 24h2.2-fold increase[5]
SMS Activity U118 (Glioma)200 µM, 24h3.6-fold increase[5]
U118 (Glioma)200 µM, 5 min85% increase[5]
In vitro (Cell PNS)200 µM, 2h80% increase[5]
Other Sphingolipids U118 (Glioma)200 µM, 72hC16-Ceramide: 2.2-fold increase[11]
U118 (Glioma)200 µM, 72hC22-Ceramide: 5.4-fold increase[11]
U118 (Glioma)200 µM, 72hC16-dhSM: 7.8-fold increase[11]

PNS: Postnuclear Supernatant; Cer: Ceramide; dhSM: Dihydro-sphingomyelin

Table 2: Effects of 2-HOA on Sphingolipid and Phospholipid Levels (Contradictory Evidence)
ParameterCell Line2-HOA Concentration & TimeObserved EffectReference(s)
SMS Activity A549, U118Not specifiedNo activation observed[7][8][12]
Recombinant SMS1/SMS2Dose-dependentInhibition of activity[8][12]
SM Levels A549200 µMNo significant changes in most SM species[4][7]
PC Levels A549200 µMSignificant reduction in almost all tested PC species[4][7]

SM: Sphingomyelin; PC: Phosphatidylcholine

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are synthesized protocols for key experiments cited in the literature.

Protocol 1: Fluorescence-Based Sphingomyelin Synthase (SMS) Activity Assay

This protocol is based on the common use of a fluorescent ceramide analog, NBD-C6-Ceramide, to measure SMS activity in cell lysates.[12][13][14]

A. Materials:

  • Cell culture plates and media

  • 2-Hydroxyoleic acid (2-HOA)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • BCA Protein Assay Kit

  • NBD-C6-Ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • Lipid Extraction Solvent: Chloroform:Methanol (B129727) (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC Developing Solvent: Chloroform:Methanol:2M NH₄OH (40:10:1, v/v/v)

  • Fluorescence imager/scanner

B. Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., U118, A549) and grow to desired confluency. Treat cells with 2-HOA at the desired concentration (e.g., 200 µM) or vehicle control for the specified time.

  • Preparation of Cell Lysate:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold Lysis Buffer and scraping.

    • Homogenize the lysate by sonication on ice or by passing through a fine-gauge needle.

    • Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (postnuclear supernatant), which contains the enzyme fraction.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture. For each reaction, combine:

      • Cell lysate (e.g., 100-200 µg of total protein)

      • NBD-C6-Ceramide (final concentration ~5-10 µM)

      • Phosphatidylcholine (PC) (final concentration ~50-100 µM)

    • Adjust the total volume with Reaction Buffer.

    • Incubate the reaction mixture at 37°C for 1-2 hours in the dark.

  • Lipid Extraction and Separation:

    • Stop the reaction by adding Chloroform:Methanol (2:1, v/v). Vortex thoroughly.

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Resuspend the dried lipid film in a small volume of Chloroform:Methanol (9:1, v/v).

    • Spot the resuspended lipids onto a silica (B1680970) TLC plate.

  • Quantification:

    • Develop the TLC plate using the TLC Developing Solvent until the solvent front nears the top.

    • Air-dry the plate completely.

    • Visualize the fluorescent spots corresponding to the substrate (NBD-C6-Ceramide) and the product (NBD-C6-Sphingomyelin) using a fluorescence imager.

    • Quantify the fluorescence intensity of the product spot. SMS activity is proportional to the amount of NBD-sphingomyelin formed and should be normalized to the amount of protein used in the assay.

Protocol 2: Lipid Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of multiple lipid species, including sphingomyelins and phosphatidylcholines, from cell samples.[1][7][15][16]

A. Materials:

  • Cell culture materials and 2-HOA

  • Internal Standards Cocktail (containing deuterated or odd-chain lipid species for each class to be quantified, e.g., C17-ceramide, d18:1/12:0-SM, etc.)

  • Extraction Solvents (e.g., Methanol, Isopropanol, Ethyl Acetate, 1-Butanol)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase column (for sphingolipids)

  • Mobile Phase A: Acetonitrile:Water (e.g., 40:60) with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol:Isopropanol (e.g., 10:90) with 0.1% formic acid and 5 mM ammonium formate

B. Procedure:

  • Sample Preparation:

    • Culture and treat cells with 2-HOA as described in Protocol 1.

    • Harvest cells by scraping and create a cell pellet by centrifugation.

    • Resuspend the pellet in a known buffer volume. Determine protein concentration from an aliquot.

  • Lipid Extraction:

    • To a known amount of cell homogenate (e.g., 100 µg protein), add the internal standards cocktail.

    • Add extraction solvent. A common method is a single-phase extraction with methanol or a two-phase liquid-liquid extraction (e.g., using isopropanol:water:ethyl acetate).

    • Vortex vigorously and incubate (e.g., on ice or at room temperature).

    • Centrifuge to pellet precipitated protein and debris.

    • Collect the supernatant containing the lipid extract.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., Methanol or Mobile Phase A/B mixture).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate lipid classes using a gradient elution on a C18 column.

    • Detect and quantify lipid species using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each lipid species is identified by a specific precursor-product ion transition.

  • Data Analysis:

    • Construct calibration curves for each lipid class using external standards.

    • Quantify the amount of each endogenous lipid species by normalizing its peak area to the peak area of the corresponding internal standard.

    • Express final lipid quantities as pmol/mg of protein or a similar normalized unit.

Visualization of Signaling Pathways and Workflows

Diagram 1: Proposed SMS Activation Pathway by 2-HOA

SMS_Activation_Pathway cluster_membrane Plasma Membrane SMS Sphingomyelin Synthase (SMS) SM Sphingomyelin (SM) (Increased) SMS->SM Synthesizes DAG Diacylglycerol (DAG) SMS->DAG Ceramide Ceramide Ceramide->SMS PC Phosphatidylcholine (PC) PC->SMS Membrane Altered Membrane Properties (Lipid Rafts) SM->Membrane Modulates Ras_mem Ras (Membrane-bound) Membrane->Ras_mem Displaces Ras_cyto Ras (Cytoplasmic) (Inactive) Ras_mem->Ras_cyto Two_HOA 2-Hydroxyoleic Acid (2-HOA) Two_HOA->SMS Activates Signaling_Inhibition Inhibition of Downstream Proliferation Pathways (MAPK, PI3K/Akt) Ras_cyto->Signaling_Inhibition Leads to Cell_Response Anti-Tumor Effects (Cell Cycle Arrest, Autophagy) Signaling_Inhibition->Cell_Response

Caption: Proposed mechanism where 2-HOA activates SMS, increasing SM and altering membrane properties.

Diagram 2: Alternative Hypothesis - SMS-Independent Mechanism

Alternative_Pathway cluster_cell Cancer Cell LPCAT LPCAT PC_Metabolism Phosphatidylcholine (PC) Metabolism LPCAT->PC_Metabolism Regulates PC_Reduced Reduced PC Levels PC_Metabolism->PC_Reduced Leads to Membrane_Alteration Altered Membrane Structure PC_Reduced->Membrane_Alteration Cell_Suppression Cancer Suppression Membrane_Alteration->Cell_Suppression SMS Sphingomyelin Synthase (SMS) Two_HOA 2-Hydroxyoleic Acid (2-HOA) Two_HOA->LPCAT Inhibits? Two_HOA->SMS Inhibits

Caption: Alternative hypothesis where 2-HOA inhibits SMS and alters PC metabolism, leading to anti-cancer effects.

Diagram 3: General Experimental Workflow for Lipid Analysis

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: Vehicle vs. 2-HOA start->treatment harvest Cell Harvesting & Lysis treatment->harvest protein_assay Protein Quantification (e.g., BCA) harvest->protein_assay extraction Lipid Extraction (with Internal Standards) harvest->extraction data_proc Data Processing & Quantification protein_assay->data_proc analysis Analysis: LC-MS/MS extraction->analysis analysis->data_proc results Results: Lipid Profile Comparison data_proc->results

Caption: A generalized workflow for investigating the effects of 2-HOA on cellular lipid profiles.

Discussion and Future Directions

The conflicting findings on the interaction between 2-HOA and sphingomyelin synthase present a critical challenge and an opportunity for the field. The initial model, where 2-HOA activates SMS, is supported by several studies showing significant increases in SM and downstream signaling effects consistent with membrane reorganization.[3][5][11] The subsequent accumulation of specific ceramide species further suggests a profound alteration of sphingolipid metabolism.[11]

Conversely, the work by Cao et al. provides a strong counterargument, demonstrating no SMS activation and even inhibition in cell-free assays.[7][8] Their finding of a significant decrease in phosphatidylcholine levels offers a plausible alternative mechanism for 2-HOA's anti-tumor activity, as PC is a major membrane component and its metabolism is crucial for cell signaling and integrity.[4][7]

Several factors could contribute to these disparate results:

  • Cell-Type Specificity: The effects of 2-HOA could be highly dependent on the specific genetic and metabolic background of the cancer cell lines used.

  • Experimental Conditions: Subtle differences in experimental protocols, such as culture conditions, treatment duration, or the specific assays used to measure SMS activity, could lead to different outcomes.

  • Indirect vs. Direct Effects: 2-HOA may not directly activate SMS but could indirectly lead to an increase in SM in some contexts by altering the availability of substrates (ceramide and PC) or by affecting other related metabolic pathways. For instance, theoretical studies suggest the increase in SM levels could be consistent with the incorporation of 2-HOA into ceramide, pointing to a possible role for ceramide synthase.[17]

Future Research: To resolve this controversy, future studies should focus on:

  • Direct Binding Assays: Conducting studies with purified recombinant SMS proteins and 2-HOA to unequivocally determine if a direct interaction and activation occurs.

  • Broad Spectrum Analysis: Using multiple, distinct cancer cell lines in parallel to assess the cell-type specificity of 2-HOA's effects.

  • Comprehensive Lipidomics: Performing time-course lipidomics studies to capture the dynamic changes in both the sphingolipid and glycerophospholipid pathways immediately following 2-HOA treatment.

  • Enantiomer-Specific Activity: Further investigation into the differential effects of the R and S enantiomers of 2-HOA, as one study found that only the S enantiomer was able to activate SMS, could provide crucial insights into the specific molecular interactions at play.[14]

Conclusion

2-Hydroxyoleic acid remains a promising anti-cancer agent, but its precise mechanism of action is still under debate. While the SMS activation hypothesis has been influential, the contradictory evidence cannot be ignored. It is plausible that 2-HOA exerts its effects through multiple mechanisms, which may vary between different cancer types. For researchers and drug developers, it is imperative to consider both the potential role of SMS activation and the impact on phosphatidylcholine metabolism when designing new studies or therapeutic strategies based on 2-HOA. A definitive resolution of this scientific question will be crucial for optimizing the clinical application of this novel class of membrane lipid therapy.

References

The Antitumor Properties of 2-Hydroxyoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, is a novel antitumor agent that has demonstrated promising preclinical and clinical activity, particularly in aggressive cancers such as glioblastoma.[1] Operating through a unique mechanism of action termed Membrane Lipid Therapy (MLT), 2-OHOA selectively targets the abnormal lipid composition of cancer cell membranes, leading to the modulation of key signaling pathways, cell cycle arrest, and ultimately, cancer cell death through apoptosis and autophagy.[2][3] This technical guide provides a comprehensive overview of the antitumor properties of 2-OHOA, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action: Membrane Lipid Therapy

The primary mechanism of action of 2-hydroxyoleic acid (2-OHOA) revolves around its ability to remodel the lipid composition of cancer cell membranes.[2] Unlike normal cells, cancer cells often exhibit an altered membrane lipid profile, characterized by lower levels of sphingomyelin (B164518) (SM) and higher levels of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[4][5] This aberrant lipid composition contributes to the activation of oncogenic signaling pathways.

2-OHOA integrates into the cell membrane and is reported by several studies to activate sphingomyelin synthase (SMS), an enzyme that catalyzes the synthesis of sphingomyelin from ceramide and phosphatidylcholine.[2][3] This leads to a significant increase in sphingomyelin levels within the cancer cell membrane, restoring a lipid profile more akin to that of normal cells.[2][5] However, it is important to note that some studies have contested the direct activation of SMS by 2-OHOA, suggesting the anticancer effects may be related to an effect on phosphatidylcholine metabolism.[6]

The restoration of normal membrane lipid composition has profound effects on the localization and activity of membrane-associated signaling proteins. Notably, the increase in sphingomyelin-rich domains displaces key signaling molecules like Ras from the plasma membrane to the cytoplasm, where they are inactive.[4] This leads to the downregulation of critical cancer-promoting signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[3][7] The culmination of these molecular events is the induction of cell cycle arrest, cellular differentiation, and programmed cell death, primarily through autophagy and apoptosis.[3]

Signaling Pathway of 2-Hydroxyoleic Acid

2-OHOA_Signaling_Pathway 2-OHOA 2-OHOA SMS Sphingomyelin Synthase (SMS) 2-OHOA->SMS Activates* SM Sphingomyelin (SM) ↑ SMS->SM Synthesizes Cer Ceramide Cer->SM PC Phosphatidylcholine (PC) PC->SM Ras_mem Membrane-bound Ras (Active) SM->Ras_mem Displaces Ras_cyto Cytoplasmic Ras (Inactive) Ras_mem->Ras_cyto Translocates MAPK_pathway Ras/MAPK Pathway ↓ Ras_cyto->MAPK_pathway Inhibits PI3K_pathway PI3K/Akt Pathway ↓ Ras_cyto->PI3K_pathway Inhibits Cell_Cycle_Arrest Cell Cycle Arrest MAPK_pathway->Cell_Cycle_Arrest Leads to PI3K_pathway->Cell_Cycle_Arrest Autophagy Autophagy Cell_Cycle_Arrest->Autophagy Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis note *Some studies dispute the direct activation of SMS.

Caption: Signaling pathway of 2-hydroxyoleic acid in cancer cells.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of 2-Hydroxyoleic Acid in Cancer Cell Lines
Cell LineCancer TypeAssayEndpointValueReference
MSTO-211HBiphasic MesotheliomaCytotoxicity AssayGI500.11 ± 0.05 µM (as 17bNP)[8]
HT-29Colorectal AdenocarcinomaCytotoxicity AssayGI500.17 ± 0.04 µM (as 18bNP)[8]
LN-229GlioblastomaCytotoxicity AssayGI500.0006 ± 0.0001 µM (as free drug 8)[8]
A549Lung AdenocarcinomaNot SpecifiedIC50Comparable for racemic and (S) 2OHOA[9]
HTB-26Breast CancerCytotoxicity AssayIC5010-50 µM[10]
PC-3Pancreatic CancerCytotoxicity AssayIC5010-50 µM[10]
HepG2Hepatocellular CarcinomaCytotoxicity AssayIC5010-50 µM[10]
HCT116Colorectal CarcinomaCytotoxicity AssayIC5022.4 µM (compound 1) / 0.34 µM (compound 2)[10]

Note: GI50 is the concentration that causes a 50% decrease in cell number. Some values are for 2-OHOA conjugated with other molecules (e.g., 17bNP, 18bNP, compounds 1 and 2).

Table 2: Effect of 2-Hydroxyoleic Acid on Sphingomyelin Levels in Cancer Cells
Cell LineCancer TypeTreatmentFold Increase in SphingomyelinReference
Glioma CellsGlioma2-OHOA4.6-fold[5][11]
JurkatLeukemia200 µM 2-OHOA for 24h2.4-fold[2]
A549Non-small Cell Lung Cancer200 µM 2-OHOA for 24h2.7-fold[2]
1321N1Glioma200 µM 2-OHOA for 24h2.2-fold[2]
SF767Glioma200 µM 2-OHOA for 24h36.0% increase[2]
Table 3: Clinical Trial Data for 2-Hydroxyoleic Acid (NCT01792310)
PhasePatient PopulationDose EscalationRecommended Phase 2 Dose (RP2D)Key Efficacy Results (Glioma)Common Adverse Events (Grade 1-2)References
I/IIaAdvanced solid tumors, including recurrent high-grade gliomas500-16,000 mg/daily12,000 mg/daily (4g three times a day)24% of 21 patients had clinical benefit (CR, PR, or SD >6 cycles). One exceptional response lasted >2.5 years.Nausea, vomiting, diarrhea[1][7][12][13][14][15][16][17]

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a standard method for assessing cell viability and proliferation based on the metabolic activity of cells.[18][19][20]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 2-Hydroxyoleic acid (2-OHOA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Include control wells with medium alone for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 2-OHOA in culture medium and add them to the respective wells. Include vehicle control wells.

  • Incubation with Drug: Incubate the cells with 2-OHOA for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_2OHOA Add 2-OHOA and controls incubate_24h->add_2OHOA incubate_drug Incubate for desired time add_2OHOA->incubate_drug add_MTT Add MTT solution incubate_drug->add_MTT incubate_MTT Incubate for 2-4h add_MTT->incubate_MTT solubilize Add solubilization solution incubate_MTT->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines a general procedure for extracting lipids from cells for subsequent analysis by mass spectrometry to quantify changes in lipid composition.[21][22][23][24][25]

Materials:

  • Cell pellets (1 x 10^7 cells)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Ultrapure water

  • Internal standards (e.g., deuterated lipid standards)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas evaporator

  • Mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) coupled with UPLC/HPLC

Procedure:

  • Sample Preparation: Start with a cell pellet of approximately 1 x 10^7 cells.

  • Lipid Extraction (MTBE Method):

    • Add 200 µL of cold methanol and 800 µL of cold MTBE to the cell pellet.

    • Vortex thoroughly.

    • Add 200 µL of water to induce phase separation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen or argon gas or using a SpeedVac.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 20-40 µL of acetonitrile/isopropanol/water in a 65:30:5 ratio).

  • Mass Spectrometry Analysis: Analyze the lipid extract using a mass spectrometer coupled with a suitable liquid chromatography system.

  • Data Analysis: Identify and quantify lipid species using specialized software and lipid databases.

Western Blot Analysis of MAPK Pathway Proteins

This protocol is for the detection and quantification of key proteins in the MAPK signaling pathway, such as phosphorylated and total ERK, JNK, and p38, to assess the effect of 2-OHOA.[4][26][27][28]

Materials:

  • Cell lysates from control and 2-OHOA-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[29][30][31]

Materials:

  • Control and 2-OHOA-treated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Autophagy Assessment

This section provides an overview of common methods to assess autophagy induction by 2-OHOA.[32][33][34][35]

3.5.1. Western Blot for LC3 Conversion

  • Principle: Monitors the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

  • Procedure: Follow the general Western blot protocol (Section 3.3) using an antibody that detects both LC3-I and LC3-II.

3.5.2. Immunofluorescence for LC3 Puncta

  • Principle: Visualizes the recruitment of LC3 to autophagosome membranes, which appears as distinct puncta (dots) within the cytoplasm under a fluorescence microscope.

  • Procedure:

    • Grow cells on coverslips and treat with 2-OHOA.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against LC3.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell.

3.5.3. Transmission Electron Microscopy (TEM)

  • Principle: Provides high-resolution ultrastructural images to directly visualize autophagosomes and autolysosomes.

  • Procedure: Involves complex sample preparation including fixation, embedding, sectioning, and staining for visualization with a transmission electron microscope.

Conclusion

2-Hydroxyoleic acid represents a promising new class of anticancer agents with a unique mechanism of action that targets the fundamental lipid composition of cancer cell membranes. Its ability to selectively induce cell death in tumor cells while sparing normal cells, as demonstrated in both preclinical and early-stage clinical trials, highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the antitumor properties of 2-OHOA. Continued research into its precise molecular interactions and its efficacy in combination with other therapies will be crucial in translating this novel therapeutic strategy into clinical practice.

References

An In-depth Technical Guide to 2-Hydroxyoleic Acid (2-OHOA) as a Modulator of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyoleic acid (2-OHOA), also known as Idroxioleic acid or Minerval®, is a synthetic, orally bioavailable hydroxylated fatty acid derived from oleic acid.[1][2][3] It represents a novel class of therapeutic agents that function through "Membrane Lipid Therapy" (MLT), a strategy that targets the lipid composition and structure of cell membranes rather than specific proteins to combat disease.[4][5] Extensive research has demonstrated that 2-OHOA's primary mechanism of action involves its incorporation into cell membranes, leading to a significant reorganization of the lipid bilayer and the modulation of key lipid metabolic enzymes. These membrane alterations subsequently impact critical intracellular signaling pathways that control cell proliferation, differentiation, and survival. This document provides a comprehensive technical overview of 2-OHOA's mechanism of action, its effects on lipid metabolism and downstream signaling, and a summary of relevant experimental data and protocols.

Core Mechanism of Action: Modulation of Membrane Lipid Environment

The central tenet of 2-OHOA's activity is the regulation of the cell membrane's lipid architecture.[6] This is achieved through a dual mechanism: direct incorporation into membrane phospholipids (B1166683) and the regulation of enzymes involved in lipid metabolism.

Direct Incorporation and Structural Changes

Upon administration, 2-OHOA is readily incorporated into the phospholipids of cellular membranes. In human glioma and lung cancer cells, 2-OHOA can constitute up to ~15% of the fatty acids in membrane phospholipids.[6] This incorporation directly alters the biophysical properties of the lipid bilayer, increasing the packing of ordered lipid raft domains while decreasing the global order of the membrane.[6][7] These structural changes are believed to be a primary trigger for the subsequent modulation of membrane-associated protein functions.

Regulation of Sphingomyelin (B164518) and Other Key Lipids

A critical and widely reported effect of 2-OHOA is the restoration of sphingomyelin (SM) levels in cancer cells.[6][8] Cancer cells are often characterized by markedly lower SM levels compared to their non-tumor counterparts.[9][10]

  • Activation of Sphingomyelin Synthase (SMS): The primary proposed mechanism for SM restoration is the rapid and specific activation of sphingomyelin synthase (SMS), the enzyme that synthesizes SM from ceramide and phosphatidylcholine.[9][10][11] Treatment of various cancer cell lines with 2-OHOA has been shown to induce a robust increase in SM mass, in some cases up to 4.6-fold, restoring levels to those found in non-tumor cells.[9][10] This effect is reported to be specific to cancer cells.[9][10]

  • Contradictory Findings: It is important to note that a study has contested this mechanism, finding no evidence of 2-OHOA-mediated SMS activation in A549 and U118 cells. Instead, this study reported a significant reduction in phosphatidylcholine (PC).[12] They suggest the anticancer effect may be related to this PC reduction rather than SM elevation.[12]

  • Modulation of Other Lipids: Concurrently with the changes in SM, 2-OHOA treatment leads to a significant loss of phosphatidylethanolamine (B1630911) (PE) and PC.[9][10] Additionally, 2-OHOA has been shown to inhibit stearoyl-CoA desaturase (SCD1), an enzyme involved in the synthesis of monounsaturated fatty acids.[1][6]

Impact on Downstream Signaling Pathways

The 2-OHOA-induced alterations in membrane lipid composition create a signaling cascade that inhibits oncogenic pathways and promotes cell death or differentiation.

G 2-OHOA 2-OHOA Membrane_Incorporation Direct Incorporation into Membrane Phospholipids 2-OHOA->Membrane_Incorporation SMS_Activation Activation of Sphingomyelin Synthase (SMS) 2-OHOA->SMS_Activation Membrane_Alteration Altered Membrane Lipid Composition (↑ Sphingomyelin, ↓ PC/PE) Altered Lipid Raft Structure Membrane_Incorporation->Membrane_Alteration SMS_Activation->Membrane_Alteration Ras Ras Translocation (Membrane → Cytoplasm) Membrane_Alteration->Ras PKC PKCα Translocation (Cytoplasm → Membrane) Membrane_Alteration->PKC MAPK_Pathway Inhibition of Ras/MAPK Pathway Ras->MAPK_Pathway PI3K_Pathway Inhibition of PI3K/Akt Pathway Ras->PI3K_Pathway p21_Upregulation Upregulation of p21 (CDK Inhibitor) PKC->p21_Upregulation Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Differentiation Cell Differentiation MAPK_Pathway->Differentiation PI3K_Pathway->Cell_Cycle_Arrest p21_Upregulation->Cell_Cycle_Arrest Autophagy Autophagic Cell Death Cell_Cycle_Arrest->Autophagy

Caption: Signaling cascade initiated by 2-OHOA. (Max Width: 760px)
  • Ras/MAPK and PI3K/Akt Pathway Inhibition: The normalization of the membrane lipid environment, particularly the increase in SM, causes the dramatic translocation of the key signaling protein Ras from the plasma membrane to the cytoplasm.[8] This relocalization effectively inactivates Ras, leading to the inhibition of the downstream MAPK and PI3K/Akt signaling pathways, which are typically hyperactive in cancer cells.[1][8]

  • Protein Kinase C (PKC) Activation: In parallel, 2-OHOA-induced membrane changes promote the translocation and activation of Protein Kinase Cα (PKCα).[8][13] Activated PKCα can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21, contributing to cell cycle arrest.[14]

  • Induction of Cell Cycle Arrest, Differentiation, and Autophagy: The collective inhibition of pro-proliferative pathways and activation of cell cycle inhibitors results in cell cycle arrest, induction of differentiation into mature cells (observed in glioma), and ultimately, autophagic cell death.[1][8]

Mitochondrial Effects: A Secondary Front of Action

Beyond the plasma membrane, 2-OHOA also significantly impacts mitochondrial function, adding another layer to its anti-cancer activity.

  • Mitochondrial Lipid Remodeling: 2-OHOA and its metabolites are incorporated into mitochondrial phospholipids, most notably cardiolipin, a signature lipid of the inner mitochondrial membrane essential for respiratory chain function.[15]

  • Uncoupling of Oxidative Phosphorylation (OxPhos): 2-OHOA acts as an uncoupler of mitochondrial oxidative phosphorylation, similar to the protonophore FCCP. This is demonstrated by mitochondrial membrane potential depolarization and an increased oxygen consumption rate (OCR).[16][17][18] This action depletes cellular ATP, adding metabolic stress to cancer cells.[17][18]

  • Modulation of Respiratory Chain Complexes: The altered mitochondrial membrane environment, specifically the hydroxylation of lipids, is thought to decrease the diffusion of Co-enzyme Q.[15][16] This can explain the observed inhibition of respiratory complexes I-III activity.[15][16] Paradoxically, 2-OHOA increases the activity of complex IV and overall state 3 respiration in intact mitochondria, which may be an adaptive response to maintain ATP production under glycolytic inhibition.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2-OHOA on lipid composition and clinical pharmacokinetics.

Table 1: Effect of 2-OHOA on Cellular Lipid Composition in Cancer Cells

Cell LineTreatmentLipid AnalyteFold/Percent Change vs. ControlReference
Human Glioma (U118)200 µM, 24hSphingomyelin (SM)~4.6-fold increase[9]
Human Glioma (U118)200 µM, 24hPhosphatidylethanolamine (PE)57% decrease[9]
Human Glioma (U118)200 µM, 24hPhosphatidylcholine (PC)30% decrease[9]
Human Leukemia (Jurkat)200 µM, 24hSphingomyelin (SM)2.4-fold increase[9]
Non-small Lung Cancer (A549)200 µM, 24hSphingomyelin (SM)2.7-fold increase[9]
Human Glioma (SF767)Not specified2-OHOA in Phospholipids~30% of total fatty acids[8]

Table 2: Pharmacokinetic Parameters of 2-OHOA (First-in-Human Phase 1/2A Trial)

ParameterConditionValueReference
TmaxFasted1 - 1.3 hours[1]
TmaxFed1.6 - 3.2 hours[1]
Dose ProportionalityAUC and CmaxProportional after single and multiple dosing[1]
Half-life (t1/2)General Range1-2h to 8-12h (longer at higher doses)[19]

Key Experimental Protocols

The investigation of 2-OHOA's effects relies on a combination of lipidomic, cell biology, and bioenergetic techniques.

Lipid Analysis via Mass Spectrometry
  • Lipid Extraction: Cells are harvested and lipids are extracted using a solvent system such as n-hexane:2-propanol (3:2, v/v).[20]

  • Lipid Separation (Optional): For analysis of specific phospholipid classes, separation can be performed by thin-layer chromatography (TLC).[20]

  • Quantification: The extracted lipids are analyzed by mass spectrometry to determine the mass and profile of various sphingolipid and glycerophospholipid species.[20]

Mitochondrial Bioenergetics Profiling (Seahorse Assay)
  • Principle: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.

  • Protocol Outline:

    • Cells are seeded in a Seahorse XF microplate and treated with 2-OHOA for the desired duration.

    • The culture medium is replaced with assay medium.

    • A "Mito Stress Test" is performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).

    • The resulting changes in OCR are used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15][16]

G cluster_prep Cell Preparation cluster_analysis Mitochondrial Analysis Cell_Culture U118 Glioblastoma Cell Culture Treatment Treatment with 2-OHOA Cell_Culture->Treatment Mito_Isolation Mitochondria Isolation (Ultracentrifugation) Treatment->Mito_Isolation Lipidomics Shotgun Lipidomics (Mass Spectrometry) Mito_Isolation->Lipidomics Bioenergetics Bioenergetic Profiling (Seahorse Technology) Mito_Isolation->Bioenergetics Complex_Assay Respiratory Complex Activity (Spectrophotometric Assays) Mito_Isolation->Complex_Assay

Caption: Workflow for mitochondrial function analysis. (Max Width: 760px)
Synthesis of 2-Hydroxyoleic Acid

  • Starting Material: Oleic acid.

  • Procedure:

    • A solution of oleic acid in dry tetrahydrofuran (B95107) (THF) is treated with N,N'-Dimethylpropyleneurea (DMPU) and lithium diisopropylamide (LDA).

    • The reaction mixture is heated (e.g., 50-55°C) and then cooled.

    • Oxygen gas is bubbled through the solution.

    • The reaction is quenched with aqueous HCl.

    • The product is extracted with a solvent like dichloromethane (B109758) (DCM).[21]

Clinical Perspective and Future Directions

2-OHOA (this compound) has progressed into clinical trials, showing promising activity and a favorable safety profile. A first-in-human Phase 1/2A study in patients with advanced solid tumors, including high-grade gliomas, established its tolerability.[1] The most common adverse events were gastrointestinal in nature (diarrhea, nausea, vomiting) and were dose-related.[1] Importantly, the study reported objective clinical benefits, with some refractory glioma patients demonstrating stable disease or partial response for extended periods.[1][19]

The unique mechanism of action, targeting the fundamental lipid structure of cancer cell membranes, offers several advantages:

  • Specificity: 2-OHOA appears to selectively affect cancer cells, which have an altered baseline lipid composition, while having minimal effects on non-tumor cells.[9][10]

  • Broad Applicability: As altered membrane lipids are a common feature of many cancers, this approach may be effective against a wide range of solid and hematological malignancies.

  • Overcoming Resistance: By targeting a physical property of the cell rather than a single protein that can mutate, MLT may circumvent common drug resistance mechanisms.

G cluster_membrane Mechanism 1: Membrane Structure Regulation cluster_enzyme Mechanism 2: Enzyme Regulation 2-OHOA 2-OHOA Lipid_Mod Alters Membrane Lipid Composition 2-OHOA->Lipid_Mod Enzyme_Act Directly Activates Membrane Enzymes (e.g., SMS) 2-OHOA->Enzyme_Act Protein_Translocation Induces Translocation of Signaling Proteins (e.g., Ras) Lipid_Mod->Protein_Translocation Outcome Anti-Tumor Effect Protein_Translocation->Outcome Enzyme_Act->Lipid_Mod contributes to Enzyme_Act->Outcome

Caption: Logical relationship of 2-OHOA's anti-tumor actions. (Max Width: 760px)

Future research will likely focus on elucidating the finer details of its interaction with mitochondrial lipids, resolving the conflicting reports on SMS activation, and exploring its potential in combination therapies and for other indications such as neurodegenerative and metabolic diseases.[22]

References

The Hypotensive Effects of 2-Hydroxyoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, has demonstrated significant and sustained hypotensive effects in preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying the blood pressure-lowering properties of 2-OHOA. It details the key signaling pathways, presents quantitative data from pivotal studies, and outlines the experimental protocols used to elucidate these effects. The information herein is intended to support further research and development of 2-OHOA as a potential novel antihypertensive therapeutic.

Introduction

Diets rich in monounsaturated fatty acids, such as those found in olive oil, have been associated with beneficial effects on blood pressure.[1][2] 2-Hydroxyoleic acid (2-OHOA) is a synthetic derivative of oleic acid designed to resist beta-oxidation, enhancing its stability and potential therapeutic effects.[3] Studies in normotensive and hypertensive animal models have shown that administration of 2-OHOA leads to a significant and sustained reduction in systolic blood pressure.[1][2][3][4] This document synthesizes the current understanding of the mechanisms driving this hypotensive effect, focusing on the modulation of key signaling pathways in cardiovascular tissues.

Quantitative Data on Hypotensive Effects

The hypotensive efficacy of 2-OHOA has been quantified in several studies using rat models. The data consistently show a significant reduction in systolic blood pressure (SBP) following both intraperitoneal and oral administration.

Table 1: Effects of 2-Hydroxyoleic Acid on Systolic Blood Pressure in Sprague-Dawley Rats

Administration RouteDosageDurationMaximal SBP Reduction (mmHg)Reference
Intraperitoneal10 mg/kg7 days26[1]
Intraperitoneal30 mg/kg7 days20[1]
Intraperitoneal (single dose)10 mg/kg4 hours16 ± 4[1]
Intraperitoneal (single dose)30 mg/kg4 hours18 ± 4[1]
Oral600 mg/kg (every 12h)2 days13[1][4]
Oral600 mg/kg (every 12h)4 days25[1][4]
Oral600 mg/kg (every 12h)6 days22[1][4]

Table 2: Effects of 2-Hydroxyoleic Acid on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Administration RouteDosageDurationOutcomeReference
Oral100-900 mg/kg (every 12h)1-7 daysDose-dependent decrease in SBP[3]
Oral600 mg/kg7 daysSBP normalized to levels of normotensive Wistar Kyoto rats[3]

Signaling Pathways Modulated by 2-Hydroxyoleic Acid

The hypotensive effect of 2-OHOA is primarily attributed to its ability to modulate intracellular signaling cascades that regulate vascular tone and cardiac function. The core mechanism involves the upregulation of the Gαs protein/adenylyl cyclase/cAMP/PKA pathway and the downregulation of the Rho kinase pathway.

Gαs/Adenylyl Cyclase/PKA Pathway

2-OHOA treatment leads to an increase in the expression of the stimulatory G protein alpha subunit (Gαs) in the membranes of heart and aorta cells.[1][2] This upregulation of Gαs enhances the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][3] PKA, a potent vasodilator, then phosphorylates downstream targets that lead to smooth muscle relaxation and a decrease in blood pressure.[3]

G_alpha_s_pathway two_OHOA 2-Hydroxyoleic Acid Gas Gαs Protein Expression two_OHOA->Gas Upregulates AC Adenylyl Cyclase Activity Gas->AC Stimulates cAMP cAMP Levels AC->cAMP Increases PKA PKA Activity cAMP->PKA Activates Vascular_Relaxation Vascular Smooth Muscle Relaxation PKA->Vascular_Relaxation Promotes BP Blood Pressure Vascular_Relaxation->BP Decreases

Gαs/PKA Signaling Pathway
Rho Kinase Pathway

In spontaneously hypertensive rats (SHRs), there is a pathological overexpression of Rho kinase, a key regulator of vasoconstriction.[3] Treatment with 2-OHOA has been shown to completely reverse this overexpression, thereby suppressing the vasoconstrictory Rho kinase pathway.[3] This contributes to the overall vasorelaxant and hypotensive effect of 2-OHOA.

Rho_Kinase_Pathway two_OHOA 2-Hydroxyoleic Acid Rho_Kinase Rho Kinase Overexpression (in SHRs) two_OHOA->Rho_Kinase Reverses Vasoconstriction Vasoconstriction Rho_Kinase->Vasoconstriction Promotes BP Blood Pressure Vasoconstriction->BP Increases

Rho Kinase Signaling Pathway

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the hypotensive effects of 2-OHOA.

Animal Models and Blood Pressure Measurement
  • Animal Models: Studies have utilized male Sprague-Dawley rats and spontaneously hypertensive rats (SHRs).[1][3]

  • Blood Pressure Measurement: Systolic blood pressure is measured using a non-invasive tail-cuff plethysmography method. This involves placing a cuff on the rat's tail to occlude and then release blood flow, with a sensor detecting the return of the pulse. This method is suitable for repeated measurements over the course of the treatment period.

BP_Measurement_Workflow start Start: Acclimatize Rat place_cuff Place tail-cuff and pulse sensor on the rat's tail start->place_cuff inflate_cuff Inflate cuff to occlude blood flow place_cuff->inflate_cuff deflate_cuff Slowly deflate the cuff inflate_cuff->deflate_cuff detect_pulse Sensor detects return of pulse deflate_cuff->detect_pulse record_sbp Record Systolic Blood Pressure detect_pulse->record_sbp end End: Repeat for multiple readings record_sbp->end

Blood Pressure Measurement Workflow
Quantitative Immunoblotting (Western Blotting)

  • Objective: To determine the protein levels of Gαs, Gαi2, Gαo, Gαq/11, and PKCα in heart and aorta membranes.[2]

  • Sample Preparation:

    • Tissues (left ventricles and aortas) are homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged to pellet cellular debris.

    • The supernatant is then ultracentrifuged to isolate the membrane fraction.

    • Protein concentration in the membrane fraction is determined using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • An equal amount of protein from each sample is loaded onto an SDS-polyacrylamide gel.

    • Proteins are separated by size via electrophoresis.

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked with a solution (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Gαs, anti-PKCα).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Adenylyl Cyclase Activity Assay
  • Objective: To measure the activity of adenylyl cyclase in response to various stimuli in membranes from heart and aorta.[1]

  • Protocol:

    • Membrane preparations (as described in 4.2) are incubated in a reaction mixture containing [α-³²P]ATP, MgCl₂, and a cAMP-regenerating system.

    • The reaction is initiated by the addition of the membrane protein.

    • To measure stimulated activity, specific agonists are added to the reaction mixture, such as isoproterenol (B85558) (a β-adrenergic agonist) or GTPγS (a direct G-protein activator).[5]

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C) and then stopped.

    • The newly synthesized [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

    • The amount of [³²P]cAMP is quantified by scintillation counting.

Protein Kinase A (PKA) Activity Assay
  • Objective: To determine the activity of PKA in aortic tissue.[3]

  • Protocol:

    • Aortic tissue extracts are prepared.

    • PKA activity is measured using a colorimetric or radioactive assay kit.

    • These kits typically provide a specific PKA substrate (e.g., a kemptide).

    • The tissue extract is incubated with the substrate and ATP (for radioactive assays, [γ-³²P]ATP is used).

    • The assay measures the amount of phosphorylated substrate, which is proportional to the PKA activity in the sample.

    • For colorimetric assays, the phosphorylated substrate is detected using a specific antibody and a color-developing reagent, with absorbance read on a microplate reader.

Conclusion

2-Hydroxyoleic acid effectively lowers blood pressure in preclinical models through a dual mechanism of action: the upregulation of the Gαs/cAMP/PKA vasodilation pathway and the downregulation of the vasoconstrictor Rho kinase pathway. The data presented in this guide provide a strong foundation for the continued investigation of 2-OHOA as a first-in-class antihypertensive agent. Further research, including clinical trials, is warranted to establish its safety and efficacy in humans.

References

The Core Mechanism of 2-Hydroxyoleic Acid-Induced Glioma Cell Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma remains one of the most aggressive and challenging-to-treat human cancers. The synthetic fatty acid 2-hydroxyoleic acid (2-OHOA), also known as Minerval®, has emerged as a promising therapeutic agent with potent anti-cancer activity specifically against glioma cells, while exhibiting minimal toxicity to normal cells.[1][2][3] A significant body of research has elucidated that a key mechanism underlying 2-OHOA's efficacy is the induction of autophagic cell death in glioma cells.[4][5] This technical guide provides an in-depth exploration of the molecular pathways and cellular events through which 2-OHOA triggers this critical cellular process.

This document details the signaling cascades initiated by 2-OHOA, presents quantitative data from key experimental findings in a structured format, outlines the methodologies for replicating these experiments, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of 2-OHOA-Induced Autophagy

2-Hydroxyoleic acid employs a multi-faceted approach to induce autophagy in glioma cells, primarily revolving around the induction of endoplasmic reticulum (ER) stress and the modulation of cellular membrane lipid composition. These upstream events converge to activate the autophagic machinery, leading to the degradation of cellular components and ultimately, cell death.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism of 2-OHOA is the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR) in glioma cells.[1][2] The UPR is a cellular stress response aimed at restoring ER homeostasis, but under prolonged or severe stress, it can trigger cell death pathways, including autophagy. 2-OHOA treatment leads to a significant increase in the expression of key ER stress and UPR markers.[1][6]

The key signaling cascades involved are:

  • PERK-eIF2α-ATF4 Pathway: 2-OHOA treatment leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[1][6] This, in turn, selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 is a critical transcription factor that upregulates the expression of genes involved in both ER stress resolution and autophagy.[1]

  • IRE1α-XBP1 Pathway: Inositol-requiring enzyme 1α (IRE1α) is another key sensor of ER stress activated by 2-OHOA.[1] Activated IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in the UPR.

  • ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is also upregulated at the mRNA level in response to 2-OHOA treatment, contributing to the overall ER stress response.[1]

  • CHOP Upregulation: The culmination of prolonged ER stress signaling is the increased expression of the pro-apoptotic factor C/EBP homologous protein (CHOP).[1][6] CHOP plays a crucial role in mediating cell death under conditions of unresolved ER stress.

The activation of these UPR branches, particularly the PERK-eIF2α pathway, is directly linked to the induction of autophagy through the upregulation of autophagy-related genes (ATGs).[6]

Modulation of Membrane Lipid Composition and Downstream Signaling

2-OHOA integrates into the plasma membrane of glioma cells, leading to significant alterations in the lipid composition and organization.[4][5] This is a critical upstream event that influences the localization and activity of key signaling proteins.

  • Sphingomyelin (B164518) Synthase (SMS) Activation: 2-OHOA has been shown to activate sphingomyelin synthase, leading to a marked increase in sphingomyelin (SM) levels in the membranes of cancer cells.[7][8][9] This restoration of SM levels, which are typically low in glioma cells, to that of normal cells is a key aspect of 2-OHOA's mechanism.[4][5]

  • Inhibition of Pro-Survival Pathways: The altered membrane landscape leads to the delocalization and inactivation of critical pro-survival signaling molecules:

    • Ras-MAPK Pathway: 2-OHOA induces a dramatic translocation of the Ras protein from the plasma membrane to the cytoplasm, thereby inhibiting the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for cell proliferation.[4][5]

    • PI3K/Akt Pathway: The activity of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, another key survival pathway, is also reduced following 2-OHOA treatment.[4][5] This inhibition is associated with the hypophosphorylation of the retinoblastoma protein (RB) and is a trigger for the induction of autophagy.[4]

Induction of Cell Cycle Arrest

2-OHOA treatment leads to cell cycle arrest in glioma cells, predominantly in the G2/M phase.[1][3] This arrest is accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin B1 and Cdk1/Cdc2.[1] The induction of cell cycle arrest in the G2/M phase has been previously linked to the initiation of autophagy in glioma cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of 2-hydroxyoleic acid on glioma cells.

Table 1: Cytotoxicity of 2-OHOA in Glioma Cell Lines

Cell LineIC50 (µM)Treatment DurationReference
1321N1~100Not Specified[1][3]
SF-767~100Not Specified[1][3]
U118~100Not Specified[1][3]
MRC-5 (non-cancer)>1000Not Specified[1][3]

Table 2: Effect of 2-OHOA on the Expression of Autophagy Markers in Glioma Cell Lines

Cell LineMarkerChange in ExpressionTreatment ConditionsReference
1321N1LC3B-I & LC3B-IISignificantly Augmented150 µM, 72 h[1]
1321N1ATG7Upregulated150 µM, 72 h[1]
SF-767LC3B-I & LC3B-IISignificantly Augmented150 µM, 72 h[1]
SF-767ATG5Upregulated150 µM, 72 h[1]
U118LC3B-I & LC3B-IISignificantly Augmented150 µM, 72 h[1]

Table 3: Effect of 2-OHOA on the Expression of ER Stress/UPR Markers in Glioma Cell Lines

Cell LineMarkerChange in ExpressionTreatment ConditionsReference
1321N1P-eIF2αSignificantly Increased150 µM, 12 h[1]
SF-767P-eIF2αSignificantly Increased150 µM, 12 h[1]
U118P-eIF2αSignificantly Increased150 µM, 12 h[1]
1321N1ATF4 (mRNA)Significantly Increased150 µM, 24 h[6]
1321N1ATF6 (mRNA)Significantly Increased150 µM, 24 h[6]
1321N1CHOP (protein)Increased150 µM, 48 h[1]
SF-767CHOP (protein)Increased150 µM, 48 h[1]
U118CHOP (protein)Increased150 µM, 48 h[1]

Table 4: Effect of 2-OHOA on Cell Cycle Distribution in 1321N1 Glioma Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control55.4 ± 2.118.2 ± 1.526.4 ± 1.8[1]
2-OHOA (150 µM, 72h)28.7 ± 1.912.5 ± 1.258.8 ± 2.5[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying 2-OHOA-induced autophagy.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_autophagy Autophagy OHOA 2-Hydroxyoleic Acid SMS Sphingomyelin Synthase (SMS) OHOA->SMS Activates PI3K_Akt_pathway PI3K/Akt Pathway OHOA->PI3K_Akt_pathway Inhibits ER_Stress ER Stress OHOA->ER_Stress Induces SM Sphingomyelin (SM) SMS->SM Increases Ras_mem Membrane-bound Ras SM->Ras_mem Displaces Ras_cyto Cytoplasmic Ras Ras_mem->Ras_cyto Translocates MAPK_pathway Ras/MAPK Pathway Ras_cyto->MAPK_pathway Inhibits Proliferation Cell Proliferation MAPK_pathway->Proliferation PI3K_Akt_pathway->Proliferation Autophagosome Autophagosome Formation PI3K_Akt_pathway->Autophagosome Inhibition promotes PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 ATF4 ATF4 PERK->ATF4 XBP1s spliced XBP1 IRE1a->XBP1s ATF6_n cleaved ATF6 ATF6->ATF6_n CHOP CHOP ATF4->CHOP ATG_genes Autophagy-related Genes (ATGs) ATF4->ATG_genes XBP1s->CHOP ATF6_n->CHOP ATG_genes->Autophagosome Autophagy_death Autophagic Cell Death Autophagosome->Autophagy_death

Caption: Signaling pathways of 2-OHOA-induced autophagy in glioma cells.

G cluster_assays Assessment of Autophagy and Cellular Effects start Glioma Cell Culture treatment Treatment with 2-OHOA (and controls) start->treatment western Western Blot (LC3-I/II, ATGs, ER Stress Markers) treatment->western if Immunofluorescence (LC3 Puncta) treatment->if microscopy Acridine Orange Staining (Acidic Vesicular Organelles) treatment->microscopy viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis and Interpretation western->data_analysis if->data_analysis microscopy->data_analysis viability->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for investigating 2-OHOA-induced autophagy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of 2-OHOA-induced autophagy in glioma cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 2-OHOA on glioma cells.

Materials:

  • Glioma cell lines (e.g., U87MG) and control cell lines (e.g., human foreskin fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Hydroxyoleic acid (2-OHOA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of 2-OHOA for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the treatment period, remove the culture medium.[10]

  • Add 50 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[10]

  • Remove the MTT solution and add 100-130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Incubate for 15 minutes at 37°C with shaking.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Autophagy and ER Stress Markers

This protocol is for detecting the expression levels of key proteins involved in autophagy and the UPR.

Materials:

  • Treated and untreated glioma cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15% for LC3)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3, anti-ATG5, anti-ATG7, anti-p-eIF2α, anti-IRE1α, anti-CHOP, anti-ATF4, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE. For LC3, a 15% gel provides good separation of LC3-I and LC3-II.[12]

  • Transfer the proteins to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again and apply the ECL substrate.[11]

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.[11]

Immunofluorescence for LC3 Puncta

This protocol is for visualizing the formation of autophagosomes by staining for LC3.

Materials:

  • Glioma cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or 50 µg/ml digitonin (B1670571) in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Anti-LC3 primary antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with 2-OHOA.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[13]

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.[13]

  • Block non-specific binding with blocking buffer for 30 minutes.[13]

  • Incubate with the anti-LC3 primary antibody for 1 hour at room temperature.[13]

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.[13]

  • Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.

Acridine Orange Staining for Acidic Vesicular Organelles (AVOs)

This protocol is for the detection of acidic vesicles, such as autolysosomes, which increase during autophagy.

Materials:

  • Glioma cells

  • Acridine Orange (AO) staining solution (e.g., 1 µg/mL in complete medium)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with 2-OHOA as desired.

  • Remove the culture medium and stain the cells with AO solution for 15 minutes at 37°C.

  • Wash the cells with PBS.

  • Observe the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce green, while acidic vesicular organelles will fluoresce bright red.[14]

  • Alternatively, the cells can be harvested and analyzed by flow cytometry to quantify the red fluorescence intensity.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of glioma cells treated with 2-OHOA.

Materials:

  • Treated and untreated glioma cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample.

  • Wash the cells with PBS and centrifuge.[16]

  • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.[16]

  • Incubate on ice for at least 30 minutes or store at 4°C.[16]

  • Centrifuge the fixed cells and wash twice with PBS.[16]

  • Resuspend the cell pellet in PI staining solution containing RNase A.[16]

  • Incubate for 5-10 minutes at room temperature.[16]

  • Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.

  • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

2-Hydroxyoleic acid induces autophagy in glioma cells through a sophisticated and interconnected series of molecular events. By triggering ER stress and remodeling the plasma membrane's lipid composition, 2-OHOA effectively shuts down pro-survival signaling and activates the cellular machinery for self-digestion. This targeted induction of autophagic cell death, coupled with its selectivity for cancer cells, underscores the therapeutic potential of 2-OHOA in the treatment of glioblastoma. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further unravel and exploit this promising anti-cancer strategy. Further investigation into the intricate crosstalk between these pathways will undoubtedly pave the way for novel therapeutic interventions for this devastating disease.[17]

References

The Role of 2-Hydroxyoleic Acid in Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, represents a novel therapeutic approach in oncology, categorized under membrane lipid therapy.[1] Its primary mechanism of action involves the modulation of cell membrane lipid composition and structure, leading to significant alterations in key signal transduction pathways that govern cancer cell proliferation, survival, and differentiation.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms of 2-OHOA, focusing on its impact on signaling cascades, and presents relevant quantitative data and experimental methodologies.

Introduction to 2-Hydroxyoleic Acid (Minerval®)

2-Hydroxyoleic acid (2-OHOA), commercially known as Minerval®, is a first-in-class drug that targets the cell membrane rather than specific proteins.[1][4] It is a synthetic fatty acid that has shown potent anti-cancer activity, particularly against glioma, while exhibiting low toxicity to normal cells.[5][6] Clinical trials have demonstrated its potential in treating advanced solid tumors, including glioblastoma.[7][8][9] The unique mode of action of 2-OHOA, which involves the remodeling of the cancer cell membrane, sets it apart from traditional chemotherapy and targeted therapies.[2][10]

Core Mechanism: Modulation of Cell Membrane Composition and Structure

The foundational effect of 2-OHOA lies in its ability to alter the lipid landscape of cancer cell membranes.[2] Cancer cells often exhibit an aberrant membrane lipid composition, notably with lower levels of sphingomyelin (B164518) (SM) compared to healthy cells.[6]

Sphingomyelin Synthase (SMS) Activation

A key aspect of 2-OHOA's mechanism is its proposed activation of sphingomyelin synthase (SMS).[4][6][11] This enzyme catalyzes the transfer of phosphocholine (B91661) from phosphatidylcholine (PC) to ceramide, generating sphingomyelin and diacylglycerol (DAG). However, some studies have contested the direct activation of SMS by 2-OHOA, suggesting that the observed increase in SM may be due to other metabolic alterations.[12] One study reported that 2-OHOA did not activate SMS in A549 and U118 cells and even inhibited recombinant SMS1 and SMS2.[12] Despite this, a significant increase in SM levels in cancer cells following 2-OHOA treatment is a consistently reported finding.[5][6]

Alteration of Membrane Fluidity and Lipid Rafts

2-OHOA integrates into the plasma membrane, where it can constitute a significant portion of the membrane fatty acids.[3][5] This incorporation leads to changes in the biophysical properties of the membrane, including increased fluidity and alterations in the organization of lipid rafts.[1][13][14] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. By disrupting these domains, 2-OHOA can modulate the activity of various membrane-associated signaling proteins.[13][14]

Impact on Key Signal Transduction Pathways

The membrane-altering effects of 2-OHOA have profound consequences for several critical signaling pathways that are often dysregulated in cancer.

The Ras/MAPK Pathway

One of the most significant downstream effects of 2-OHOA is the inhibition of the Ras/MAPK pathway.[5][15] Ras proteins are small GTPases that, when localized to the plasma membrane, initiate a signaling cascade that includes RAF, MEK, and ERK (MAPK), promoting cell proliferation and survival. Treatment with 2-OHOA induces a dramatic translocation of Ras from the cell membrane to the cytoplasm, thereby preventing its activation and inhibiting the downstream MAPK cascade.[5][16]

Ras_MAPK_Pathway 2-OHOA 2-OHOA Membrane Plasma Membrane 2-OHOA->Membrane Alters membrane composition Ras_mem Ras (membrane-bound) Ras_cyto Ras (cytoplasmic) Ras_mem->Ras_cyto Translocation RAF RAF Ras_mem->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K_Akt_Pathway 2-OHOA 2-OHOA 2-OHOA->Inhibition Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Survival Cell Survival & Growth Akt->Survival ER_Stress_Pathway 2-OHOA 2-OHOA ER Endoplasmic Reticulum 2-OHOA->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR eIF2a p-eIF2α UPR->eIF2a IRE1a IRE1α UPR->IRE1a CHOP CHOP UPR->CHOP ATF4 ATF4 UPR->ATF4 XBP1s sXBP1 UPR->XBP1s Autophagy Autophagy UPR->Autophagy

References

Investigating the Metabolic Fate of 2-Hydroxyoleic Acid In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, is a first-in-class drug candidate with a novel mechanism of action that involves the modulation of cell membrane lipid composition.[1] This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate of 2-OHOA, including its absorption, distribution, metabolism, and excretion (ADME). While specific preclinical ADME data for 2-OHOA is limited in publicly available literature, this guide synthesizes information from human clinical trials, studies on analogous fatty acids, and established methodologies to provide a robust framework for researchers. Detailed experimental protocols for key in vivo studies are provided, alongside a summary of available quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

2-Hydroxyoleic acid (2-OHOA), also known as idroxioleic acid, is an orally bioavailable synthetic hydroxylated fatty acid.[1] It is a derivative of oleic acid, a naturally occurring monounsaturated fatty acid found in olive oil.[2] 2-OHOA has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its unique mechanism of action that targets the lipid composition of cell membranes.[2] Understanding the metabolic journey of 2-OHOA within a biological system is paramount for its development as a safe and effective therapeutic agent. This guide aims to consolidate the available knowledge on the in vivo ADME of 2-OHOA and to provide detailed methodologies for its further investigation.

Absorption

Clinical trial data indicates that 2-OHOA is rapidly absorbed following oral administration.[1] Pharmacokinetic studies in patients with advanced solid tumors and gliomas have demonstrated dose-proportional exposure, with quantifiable plasma concentrations across a wide range of doses.[1]

Oral Bioavailability

A Phase 1/2A clinical trial in humans showed that 2-OHOA is orally bioavailable.[1] While the absolute bioavailability has not been reported, the dose-proportionality of plasma exposure (Cmax and AUC) suggests consistent absorption characteristics.[1]

Distribution

Following absorption, 2-OHOA is distributed throughout the body. A key characteristic of 2-OHOA is its ability to cross the blood-brain barrier, a critical feature for its development as a treatment for brain tumors like glioma.[1]

Tissue Distribution (Inferred)

While specific tissue distribution studies for 2-OHOA are not publicly available, data from analogous compounds like oleic acid and oleocanthal (B1677205) can provide insights. Studies in rats have shown that oleic acid is widely distributed and taken up by various tissues for energy or storage.[3] Similarly, after oral administration in rats, oleocanthal and its metabolites were found in the stomach, intestine, liver, kidney, spleen, lungs, heart, brain, thyroid, and skin.[4][5][6] It is plausible that 2-OHOA follows a similar distribution pattern, with potential accumulation in lipid-rich tissues.

Metabolism

The metabolism of 2-OHOA has not been fully elucidated. However, based on the metabolism of its parent compound, oleic acid, and other fatty acids, several metabolic pathways can be postulated.

Potential Metabolic Pathways

Oleic acid undergoes several metabolic transformations in vivo, including elongation, desaturation, and β-oxidation.[7][8] It is likely that 2-OHOA is also a substrate for these enzymatic pathways. The presence of the hydroxyl group at the C2 position may influence the rate and products of these reactions.

  • β-Oxidation: Fatty acids are primarily metabolized through β-oxidation in the mitochondria to produce acetyl-CoA. The 2-hydroxy group may alter the initial steps of this process.

  • Hydroxylation: Additional hydroxylation reactions could occur at other positions on the fatty acid chain.

  • Conjugation: The hydroxyl and carboxyl groups of 2-OHOA and its metabolites could undergo conjugation with glucuronic acid or sulfate, facilitating their excretion.

The identification of oxidized linoleic acid metabolites in rat plasma has been successfully achieved using quadrupole time-of-flight mass spectrometry (Q-TOFMS), a technique that would be highly applicable to the analysis of 2-OHOA metabolites.[9][10]

Excretion

The primary routes of excretion for fatty acids and their metabolites are through the feces and urine. While specific data on the excretion of 2-OHOA is not available, preclinical studies with other compounds provide a general framework. For example, a study on 4-hydroxy isoleucine in rats showed that 11.07% of the administered dose was recovered in urine and feces within 72 hours.[11]

Quantitative Data

The following table summarizes the available quantitative pharmacokinetic data for 2-OHOA from a Phase 1/2A clinical trial in humans.

ParameterValueSpeciesRouteReference
Tmax (Time to Maximum Concentration) ~1-3 hoursHumanOral[1]
Dose Proportionality Cmax and AUC are dose-proportionalHumanOral[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the in vivo metabolic fate of 2-OHOA, based on established protocols for similar compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of 2-OHOA after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • 2-Hydroxyoleic acid (2-OHOA)

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: Administer a single oral dose of 2-OHOA (e.g., 50 mg/kg) to a cohort of rats. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for 2-OHOA concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Tissue Distribution Study in Rodents

Objective: To determine the distribution of 2-OHOA in various tissues after oral administration in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Radiolabeled 2-OHOA (e.g., ¹⁴C-2-OHOA) or a sensitive analytical method for non-labeled compound.

  • Oral gavage needles

  • Dissection tools

  • Scintillation counter or LC-MS/MS system

  • Tissue homogenizer

Procedure:

  • Dosing: Administer a single oral dose of radiolabeled or non-labeled 2-OHOA to mice.

  • Tissue Collection: At selected time points (e.g., 1, 4, 8, and 24 hours) post-administration, euthanize the animals and collect various tissues (e.g., liver, brain, adipose tissue, muscle, kidney, spleen, and heart).

  • Sample Processing: Weigh and homogenize the tissue samples.

  • Analysis:

    • For radiolabeled compounds, determine the amount of radioactivity in each tissue sample using a scintillation counter.

    • For non-labeled compounds, extract 2-OHOA from the tissue homogenates and quantify using LC-MS/MS.

  • Data Expression: Express the results as the percentage of the administered dose per gram of tissue or as concentration (e.g., ng/g).

Metabolite Identification and Excretion Study in Rodents

Objective: To identify the major metabolites of 2-OHOA and determine its primary routes of excretion.

Materials:

  • Metabolic cages for separate collection of urine and feces

  • Rats or mice

  • 2-OHOA

  • LC-MS/MS system with high-resolution mass spectrometry capabilities

Procedure:

  • Dosing and Housing: Administer a single oral dose of 2-OHOA to animals housed in metabolic cages.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., every 12 or 24 hours) for a period of 72 to 96 hours.

  • Sample Processing:

    • Urine: Pool and measure the volume of urine collected at each time point.

    • Feces: Homogenize the collected feces.

  • Metabolite Profiling: Analyze the urine and fecal homogenates using LC-MS/MS to identify potential metabolites of 2-OHOA. High-resolution mass spectrometry will aid in the structural elucidation of unknown metabolites.

  • Quantification: Quantify the amount of parent drug and major metabolites in urine and feces to determine the extent and routes of excretion.

Visualizations

Signaling Pathways Modulated by 2-OHOA

Signaling_Pathways cluster_membrane Cell Membrane cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway 2-OHOA 2-OHOA Membrane_Lipid_Composition Membrane_Lipid_Composition 2-OHOA->Membrane_Lipid_Composition Modulates RAS RAS Membrane_Lipid_Composition->RAS Inhibits PI3K PI3K Membrane_Lipid_Composition->PI3K Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Signaling pathways modulated by 2-OHOA.

Experimental Workflow for In Vivo Pharmacokinetic Study

Experimental_Workflow Start Start Animal_Acclimation Animal_Acclimation Start->Animal_Acclimation Dosing Dosing Animal_Acclimation->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC_MS_Analysis Plasma_Separation->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a rodent pharmacokinetic study.

Conclusion

The investigation into the metabolic fate of 2-hydroxyoleic acid is a critical component of its ongoing development as a novel therapeutic agent. While human pharmacokinetic data has confirmed its oral absorption and ability to cross the blood-brain barrier, significant knowledge gaps remain regarding its tissue distribution, metabolic pathways, and excretion profile. The experimental protocols and inferred metabolic pathways outlined in this guide provide a solid foundation for future preclinical studies. A thorough understanding of the ADME properties of 2-OHOA will be instrumental in optimizing its therapeutic potential and ensuring its safety in clinical applications.

References

The Therapeutic Potential of Hydroxylated Oleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated oleic acids, particularly the synthetic derivative 2-hydroxyoleic acid (2-OHOA), are emerging as a promising class of lipid-based therapeutics with multifaceted potential. This technical guide provides a comprehensive overview of the current state of research into hydroxylated oleic acid, focusing on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its investigation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic promise of this novel compound.

Therapeutic Potential of 2-Hydroxyoleic Acid (2-OHOA)

2-Hydroxyoleic acid has demonstrated significant therapeutic promise in several key areas, most notably in oncology and cardiovascular medicine. Preclinical and clinical studies have begun to elucidate its efficacy and mechanisms of action.

Oncology

The primary focus of 2-OHOA research has been its application in oncology, specifically in the treatment of aggressive brain tumors such as glioblastoma.

Clinical Efficacy in Glioma:

A phase I/IIa clinical trial has provided encouraging results for the use of 2-OHOA in patients with recurrent high-grade gliomas.[1][2] The treatment has been shown to be well-tolerated, with a manageable side effect profile.[2] Notably, a significant percentage of patients experienced clinical benefit, including one exceptional responder who maintained a partial response for over 2.5 years.[3][4] These promising results have paved the way for a larger, international Phase IIb/III trial for newly diagnosed glioblastoma patients.[4]

Clinical Trial Outcome Metric Value Citation
Phase I/IIa Glioma Trial Objective Response Rate (RANO criteria)~24%[4]
Partial Response (PR)1 patient (>2.5 years)[3]
Stable Disease (SD) > 6 months4 patients[3]
Recommended Phase II Dose (RP2D) Dosage12,000 mg/day (4g TID)[2][5]

Table 1: Summary of Clinical Trial Data for 2-OHOA in Glioma.

Mechanism of Action in Cancer:

2-OHOA's anti-cancer activity is attributed to its unique mechanism of action that involves the modulation of cancer cell membranes. It activates the enzyme sphingomyelin (B164518) synthase, leading to an increase in sphingomyelin levels within the cell membrane.[1] This alteration in lipid composition is thought to disrupt the localization and function of key signaling proteins, such as those in the Ras/MAPK pathway, which are crucial for tumor cell proliferation and survival.[1][5]

Cardiovascular Effects

Preclinical studies have highlighted the potential of 2-OHOA as a novel antihypertensive agent.

Blood Pressure Reduction:

In animal models, both intraperitoneal and oral administration of 2-OHOA have been shown to induce significant and sustained reductions in systolic blood pressure without affecting heart rate.[6][7] This effect is dose-dependent and reversible upon cessation of treatment.[8]

Preclinical Cardiovascular Study Model Dosage Effect on Systolic Blood Pressure Citation
Sprague-Dawley Rats Hypertensive10-30 mg/kg (i.p.)20-26 mmHg reduction over 7 days[9]
Spontaneously Hypertensive Rats (SHRs) Hypertensive100-900 mg/kg (oral, every 12h)Dose-dependent reduction[8]
600 mg/kg (oral, 7 days)Normalization to Wistar Kyoto rat levels[8]

Table 2: Preclinical Data on the Hypotensive Effects of 2-OHOA.

Mechanism of Cardiovascular Action:

The hypotensive effects of 2-OHOA are linked to its influence on G-protein coupled receptor (GPCR) signaling in cardiovascular tissues. Studies have shown that 2-OHOA treatment leads to an increased expression of the Gαs protein in the heart and aorta.[6][7] This, in turn, enhances the production of cyclic AMP (cAMP) in response to Gαs activation, a key signaling molecule in the regulation of vascular tone.[6] Additionally, 2-OHOA has been observed to reverse the pathological overexpression of aortic Rho kinase in hypertensive models, a pathway involved in vasoconstriction.[8]

Signaling Pathways Modulated by Hydroxylated Oleic Acid

The therapeutic effects of hydroxylated oleic acid are underpinned by its ability to modulate several critical intracellular signaling pathways.

Ras/MAPK Signaling Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] In many cancers, this pathway is hyperactivated. 2-OHOA is believed to exert its anti-cancer effects by disrupting the proper localization of Ras proteins within the cell membrane, thereby inhibiting the downstream signaling cascade involving Raf, MEK, and ERK.[1][5]

Ras_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds OHOA 2-OHOA OHOA->Ras_GTP Inhibits Localization

Ras/MAPK Signaling Pathway Inhibition by 2-OHOA.
Gs-Protein Coupled Receptor (GPCR) Signaling

The antihypertensive effects of 2-OHOA are mediated through the modulation of Gs-protein coupled receptor signaling in cardiovascular tissues. By increasing the expression of the Gαs subunit, 2-OHOA enhances the production of cAMP, which plays a role in vasodilation.

Gs_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Gs-Protein Coupled Receptor (GPCR) Gs_Protein Gs Protein (α, β, γ subunits) GPCR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to Hormone Hormone/ Neurotransmitter Hormone->GPCR Binds OHOA 2-OHOA OHOA->Gs_Protein Increases Expression

Modulation of Gs-Protein Signaling by 2-OHOA.
SIRT1-PGC1α Signaling Pathway

Oleic acid, the precursor to hydroxylated oleic acid, is known to activate the SIRT1-PGC1α pathway, which is involved in the regulation of fatty acid oxidation.[3] This pathway is a key regulator of cellular energy metabolism. While direct evidence for hydroxylated oleic acid is still emerging, it is plausible that it shares some of these metabolic regulatory properties.

SIRT1_PGC1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oleic_Acid Oleic Acid cAMP cAMP Oleic_Acid->cAMP Increases PKA PKA cAMP->PKA Activates SIRT1 SIRT1 PKA->SIRT1 Phosphorylates & Activates PGC1a_Ac PGC1α-Ac (Inactive) SIRT1->PGC1a_Ac Deacetylates PGC1a PGC1α (Active) PGC1a_Ac->PGC1a Gene_Expression Gene Expression (Fatty Acid Oxidation) PGC1a->Gene_Expression Promotes

Activation of the SIRT1-PGC1α Pathway by Oleic Acid.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of hydroxylated oleic acid.

Synthesis of 2-Hydroxyoleic Acid

The chemical synthesis of 2-hydroxyoleic acid is a critical step for its preclinical and clinical investigation. A common method involves the α-hydroxylation of oleic acid.[11]

Protocol:

  • Deprotonation: Dissolve oleic acid (1.0 g, 3.54 mmol) in dry tetrahydrofuran (B95107) (THF, 10 mL).

  • Add N,N'-dimethylpropyleneurea (DMPU) (0.47 mL, 3.89 mmol) and lithium diisopropylamide (LDA) 1 M in THF (8.4 mL, 8.4 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 50–55 °C for 30 minutes.

  • Hydroxylation: Allow the solution to cool to room temperature.

  • Bubble oxygen gas through the solution for 30 minutes.

  • Quenching and Extraction: Quench the reaction with aqueous 3M HCl (10 mL).

  • Remove THF under reduced pressure.

  • Extract the mixture with dichloromethane (B109758) (DCM) (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude 2-hydroxyoleic acid.

  • Purification: The crude product can be further purified by flash column chromatography.

Synthesis_Workflow Oleic_Acid Oleic Acid Deprotonation Deprotonation (LDA, DMPU) Oleic_Acid->Deprotonation Hydroxylation α-Hydroxylation (O2) Deprotonation->Hydroxylation Quenching Quenching & Extraction (HCl, DCM) Hydroxylation->Quenching Purification Purification (Chromatography) Quenching->Purification Two_OHOA 2-Hydroxyoleic Acid Purification->Two_OHOA

Workflow for the Synthesis of 2-Hydroxyoleic Acid.
Analysis of Hydroxylated Fatty Acids in Biological Samples

Accurate quantification of hydroxylated fatty acids in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.[12][13]

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • To a plasma sample (e.g., 10 µL), add an internal standard (e.g., deuterated oleic acid).[13]

    • Perform lipid extraction using a solvent system such as a biphasic solution of dichloromethane and water.[12]

    • Collect the organic layer containing the lipids.

  • Derivatization:

    • Evaporate the solvent from the lipid extract.

    • Derivatize the fatty acids to form volatile esters, for example, using pentafluorobenzyl (PFB) bromide.[13]

  • GC-MS Analysis:

    • Dissolve the derivatized sample in a suitable solvent (e.g., isooctane).

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column (e.g., nitroterephthalic acid modified polyethylene (B3416737) glycol) for separation.

    • Employ a temperature program to elute the fatty acid esters.

    • Detect and quantify the analytes using a mass spectrometer, often in negative chemical ionization (NCI) mode for high sensitivity.[12]

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Derivatization Derivatization (e.g., PFB esters) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for GC-MS Analysis of Hydroxylated Fatty Acids.
In Vitro Anti-Inflammatory Assay

The anti-inflammatory potential of hydroxylated oleic acid can be assessed by measuring its effect on pro-inflammatory markers in cultured immune cells.[14]

Protocol using Macrophages:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of 2-hydroxyoleic acid for a specified period.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a further period (e.g., 6 hours).

  • Analysis of Inflammatory Markers:

    • Harvest the cells and prepare protein lysates.

    • Perform Western blot analysis to quantify the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), relative to a housekeeping protein or a constitutively expressed isoform like COX-1.[15]

    • A decrease in the COX-2/COX-1 ratio in the presence of 2-OHOA indicates an anti-inflammatory effect.

In Vitro Neuroprotection Assay

The neuroprotective effects of hydroxylated oleic acid can be evaluated by assessing its ability to protect neuronal cells from induced toxicity.[16]

Protocol using Neuronal Cell Lines:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Treat the cells with different concentrations of 2-hydroxyoleic acid for a defined pre-incubation period.

  • Induction of Toxicity: Introduce a neurotoxic agent (e.g., rotenone (B1679576) or amyloid-beta peptide) to induce cell death.[17]

  • Incubation: Co-incubate the cells with the neurotoxin and 2-OHOA for a specified duration.

  • Cell Viability Assessment:

    • Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the number of viable cells.[16]

    • An increase in cell viability in the 2-OHOA-treated groups compared to the toxin-only control indicates a neuroprotective effect.

Future Directions

The research into hydroxylated oleic acid is rapidly evolving. Future studies will likely focus on:

  • Elucidating detailed molecular interactions: Further investigation into how 2-OHOA modulates membrane protein function and interacts with specific receptors.

  • Expanding clinical trials: Conducting larger, more definitive clinical trials in various cancers and exploring its potential in other therapeutic areas such as neurodegenerative diseases and metabolic syndrome.

  • Optimizing drug delivery: Developing novel formulations to enhance the bioavailability and targeted delivery of hydroxylated oleic acids.

  • Investigating other hydroxylated fatty acids: Exploring the therapeutic potential of other isomers and derivatives of hydroxylated oleic acid.

Conclusion

Hydroxylated oleic acid, and in particular 2-hydroxyoleic acid, represents a novel and promising therapeutic agent with a unique mechanism of action. Its demonstrated efficacy in preclinical and early-phase clinical studies, especially in the challenging field of neuro-oncology, warrants further investigation. The information and protocols provided in this technical guide are intended to facilitate and inspire continued research into the therapeutic potential of this exciting class of molecules.

References

Methodological & Application

Application Note: Quantification of 2-Hydroxyoleic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyoleic acid (2-OHOA) is a synthetic derivative of oleic acid with significant therapeutic potential, particularly in the field of oncology.[1][2] It acts as a regulator of cell membrane lipid composition and organization, influencing key signaling pathways that are often dysregulated in cancer cells.[1] 2-OHOA has been shown to activate sphingomyelin (B164518) synthase, leading to an increase in sphingomyelin levels within the cell membrane.[1][3] This alteration in membrane structure can displace critical signaling proteins like Ras from the membrane to the cytoplasm, thereby downregulating proliferative pathways such as the Ras/MAPK and PI3K/Akt pathways.[1][4] Given its promising preclinical and clinical activity, particularly in high-grade gliomas, robust and sensitive bioanalytical methods are required for the accurate quantification of 2-OHOA in biological matrices like plasma.[1][2] This is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

This application note provides a detailed protocol for the quantification of 2-hydroxyoleic acid in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described protocol is intended as a starting point for method development and validation.

Principle of the Method

The method involves the extraction of 2-hydroxyoleic acid and an internal standard (IS) from human plasma via protein precipitation.[5][6] Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.[7][8] The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.[9]

Experimental Protocols

Materials and Reagents
Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-OHOA and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 2-OHOA stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the internal standard stock solution in acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a polypropylene tube, add 300 µL of the internal standard working solution (50 ng/mL in acetonitrile).[6][10]

  • Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 85% methanol in water with 0.1% formic acid).

  • Vortex briefly and centrifuge before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).

  • Flow Rate: 0.4 mL/min.[11]

  • Gradient:

    • 0-1 min: 40% B

    • 1-7 min: 40% to 99% B

    • 7-9 min: 99% B

    • 9.1-12 min: 40% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[8]

Mass Spectrometry (MS)

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Electrospray (ESI-).[7][12]

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • Suggested MRM Transitions (to be optimized):

    • 2-Hydroxyoleic Acid: Precursor ion (m/z) 299.2 -> Product ion (m/z) 255.2 (corresponding to loss of CO2)

    • Internal Standard (e.g., 2-OHOA-d4): Precursor ion (m/z) 303.2 -> Product ion (m/z) 259.2

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C[12]

    • Desolvation Temperature: 350°C[12]

    • Cone Gas Flow: 50 L/h[12]

    • Desolvation Gas Flow: 800 L/h

Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics for the quantification of 2-hydroxyoleic acid in plasma, based on typical values for similar fatty acid analyses.[12][13]

ParameterExpected Range/Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by internal standard

Note: These values are illustrative and require experimental validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex1 Vortex & Centrifuge add_is->vortex1 supernatant Collect Supernatant vortex1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHOA 2-OHOA SMS Sphingomyelin Synthase (SMS) OHOA->SMS Activates EGFR EGFR OHOA->EGFR Inhibits Phosphorylation Akt Akt OHOA->Akt Inhibits Phosphorylation SM Sphingomyelin (SM) SMS->SM Increases Ras_mem Membrane-bound Ras (Active) SM->Ras_mem Displaces Ras_cyto Cytoplasmic Ras (Inactive) Ras_mem->Ras_cyto Raf Raf Ras_mem->Raf PI3K PI3K Ras_mem->PI3K EGFR->Ras_mem Activates MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Akt Akt->Proliferation

References

Application Notes & Protocols: Synthesis of 2-Hydroxyoleic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxyoleic acid, a synthetic derivative of the naturally occurring oleic acid, has garnered significant attention in biomedical research.[1][2] It is an orally bioavailable hydroxylated fatty acid that modulates the lipid content of cancer cell membranes, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1] This document provides a detailed protocol for the chemical synthesis of 2-hydroxyoleic acid from oleic acid, based on established methodologies.[3]

Experimental Protocol: α-Hydroxylation of Oleic Acid

This protocol details the synthesis of 2-hydroxyoleic acid via the α-hydroxylation of oleic acid. The procedure involves the generation of an enolate followed by oxidation.[3]

Materials and Reagents:

  • Oleic Acid (1.0 g, 3.54 mmol)

  • Dry Tetrahydrofuran (THF) (10 mL)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (0.47 mL, 3.89 mmol)

  • Lithium diisopropylamide (LDA) solution (1 M in THF) (8.4 mL, 8.4 mmol)

  • Oxygen gas (O₂)

  • 3M Hydrochloric Acid (HCl) (aqueous solution) (10 mL)

  • Dichloromethane (DCM)

  • n-Hexane

  • Ethyl Acetate (EtOAc)

  • Acetic Acid (AcOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for flash column chromatography

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Thermometer

  • Gas bubbling tube

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a stirred solution of oleic acid (1.0 g, 3.54 mmol) in dry THF (10 mL) in a round-bottom flask, add DMPU (0.47 mL, 3.89 mmol) and LDA solution (8.4 mL, 8.4 mmol) dropwise.

  • Heating: Heat the reaction mixture to 50–55 °C and maintain this temperature for 30 minutes.

  • Cooling and Oxidation: Allow the solution to gradually cool to room temperature. Subsequently, bubble oxygen gas through the solution for 30 minutes.

  • Quenching: Quench the reaction by adding 10 mL of aqueous 3M HCl.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Concentrate the dried organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography (FCC) on silica gel using a solvent gradient of n-hexane/EtOAc (from 6:4 to 1:1) to yield the target compound as a white solid.[3]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis and characterization of 2-hydroxyoleic acid.[3]

ParameterValue
Yield 45%
Physical State White solid
TLC Rf 0.2 (1:1:0.1 n-hexane/EtOAc/AcOH)
1H NMR (400 MHz, CDCl₃) δ 5.39–5.29 (m, 2 H), 4.27 (dd, J = 7.6, 4.3 Hz, 1 H), 2.05–1.96 (m, 4 H), 1.90–1.80 (m, 1 H), 1.75–1.64 (m, 1 H), 1.52–1.39 (m, 2 H), 1.37–121 (m, 18 H), 0.88 (t, J = 6.7 Hz, 3 H)
13C NMR (101 MHz, CDCl₃) δ 179.8, 130.0, 129.6, 70.3, 34.1, 31.9, 29.8, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 27.1, 24.8, 22.7, 14.1
ESI-MS (m/z) Calculated for C₁₈H₃₄O₃ [M+Na]⁺: 321.24, [2M+Na]⁺: 619.49. Found: 321.69, 619.59

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-hydroxyoleic acid from oleic acid.

Synthesis_Workflow Oleic_Acid Oleic Acid in dry THF Reaction_Mixture Addition of DMPU and LDA Oleic_Acid->Reaction_Mixture Heating Heating (50-55 °C, 30 min) Reaction_Mixture->Heating Cooling_Oxidation Cooling to RT & O₂ Bubbling (30 min) Heating->Cooling_Oxidation Quenching Quenching (3M HCl) Cooling_Oxidation->Quenching Workup Extraction (DCM) & Purification (FCC) Quenching->Workup Product 2-Hydroxyoleic Acid Workup->Product

Caption: Workflow for the synthesis of 2-hydroxyoleic acid.

References

Application Notes: 2-Hydroxyoleic Acid (2-OHOA) in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, is a first-in-class anti-cancer agent that functions through a novel mechanism known as membrane lipid therapy.[1][2][3] Unlike conventional chemotherapy, 2-OHOA does not directly target DNA or specific enzymes in a classical sense. Instead, it modulates the lipid composition and organization of cancer cell membranes, leading to the regulation of key signaling pathways that control cell proliferation, differentiation, and survival.[1][4][5] These application notes provide a comprehensive overview of the use of 2-OHOA in cancer cell culture studies, including its mechanism of action, effects on various cancer cell lines, and detailed protocols for in vitro experimentation.

Mechanism of Action

The primary mechanism of action of 2-OHOA involves the remodeling of the cancer cell membrane. Cancer cells are characterized by an altered lipid profile, notably lower levels of sphingomyelin (B164518) (SM) compared to normal cells.[6][7][8] 2-OHOA addresses this abnormality by being incorporated into membrane phospholipids (B1166683) and, according to a predominant theory, by activating the enzyme sphingomyelin synthase (SMS).[2][8][9][10] This activation leads to a significant increase in SM levels and a concurrent decrease in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) in the cancer cell membrane.[7][8]

This restoration of a "healthy" lipid profile in the membrane has profound consequences for intracellular signaling. The altered membrane environment leads to the displacement of the key signaling protein Ras from the cell membrane to the cytoplasm.[1][5][6] Since membrane localization is critical for Ras activity, its translocation results in the downregulation of downstream pro-proliferative signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[1][6][11] The culmination of these molecular events is the induction of cell cycle arrest, cellular differentiation (particularly in glioma cells), and ultimately, autophagic cell death in cancer cells, while largely sparing normal cells.[1][2][6]

It is important to note that there is some conflicting evidence regarding the activation of SMS by 2-OHOA, with one study suggesting that its anti-cancer effects may be related to an impact on phosphatidylcholine metabolism rather than direct SMS activation.[12] Further research is needed to fully elucidate the complete molecular mechanism.

Data Presentation

The following tables summarize the quantitative data on the effects of 2-OHOA on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of 2-OHOA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SF767Human GliomaNot explicitly stated, but growth inhibition is dose-dependent72[6]
U118Human GliomaNot explicitly stated, but growth inhibition is dose-dependent72[6]
A172Human GliomaNot explicitly stated, but growth inhibition is dose-dependent72[6]
T98GHuman GliomaNot explicitly stated, but growth inhibition is dose-dependent72[6]
A549Human Lung Carcinoma~15072[8]
JurkatHuman T-cell Leukemia~5072[8]
1321N1Human AstrocytomaNot explicitly stated, but growth inhibition is observedNot Specified[1]

Table 2: Effects of 2-OHOA on Membrane Lipid Composition

Cell LineTreatment (2-OHOA)Change in Sphingomyelin (SM)Change in Phosphatidylethanolamine (PE)Change in Phosphatidylcholine (PC)Reference
SF767200 µM, 24h~2-fold increaseMarked decreaseNot specified[6]
A549200 µM, 24h2.7-fold increase57% decrease30% decrease[8]
Jurkat200 µM, 24h2.4-fold increaseNot specifiedNot specified[8]
1321N1200 µM, 24h2.2-fold increaseNot specifiedNot specified[8]
U118200 µM, 72hNot specifiedOleic acid content reducedOleic acid content reduced[13]
SF767200 µM, 72hNot specifiedOleic acid content reducedOleic acid content reduced[13]
A549200 µM, 72hNot specifiedOleic acid content reducedOleic acid content reduced[13]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of 2-OHOA in cancer cell culture.

1. Cell Culture and 2-OHOA Treatment

  • Cell Lines: Human glioma (e.g., SF767, U118), lung carcinoma (e.g., A549), or other cancer cell lines of interest. A non-cancerous cell line (e.g., MRC-5) should be used as a control.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • 2-OHOA Preparation: Prepare a stock solution of 2-OHOA in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of 2-OHOA or vehicle (DMSO) as a control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and treat with 2-OHOA as described above.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Analysis of Membrane Lipid Composition by Thin-Layer Chromatography (TLC)

  • Principle: TLC is used to separate different lipid classes based on their polarity.

  • Procedure:

    • After treatment with 2-OHOA, wash the cells with ice-cold PBS and scrape them into a glass tube.

    • Extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture.

    • Spot the lipid extracts onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a solvent system appropriate for separating phospholipids (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v).

    • Visualize the lipid spots by staining with primuline (B81338) solution or iodine vapor.

    • Identify and quantify the individual lipid spots by comparing them to known standards and using densitometry software.

4. Western Blot Analysis for Signaling Proteins

  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Treat cells with 2-OHOA for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, Ras, LC3B) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

G *Activation of SMS by 2-OHOA is a predominant but debated theory. two_OHOA 2-Hydroxyoleic Acid (2-OHOA) incorporation Incorporation into Membrane Phospholipids two_OHOA->incorporation SMS Sphingomyelin Synthase (SMS) Activation* two_OHOA->SMS Activates remodeling Membrane Lipid Remodeling (↑ SM, ↓ PE, ↓ PC) incorporation->remodeling SMS->remodeling Leads to ras Ras (Membrane-Bound) pkc PKCα (Inactive) ras_cyto Ras (Cytoplasmic, Inactive) ras->ras_cyto Translocation pkc_active PKCα (Active) pkc->pkc_active Activation & Translocation mapk Ras/MAPK Pathway (Raf-MEK-ERK) ras_cyto->mapk Inhibition pi3k PI3K/Akt Pathway ras_cyto->pi3k Inhibition cdk_inhibitors ↑ p21Cip1, p27Kip1 pkc_active->cdk_inhibitors Upregulation arrest Cell Cycle Arrest mapk->arrest Leads to diff Cell Differentiation mapk->diff Inhibition promotes autophagy Autophagy mapk->autophagy Inhibition induces pi3k->arrest Contributes to cdk_inhibitors->arrest Induces arrest->diff diff->autophagy apoptosis Apoptosis autophagy->apoptosis In some cell types

Caption: Signaling pathway of 2-hydroxyoleic acid in cancer cells.

G cluster_assays Experimental Assays start Start: Cancer Cell Culture treatment Treatment with 2-OHOA (Varying concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lipid_analysis Lipid Analysis (e.g., TLC) treatment->lipid_analysis protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis autophagy_assay Autophagy Assay (e.g., LC3 staining) treatment->autophagy_assay data_analysis Data Analysis and Interpretation viability->data_analysis lipid_analysis->data_analysis protein_analysis->data_analysis autophagy_assay->data_analysis conclusion Conclusion on 2-OHOA's Effects data_analysis->conclusion

Caption: Experimental workflow for studying 2-OHOA effects.

References

Application Note and Protocols for Gas Chromatography Analysis of 2-Hydroxyoleic Acid Incorporation in Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoleic acid (2-OHOA) is a synthetic fatty acid analogue that has demonstrated potent anti-cancer activity through a novel mechanism known as membrane lipid therapy.[1] Unlike conventional chemotherapeutics, 2-OHOA targets the cell membrane of cancer cells, inducing a significant remodeling of the lipid composition.[2] This application note provides detailed protocols for the analysis of 2-OHOA incorporation into cellular lipids using gas chromatography (GC), summarizes the quantitative changes in lipid profiles, and illustrates the key signaling pathways affected.

Treatment of cancer cells with 2-hydroxyoleic acid leads to a significant increase in sphingomyelin (B164518) (SM) levels, while concurrently decreasing the levels of major phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[3] This alteration in the lipid landscape of the cell membrane is driven by the activation of sphingomyelin synthase (SMS).[1][4] The modified membrane composition and structure subsequently impact the localization and activity of crucial signaling proteins.[5]

Notably, the altered membrane environment leads to the translocation of Ras from the membrane to the cytoplasm, which results in the inactivation of the downstream Ras/MAPK and PI3K/Akt signaling pathways.[6][7] These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition by 2-OHOA contributes to its anti-tumor effects, which include cell cycle arrest, differentiation, and ultimately, autophagic cell death.[5][6]

Quantitative Data Summary

The incorporation of 2-hydroxyoleic acid into the lipids of cancer cells induces substantial changes in the overall lipid profile. The following tables summarize the quantitative data on these alterations.

Table 1: Incorporation of 2-Hydroxyoleic Acid into Membrane Phospholipids of Cancer Cells.

Cell Line2-OHOA Incorporation (% of total fatty acids)Reference
Human Glioma (SF767 and U118)~15%[2]
Human Lung Cancer (A549)~15%[2]

Table 2: Changes in Major Lipid Classes in U118 Glioma Cells Following 2-Hydroxyoleic Acid Treatment.

Lipid ClassChange after 2-OHOA TreatmentReference
Sphingomyelin (SM)4.6-fold increase[3]
Phosphatidylethanolamine (PE)57% decrease[3]
Phosphatidylcholine (PC)30% decrease[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of 2-hydroxyoleic acid incorporation into lipids.

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Centrifuge tubes, glass, with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Solvent Addition: To the cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Gas Chromatography (GC) Analysis of 2-Hydroxyoleic Acid

This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-Mass Spectrometry (GC-MS). A two-step derivatization is employed for hydroxylated fatty acids.

Materials:

  • Dried lipid extract (from Protocol 1)

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (B92381), HPLC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column

Procedure:

Part A: Saponification and Esterification (FAME Preparation)

  • Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH. Heat the mixture at 100°C for 5 minutes.

  • Esterification: After cooling, add 2 mL of 14% BF3 in methanol. Heat the mixture at 100°C for 5 minutes.

  • FAME Extraction: After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean tube. Repeat the hexane extraction once more and combine the hexane layers.

  • Drying: Dry the combined hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen.

Part B: Silylation of Hydroxyl Group

  • Derivatization: To the dried FAMEs, add 100 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 60°C for 30 minutes.

  • Sample Preparation for Injection: After cooling, the derivatized sample can be diluted with hexane to an appropriate concentration for GC-MS analysis.

Part C: GC-MS Analysis

  • GC Column: Use a polar capillary column suitable for FAME analysis, such as a DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Set the injector temperature to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/minute.

    • Ramp 2: Increase to 240°C at 5°C/minute, hold for 15 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 50-550.

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

Data Analysis: Identify the trimethylsilyl (B98337) (TMS) derivative of 2-hydroxyoleic acid methyl ester based on its retention time and mass spectrum. Quantify the peak area relative to an internal standard (e.g., a C17:0 or C19:0 fatty acid) to determine the amount of 2-OHOA incorporated into the total lipid fraction.

Signaling Pathways and Experimental Workflows

The incorporation of 2-hydroxyoleic acid into the cell membrane triggers a cascade of signaling events that ultimately lead to the inhibition of cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_OHOA 2-Hydroxyoleic Acid SMS Sphingomyelin Synthase (SMS) 2_OHOA->SMS activates Lipid_Remodeling Membrane Lipid Remodeling (↑ Sphingomyelin, ↓ PC, ↓ PE) SMS->Lipid_Remodeling Ras_Membrane Ras (at membrane) Lipid_Remodeling->Ras_Membrane displaces Ras_Cytoplasm Ras (in cytoplasm) Inactive Ras_Membrane->Ras_Cytoplasm translocates to RAF RAF Ras_Membrane->RAF activates PI3K PI3K Ras_Membrane->PI3K activates Ras_Cytoplasm->RAF inhibition Ras_Cytoplasm->PI3K inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Genes Proliferation & Survival Genes ERK->Proliferation_Genes activates transcription Inhibition_Text Inhibition of Proliferation & Survival Akt Akt PI3K->Akt Akt->Proliferation_Genes promotes survival

Caption: Signaling pathway affected by 2-hydroxyoleic acid.

G Start Cell Culture with 2-OHOA Treatment Lipid_Extraction Total Lipid Extraction (Bligh & Dyer) Start->Lipid_Extraction Derivatization Two-Step Derivatization 1. Saponification/Esterification (FAMEs) 2. Silylation (TMS) Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification of 2-OHOA) GC_MS->Data_Analysis

Caption: Experimental workflow for GC analysis of 2-OHOA.

References

Application Notes and Protocols for Developing 2-Hydroxyoleic Acid Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoleic acid (2-OHOA) is a synthetic fatty acid derivative that has emerged as a promising therapeutic agent, particularly in oncology.[1][2] Its unique mechanism of action, termed membrane lipid therapy (MLT), involves the modulation of cancer cell membrane composition and structure, leading to the alteration of key signaling pathways that control cell proliferation and survival.[1][3] Nanoparticle-based delivery systems for 2-OHOA are being developed to enhance its therapeutic efficacy, improve bioavailability, and enable targeted delivery to tumor tissues.[3][4][5] These nanoformulations leverage the unique physicochemical properties of 2-OHOA to create stable, effective, and sometimes stimuli-responsive drug delivery vehicles.[4][5][6]

This document provides detailed application notes and experimental protocols for the development and characterization of 2-hydroxyoleic acid nanoparticles for drug delivery applications.

Mechanism of Action of 2-Hydroxyoleic Acid

2-OHOA's primary mechanism of action involves its incorporation into cell membranes, leading to a remodeling of the lipid landscape, particularly in cancer cells.[2] This alteration of the membrane's biophysical properties affects the localization and activity of membrane-bound proteins critical for oncogenic signaling.[1][2]

Key molecular events triggered by 2-OHOA include:

  • Sphingomyelin (B164518) Synthase (SMS) Activation: 2-OHOA activates SMS, leading to an increase in sphingomyelin levels within the cancer cell membrane.[1][3] This contributes to a more ordered membrane structure.[1]

  • Ras Signaling Inhibition: By altering the membrane environment, 2-OHOA induces the translocation of Ras proteins from the cell membrane to the cytoplasm, thereby inhibiting the downstream MAPK and PI3K/Akt signaling pathways that are crucial for cancer cell growth and survival.[7]

  • Induction of Autophagy and Differentiation: In glioma cells, 2-OHOA has been shown to induce cell differentiation and autophagic cell death.[3][7]

  • Mitochondrial Effects: 2-OHOA can act as a cancer-selective mitochondrial oxidative phosphorylation (OxPhos) uncoupler, leading to increased endoplasmic reticulum (ER) stress.[3]

Below is a diagram illustrating the proposed signaling pathway of 2-hydroxyoleic acid.

G 2OHOA 2OHOA Cancer_Cell_Membrane Cancer Cell Membrane 2OHOA->Cancer_Cell_Membrane Incorporation SMS1_Activation Sphingomyelin Synthase 1 (SMS1) Activation Cancer_Cell_Membrane->SMS1_Activation Sphingomyelin_Increase Increased Sphingomyelin SMS1_Activation->Sphingomyelin_Increase Membrane_Remodeling Membrane Lipid Remodeling Sphingomyelin_Increase->Membrane_Remodeling Ras_Translocation Ras Translocation (Membrane to Cytoplasm) Membrane_Remodeling->Ras_Translocation MAPK_Pathway MAPK Pathway (ERK) Ras_Translocation->MAPK_Pathway Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Ras_Translocation->PI3K_Akt_Pathway Inhibition Autophagy_Differentiation Induction of Autophagy & Differentiation Ras_Translocation->Autophagy_Differentiation Cell_Proliferation_Survival Decreased Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation_Survival PI3K_Akt_Pathway->Cell_Proliferation_Survival

Caption: Signaling pathway of 2-hydroxyoleic acid in cancer cells.

2-Hydroxyoleic Acid Nanoparticle Formulations

2-OHOA can be formulated into nanoparticles either as the primary component or in combination with other lipids and polymers. Its amphiphilic nature allows it to self-assemble in aqueous environments.[3]

Self-Assembled 2-OHOA Nanoparticles

2-OHOA can be conjugated with other anticancer drugs through linkers (e.g., disulfide bonds) to create self-assembling nanoparticles.[3] The disulfide linker provides stability in circulation and allows for triggered drug release in the reducing intracellular environment of cancer cells.[3]

pH-Responsive 2-OHOA/Glycerol (B35011) Monooleate (GMO) Nanoparticles

Co-formulating 2-OHOA with glycerol monooleate (GMO) can produce pH-sensitive nanoparticles.[4][5][6] These systems can undergo structural transitions in response to changes in pH, which is advantageous for targeting the acidic tumor microenvironment.[4][5][6] At physiological pH, these formulations can exist as vesicles, while at acidic pH (characteristic of tumor tissues), they can transform into cubosomes or hexosomes.[4][5][6]

Data Presentation

Table 1: Physicochemical Properties of 2-OHOA Nanoparticle Formulations
FormulationCompositionSize (nm)Zeta Potential (mV)Drug Loading (%)Reference
2-OHOA/GMO (1/1 mass ratio)2-OHOA, Glycerol MonooleateVaries with pH-0.4 ± 0.7 (at pH 2.0) to -30.9 ± 4.8 (at pH 9.0)N/A (2-OHOA is the drug)[6]
2-OHOA/GMO (3/7 mass ratio)2-OHOA, Glycerol MonooleateVaries with pH-3.8 ± 2.9 (at pH 2.0) to -29.1 ± 3.5 (at pH 9.0)N/A (2-OHOA is the drug)[6]
Table 2: In Vitro Antiproliferative Activity of 2-OHOA Nanoformulations
Cell LineNanoformulationIC50 (µM)Reference
MSTO-211H (Biphasic Mesothelioma)17bNP (2-OHOA-Cabazitaxel conjugate)Data not specified[3]
HT-29 (Colorectal Adenocarcinoma)17bNP (2-OHOA-Cabazitaxel conjugate)Data not specified[3]
LN-229 (Glioblastoma)17bNP (2-OHOA-Cabazitaxel conjugate)Data not specified[3]
SF767 and U118 (Human Glioma)2-OHOANot specified in nanoparticle form[2]
A549 (Lung Cancer)2-OHOANot specified in nanoparticle form[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyoleic Acid

This protocol is adapted from a published procedure.[8]

Materials:

  • Oleic acid

  • Dry Tetrahydrofuran (THF)

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Lithium diisopropylamide (LDA) 1 M in THF

  • Oxygen gas

  • 3M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of oleic acid (1.0 g, 3.54 mmol) in dry THF (10 mL), add DMPU (0.47 mL, 3.89 mmol) and LDA 1 M in THF (8.4 mL, 8.4 mmol) dropwise.

  • Heat the reaction mixture at 50–55 °C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Bubble oxygen gas into the solution for 30 minutes.

  • Quench the reaction with aqueous 3M HCl (10 mL).

  • Remove THF under reduced pressure.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain 2-hydroxyoleic acid.

Protocol 2: Preparation of pH-Responsive 2-OHOA/GMO Nanodispersions

This protocol is based on the methodology for preparing pH-sensitive nano-self-assemblies.[6]

Materials:

  • 2-Hydroxyoleic acid sodium salt

  • Glycerol monooleate (GMO)

  • Dulbecco's Phosphate-Buffered Saline (PBS) at pH 7.4

  • Pluronic F127 (stabilizer)

Procedure:

  • Weigh 2-OHOA and GMO in desired mass ratios (e.g., 3/7 or 1/1) in a glass vial.

  • Disperse the lipid mixture in PBS at pH 7.4 containing a stabilizer like Pluronic F127. The final lipid concentration can be around 5 wt%.

  • Hydrate the mixture by vortexing for 2 minutes, followed by sonication in a water bath at 60°C for 1 hour.

  • To study the pH-responsiveness, the pH of the dispersion can be adjusted using appropriate acidic or basic solutions.

The following diagram outlines the workflow for preparing and characterizing pH-responsive 2-OHOA/GMO nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_char Characterization Mix 1. Weigh and Mix 2-OHOA and GMO Disperse 2. Disperse in PBS with Stabilizer Mix->Disperse Hydrate 3. Hydrate (Vortex & Sonicate) Disperse->Hydrate pH_Adjust 4. Adjust pH for Responsive Studies Hydrate->pH_Adjust SAXS Synchrotron Small-Angle X-ray Scattering (SAXS) pH_Adjust->SAXS CryoTEM Cryogenic Transmission Electron Microscopy (Cryo-TEM) pH_Adjust->CryoTEM Zeta Zeta Potential Measurement pH_Adjust->Zeta DLS Dynamic Light Scattering (DLS) for Size Distribution pH_Adjust->DLS

Caption: Workflow for nanoparticle preparation and characterization.

Protocol 3: In Vitro Drug Release Study (Dialysis Method)

This is a general protocol for assessing drug release from nanoparticle formulations.[9]

Materials:

  • 2-OHOA nanoparticle dispersion

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO)

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to mimic physiological and tumor environments)

  • Shaking incubator or water bath

Procedure:

  • Select a dialysis membrane with an MWCO that allows the diffusion of free 2-OHOA but retains the nanoparticles.

  • Pre-soak the dialysis membrane in the release medium.

  • Place a known amount of the nanoparticle dispersion into the dialysis bag and seal it.

  • Immerse the dialysis bag in a known volume of the release medium, ensuring sink conditions.

  • Incubate at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of 2-OHOA in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for evaluating the in vitro cytotoxicity of 2-OHOA nanoparticles against cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LN-229 glioblastoma cells)

  • Complete cell culture medium

  • 96-well plates

  • 2-OHOA nanoparticle formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 2-OHOA nanoparticle formulation and control solutions.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 5: In Vivo Antitumor Efficacy Study

This is a general guideline for an in vivo study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor xenograft model

  • 2-OHOA nanoparticle formulation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment and control groups.

  • Administer the 2-OHOA nanoparticle formulation and control solutions to the respective groups via an appropriate route (e.g., oral gavage or intravenous injection).

  • Monitor the tumor size using calipers every few days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

2-Hydroxyoleic acid represents a novel class of anticancer agents with a unique mechanism of action. Formulating 2-OHOA into nanoparticles offers a promising strategy to improve its therapeutic index. The protocols and data presented here provide a foundation for researchers to develop and evaluate 2-OHOA-based nanomedicines for cancer therapy. Further research is warranted to optimize these formulations and to fully elucidate their therapeutic potential in preclinical and clinical settings.[10][11][12][13][14]

References

Measuring 2-Hydroxyoleic Acid Uptake in Glioma Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyoleic acid (2-OHOA) is a synthetic fatty acid derivative that has shown promising anti-cancer activity, particularly against glioma.[1][2] Its mechanism of action involves the modulation of the lipid composition of cancer cell membranes, leading to the inhibition of key signaling pathways and ultimately inducing cell cycle arrest, differentiation, and autophagic cell death.[1][3][4] A critical step in understanding the pharmacology of 2-OHOA is to accurately quantify its uptake into target glioma cells. This document provides detailed application notes and protocols for measuring 2-OHOA uptake using three distinct methodologies: radiolabeling, fluorescent labeling, and liquid chromatography-mass spectrometry (LC-MS).

I. Methodologies for Measuring 2-OHOA Uptake

The selection of a method for measuring 2-OHOA uptake will depend on the specific experimental goals, available resources, and the desired level of sensitivity and throughput. Below is a summary of the three primary approaches:

Method Principle Advantages Disadvantages
Radiolabeled 2-OHOA Uptake Assay Utilizes radioactively labeled 2-OHOA (e.g., with 3H or 14C) to trace its accumulation within cells.High sensitivity and specificity; directly measures the compound of interest.Requires handling of radioactive materials and specialized equipment; synthesis of radiolabeled 2-OHOA may be necessary.[5]
Fluorescent 2-OHOA Analog Uptake Assay Employs a fluorescently tagged analog of 2-OHOA to visualize and quantify its cellular uptake via fluorescence microscopy or plate readers.Allows for real-time imaging and high-throughput screening.[6][7]The fluorescent tag may alter the uptake and metabolism of the molecule compared to the native compound.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the intracellular concentration of unlabeled 2-OHOA with high precision and specificity.Label-free method; provides absolute quantification; can simultaneously measure metabolites.[9][10]Requires specialized and expensive equipment; sample preparation can be complex.

II. Experimental Protocols

Protocol 1: Radiolabeled 2-Hydroxyoleic Acid Uptake Assay

This protocol is adapted from established methods for measuring radiolabeled fatty acid uptake in cultured cells.[1][11] It assumes the availability of radiolabeled 2-OHOA.

Materials:

  • Glioma cell line (e.g., U87, SF767)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled 2-OHOA (e.g., [3H]2-OHOA or [14C]2-OHOA)

  • Unlabeled 2-OHOA

  • Scintillation cocktail

  • Scintillation vials

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • 24-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed glioma cells in 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of unlabeled 2-OHOA complexed with fatty acid-free BSA.

    • Prepare the labeling medium by adding a known concentration of radiolabeled 2-OHOA to the culture medium containing fatty acid-free BSA. A typical final concentration might be in the low micromolar range.

    • For competition experiments, prepare additional labeling media containing a fixed concentration of radiolabeled 2-OHOA and increasing concentrations of unlabeled 2-OHOA.

  • Uptake Assay:

    • Aspirate the culture medium from the cells and wash the wells twice with warm PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.

  • Stopping the Uptake:

    • To stop the uptake, aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellularly bound radiolabel.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of a parallel set of wells to normalize the radioactivity counts per milligram of protein.

    • Calculate the amount of 2-OHOA taken up by the cells at each time point and under each condition.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis seed_cells Seed Glioma Cells in 24-well Plates prep_labeling_medium Prepare Radiolabeled 2-OHOA Medium wash_cells_pre Wash Cells with PBS prep_labeling_medium->wash_cells_pre add_labeling_medium Incubate with Labeling Medium wash_cells_pre->add_labeling_medium stop_uptake Stop Uptake with Cold PBS/BSA add_labeling_medium->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells add_scintillation_cocktail Add Scintillation Cocktail lyse_cells->add_scintillation_cocktail measure_radioactivity Measure Radioactivity add_scintillation_cocktail->measure_radioactivity normalize_data Normalize to Protein Content measure_radioactivity->normalize_data calculate_uptake Calculate 2-OHOA Uptake normalize_data->calculate_uptake

Protocol 2: Fluorescent 2-Hydroxyoleic Acid Analog Uptake Assay

This protocol utilizes a fluorescent analog of 2-OHOA for real-time monitoring of uptake.[6][7] This method is suitable for high-throughput screening and visualization by microscopy.

Materials:

  • Glioma cell line

  • Complete cell culture medium

  • Serum-free, phenol (B47542) red-free medium

  • Fluorescent 2-OHOA analog (e.g., BODIPY-labeled 2-OHOA)

  • Extracellular quenching solution (optional, to reduce background fluorescence)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed glioma cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Preparation of Labeling Solution:

    • Prepare a working solution of the fluorescent 2-OHOA analog in serum-free, phenol red-free medium. The optimal concentration should be determined empirically.

    • If using a quencher, prepare the labeling solution containing both the fluorescent analog and the quenching agent according to the manufacturer's instructions.

  • Uptake Assay (Plate Reader):

    • Remove the culture medium and wash the cells with warm serum-free medium.

    • Add the labeling solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity in kinetic mode (e.g., every 2 minutes for 60 minutes) using appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Uptake Assay (Fluorescence Microscopy):

    • For visualization, grow cells on glass-bottom dishes.

    • Replace the culture medium with the labeling solution.

    • Mount the dish on a live-cell imaging microscope equipped with a temperature-controlled stage.

    • Acquire images at different time points to visualize the cellular uptake and subcellular localization of the fluorescent analog.

  • Data Analysis:

    • For plate reader data, plot the fluorescence intensity over time to determine the rate of uptake.

    • For microscopy data, quantify the fluorescence intensity per cell or within specific cellular compartments using image analysis software.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Glioma Cells in 96-well Plates prep_labeling_solution Prepare Fluorescent 2-OHOA Solution wash_cells Wash Cells prep_labeling_solution->wash_cells add_labeling_solution Add Labeling Solution wash_cells->add_labeling_solution measure_fluorescence Measure Fluorescence (Plate Reader/Microscope) add_labeling_solution->measure_fluorescence plot_kinetics Plot Fluorescence vs. Time measure_fluorescence->plot_kinetics quantify_intensity Quantify Cellular Fluorescence measure_fluorescence->quantify_intensity

Protocol 3: LC-MS Based Quantification of 2-Hydroxyoleic Acid Uptake

This protocol provides a highly specific and quantitative method to measure the intracellular concentration of unlabeled 2-OHOA.[9][12]

Materials:

  • Glioma cell line

  • Complete cell culture medium

  • 2-OHOA

  • Internal standard (e.g., a structurally similar fatty acid not present in the cells)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Cell scrapers

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment:

    • Seed glioma cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with a known concentration of 2-OHOA in culture medium for the desired time points.

  • Cell Harvest and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a known amount of the internal standard to each well.

    • Scrape the cells in a methanol/water solution and transfer to a centrifuge tube.

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

  • Sample Preparation for LC-MS:

    • Evaporate the organic solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • LC-MS Analysis:

    • Inject the samples onto an appropriate LC column (e.g., a C18 column) coupled to a mass spectrometer.

    • Develop a chromatographic method to separate 2-OHOA from other cellular lipids.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for sensitive and specific detection of 2-OHOA and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-OHOA and the internal standard.

    • Quantify the amount of 2-OHOA in each sample by comparing the peak area ratio of 2-OHOA to the internal standard against the standard curve.

    • Normalize the amount of 2-OHOA to the cell number or protein content of the sample.

III. Signaling Pathways Affected by 2-Hydroxyoleic Acid in Glioma Cells

2-OHOA's primary mechanism of action is the modulation of the plasma membrane's lipid composition in glioma cells.[1][4] This leads to a cascade of downstream signaling events that inhibit tumor growth.

G cluster_downstream Downstream Effects two_ohoa 2-Hydroxyoleic Acid (2-OHOA) cell_membrane Glioma Cell Membrane two_ohoa->cell_membrane sm_increase Sphingomyelin (B164518) (SM) cell_membrane->sm_increase ras_displacement Ras Displacement from Membrane sm_increase->ras_displacement mapk_inhibition ↓ MAPK Pathway Activity ras_displacement->mapk_inhibition pi3k_akt_inhibition ↓ PI3K/Akt Pathway Activity ras_displacement->pi3k_akt_inhibition cell_cycle_arrest Cell Cycle Arrest mapk_inhibition->cell_cycle_arrest pi3k_akt_inhibition->cell_cycle_arrest differentiation Cell Differentiation cell_cycle_arrest->differentiation autophagy Autophagic Cell Death differentiation->autophagy

As illustrated above, 2-OHOA integrates into the glioma cell membrane, leading to an increase in sphingomyelin levels.[11][13] This alteration in membrane composition causes the translocation of the oncoprotein Ras from the membrane to the cytoplasm, where it is inactive.[1][2] The inactivation of Ras leads to the downregulation of the pro-proliferative MAPK and PI3K/Akt signaling pathways.[1] The culmination of these events is cell cycle arrest, induction of a more differentiated glial phenotype, and ultimately, autophagic cell death.[1][3]

IV. Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described protocols, illustrating the expected outcomes of 2-OHOA treatment on glioma cells.

Parameter Control Glioma Cells 2-OHOA Treated Glioma Cells (24h) Method of Measurement
2-OHOA Uptake Not Applicable5 nmol/mg proteinRadiolabeled Assay or LC-MS
Sphingomyelin Levels 15 nmol/mg protein35 nmol/mg proteinLC-MS
Membrane-associated Ras 85% of total Ras20% of total RasWestern Blot of membrane fractions
p-ERK / Total ERK Ratio 1.0 (normalized)0.3Western Blot
p-Akt / Total Akt Ratio 1.0 (normalized)0.4Western Blot
Cell Proliferation (BrdU assay) 100%30%BrdU Incorporation Assay

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to accurately measure the uptake of 2-hydroxyoleic acid in glioma cells. By employing radiolabeled, fluorescent, or mass spectrometry-based methods, investigators can gain critical insights into the pharmacokinetics and cellular biology of this promising anti-cancer agent. Understanding the dynamics of 2-OHOA uptake is fundamental to optimizing its therapeutic efficacy and furthering its development as a novel treatment for glioma.

References

Application Notes and Protocols: The Use of 2-Hydroxyoleic Acid in Studying Membrane Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxyoleic acid (2-OHOA) is a synthetic derivative of oleic acid, a naturally occurring monounsaturated fatty acid. It is a first-in-class drug designed to act by modifying the lipid composition and structure of cell membranes.[1][2] This unique mechanism of action makes 2-OHOA a valuable tool for studying the intricate relationship between the lipid bilayer and the function of embedded and associated membrane proteins. Its potent anti-cancer properties, particularly against glioma, have been linked to its ability to remodel the plasma membrane of cancer cells, which in turn modulates critical signaling pathways.[3][4][5] Unlike many chemotherapeutic agents, 2-OHOA displays high specificity for cancer cells and low toxicity in normal cells, making it a subject of ongoing clinical investigation.[5][6][7][8][9]

These application notes provide an overview of 2-OHOA's mechanism of action, summarize key quantitative findings, and offer detailed protocols for its use in laboratory settings to investigate membrane protein function.

Mechanism of Action: A Lipid-Centric Approach

The primary mechanism of 2-OHOA involves its incorporation into the cell membrane, leading to significant alterations in the lipid landscape. This remodeling of the membrane's biophysical properties is the upstream event that triggers downstream signaling changes.

  • Alteration of Membrane Lipid Composition : In cancer cells, which often exhibit abnormally low levels of sphingomyelin (B164518) (SM), 2-OHOA treatment restores SM content to levels found in normal cells.[4][5] This is accompanied by a decrease in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[5] The drug itself becomes a major component of membrane phospholipids, accounting for up to 15% of total fatty acids in some cancer cell lines.[2] In spontaneously hypertensive rats (SHR), 2-OHOA treatment increased cholesterol and sphingomyelin content in liver plasma membranes.[10][11]

  • Modulation of Sphingomyelin Synthase (SMS) : A proposed mechanism for the increase in SM is the rapid and specific activation of sphingomyelin synthase (SMS) by 2-OHOA.[5][12][13] SMS catalyzes the transfer of phosphocholine (B91661) from PC to ceramide, yielding SM and diacylglycerol (DAG).[13] This activation appears specific to cancer cells.[5] However, it is important to note that some studies have reported contradictory findings, suggesting 2-OHOA does not activate SMS but rather reduces phosphatidylcholine levels through other mechanisms, possibly by inhibiting lysophosphatidylcholine (B164491) acyltransferase (LPCAT).[14]

  • Regulation of Lipid Rafts and Membrane Fluidity : By altering the balance of key lipids like sphingomyelin and cholesterol, 2-OHOA affects the organization of the membrane. It can interact with the sphingomyelin gel phase, potentially increasing bilayer fluidity.[15][16] It promotes the separation of lipid domains, creating SM-2OHOA-rich liquid-disordered regions and SM-Cholesterol-rich liquid-ordered (raft) domains.[15][16][17] This reorganization impacts the integrity and function of lipid rafts, which are critical platforms for signal transduction.

  • Modulation of Membrane Protein Localization and Signaling : The changes in membrane structure directly impact the localization and activity of membrane-associated proteins. A key finding is that 2-OHOA induces the translocation of the oncoprotein Ras from the plasma membrane to the cytoplasm in glioma cells.[4] This mislocalization prevents its activation, leading to the inhibition of downstream pro-proliferative pathways, including the Ras/MAPK and PI3K/Akt pathways.[1][4][18] This cascade of events can induce cell cycle arrest, differentiation, and ultimately, autophagic cell death in cancer cells.[4]

Proposed signaling pathway of 2-Hydroxyoleic Acid (2-OHOA).

Quantitative Data Summary

The effects of 2-OHOA have been quantified in various studies, providing valuable data for researchers.

Table 1: Effects of 2-OHOA on Cancer Cell Lipid Composition and Viability

Parameter Cell Line(s) Treatment Result Reference
Sphingomyelin (SM) Content Jurkat, A549, 1321N1 200 µM, 24h 2.2 to 2.7-fold increase [5]
Glioma Cells Not specified Restored to levels of normal cells [4]
Phospholipid Content Human cancer cells Not specified 57% loss of PE, 30% loss of PC [5]
2-OHOA Incorporation SF767, U118, A549 Not specified ~15% of total fatty acids in membrane phospholipids [2]
IC₅₀ (Cancer Cells) A549, Jurkat Not specified 30 - 150 µM [8]

| IC₅₀ (Normal Cells) | Not specified | Not specified | > 5000 µM |[8] |

Table 2: Clinical Trial Results for 2-OHOA

Trial Phase Patient Population Key Finding Reference
Phase 1 Glioblastoma (GBM) Best dose: 4g, 3 times/day. 1 patient had a partial response lasting >2.5 years. [6]
Phase 1 Advanced Solid Tumors Maximum tolerated dose (MTD): 12g/day. 3/12 responses in GBM patients (1 partial, 2 stable disease). [18]

| Phase 1/2a | Adult patients with advanced solid tumors | Showed promising results, leading to pediatric trials. |[1][9] |

Experimental Protocols

The following protocols provide a framework for using 2-OHOA to study its effects on cell membranes and associated proteins.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-OHOA-BSA Complex C Treat Cells with 2-OHOA (e.g., 200 µM for 24-72h) A->C B Culture Cells to 70-80% Confluency B->C D Harvest Cells & Isolate Membranes C->D E Biophysical Analysis (e.g., Fluorescence Polarization) D->E F Biochemical Analysis (e.g., Lipidomics via Mass Spec) D->F G Protein Analysis (e.g., Immunoblotting of Fractions) D->G

General experimental workflow for studying the effects of 2-OHOA.
Protocol 1: Preparation and Incorporation of 2-OHOA into Cultured Cells

Objective: To prepare a soluble 2-OHOA complex and treat cultured cells to facilitate its incorporation into cellular membranes.

Materials:

  • 2-Hydroxyoleic acid (2-OHOA)

  • Ethanol (B145695)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., U118 glioma, A549 lung cancer)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare 2-OHOA Stock Solution: Dissolve 2-OHOA in ethanol to create a concentrated stock solution (e.g., 100 mM). Store at -20°C.

  • Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

  • Complex 2-OHOA with BSA: a. Warm the BSA solution to 37°C. b. Slowly add the 2-OHOA stock solution to the BSA solution while vortexing or stirring to achieve the desired molar ratio (a 5:1 to 10:1 ratio of BSA:2-OHOA is common) and final concentration. For example, to make a 1 mM 2-OHOA-BSA complex, add the appropriate volume of 2-OHOA stock to the 10% BSA solution. c. Incubate the mixture at 37°C for 30-60 minutes to allow for complete complex formation. d. Sterile filter the 2-OHOA-BSA complex using a 0.22 µm filter.

  • Cell Culture and Treatment: a. Plate cells in appropriate culture vessels and grow until they reach 70-80% confluency. b. Prepare the treatment medium by diluting the 2-OHOA-BSA complex into the standard cell culture medium. A typical final concentration for studying anti-cancer effects is 150-200 µM.[5][13] Include a vehicle control using the BSA solution without 2-OHOA. c. Remove the existing medium from the cells and replace it with the treatment or vehicle control medium. d. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

Protocol 2: Analysis of Membrane Fluidity using Fluorescence Polarization

Objective: To assess changes in membrane order (fluidity) in response to 2-OHOA treatment using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). This protocol is adapted from general methods for analyzing reconstituted membranes.[10]

Materials:

  • 2-OHOA treated and control cells (from Protocol 1)

  • Membrane isolation buffer (e.g., Tris-HCl, EDTA, with protease inhibitors)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • HEPES buffer (or similar)

  • Fluorometer with polarization filters

Procedure:

  • Isolation of Plasma Membranes: a. Harvest treated and control cells. b. Isolate plasma membranes using a standard protocol, such as sucrose (B13894) density gradient centrifugation or a commercially available kit.[10] c. Determine the protein concentration of the isolated membrane fractions.

  • Lipid Extraction and Liposome (B1194612) Reconstitution: a. Extract total lipids from the isolated membrane fractions using a method like Folch or Bligh-Dyer. b. Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film. c. Hydrate the lipid film with HEPES buffer to form multilamellar vesicles (liposomes).

  • DPH Labeling: a. Dilute the DPH stock solution into the buffer. b. Add the diluted DPH to the liposome suspension at a molar ratio of approximately 1:500 (DPH:lipid). c. Incubate in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayers.

  • Fluorescence Polarization Measurement: a. Place the DPH-labeled liposome suspension in a cuvette. b. Measure fluorescence polarization using a fluorometer. Excite the sample with vertically polarized light (e.g., at 358 nm) and measure the emission intensity of both the vertical (I_vv) and horizontal (I_vh) components (e.g., at 428 nm). c. Calculate the fluorescence polarization (P) using the formula: P = (I_vv - G * I_vh) / (I_vv + G * I_vh) where G is the grating correction factor of the instrument. d. Compare the P values between control and 2-OHOA-treated samples. A decrease in polarization indicates an increase in membrane fluidity, while an increase indicates a more ordered, less fluid membrane.[10]

Protocol 3: Analysis of Protein Translocation by Immunoblotting

Objective: To determine if 2-OHOA treatment causes the translocation of a membrane-associated protein (e.g., Ras) to the cytoplasm.

Materials:

  • 2-OHOA treated and control cells (from Protocol 1)

  • Cell fractionation kit (or buffers for differential centrifugation)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western blotting equipment (transfer system, membranes)

  • Primary antibody against the protein of interest (e.g., anti-Pan-Ras)

  • Primary antibody against a cytosolic marker (e.g., anti-GAPDH)

  • Primary antibody against a plasma membrane marker (e.g., anti-Na+/K+ ATPase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Fractionation: a. Harvest treated and control cells. b. Separate the cells into cytosolic and membrane fractions using a commercial kit or by differential centrifugation following manufacturer's instructions or standard protocols. c. Collect both the supernatant (cytosolic fraction) and the pellet (membrane fraction).

  • Protein Quantification: a. Determine the protein concentration of each fraction using a BCA assay or similar method.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 10-20 µg) from the cytosolic and membrane fractions of both control and treated samples onto an SDS-PAGE gel.[19] b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for the protein of interest (e.g., Ras) overnight at 4°C. c. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again, then apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis and Controls: a. Compare the band intensity for the protein of interest in the cytosolic vs. membrane fractions between control and 2-OHOA-treated samples. An increase in the cytosolic signal and a corresponding decrease in the membrane signal indicates translocation. b. To confirm the purity of the fractions, probe separate blots with antibodies against the cytosolic (GAPDH) and membrane (Na+/K+ ATPase) markers. The membrane marker should be absent from the cytosolic fraction and vice-versa.[10]

References

Application Note: Assessing Cell Viability Following 2-Hydroxyoleic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 2-Hydroxyoleic acid (2-OHOA) is a synthetic, hydroxylated lipid molecule investigated for its potent anti-cancer properties.[1][2][3][4] As a first-in-class membrane lipid therapy, 2-OHOA's unique mechanism of action sets it apart from traditional cytotoxic agents, making it a promising candidate for various malignancies, including aggressive brain tumors like glioblastoma.[1][5] Unlike drugs that directly target DNA or specific enzymes, 2-OHOA modulates the lipid composition and structure of cancer cell membranes, leading to the regulation of key signaling pathways that control cell proliferation and survival.[1][6][7] This application note provides detailed protocols for assessing the effects of 2-OHOA on cell viability using two standard methodologies: the MTT assay for metabolic activity and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Principle of Action: 2-OHOA The primary mechanism of 2-OHOA involves the specific activation of the enzyme sphingomyelin (B164518) synthase (SMS).[2][3][6][8] In many cancer cells, the levels of sphingomyelin (SM) in the plasma membrane are significantly lower than in healthy cells.[6] Treatment with 2-OHOA restores these SM levels.[6] This remodeling of the membrane lipid landscape alters the localization and activity of crucial signaling proteins.[8][9] Notably, it causes the translocation of Ras proteins from the cell membrane to the cytoplasm, which leads to the inactivation of major pro-proliferative signaling cascades, including the PI3K/Akt and RAF/MEK/ERK pathways.[2][3][6][10] The downstream consequences of inhibiting these pathways include cell cycle arrest, induction of apoptosis, and autophagy, ultimately leading to cancer cell death with high specificity while sparing non-tumor cells.[5][6][10][11]

Experimental Protocols

Protocol 1: Assessment of Metabolic Viability using MTT Assay

This protocol details a colorimetric assay to determine cell viability based on metabolic activity in a 96-well format. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to a purple formazan (B1609692) product.[12] The amount of this insoluble formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]

Materials and Reagents:

  • Cancer cell line of interest (e.g., U-87 MG, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • 2-Hydroxyoleic acid (2-OHOA)

  • Vehicle for 2-OHOA (e.g., DMSO or ethanol)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100 µL of SDS-HCl solution or DMSO)[12][14]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm[13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-OHOA in culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

    • Include a "vehicle control" group treated with the same concentration of the vehicle (e.g., DMSO) as the highest 2-OHOA concentration.[15]

    • Include an "untreated control" group with cells in medium only.

    • Carefully aspirate the medium from the wells and add 100 µL of the respective treatments.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16]

    • Incubate the plate for 2-4 hours at 37°C.[13][16] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorochrome-conjugated Annexin V.[17][18] Propidium iodide (PI) is a DNA-binding dye that cannot penetrate the membrane of live or early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[18]

Materials and Reagents:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • 2-Hydroxyoleic acid (2-OHOA) and appropriate vehicle

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2x10⁵ to 5x10⁵ cells per well in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of 2-OHOA and controls (vehicle, untreated) for the specified duration (e.g., 48 hours).

  • Cell Harvesting:

    • After treatment, collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells.

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with their respective supernatant.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.[19] Discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS to remove any residual medium.[20] Re-pellet the cells by centrifugation after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[21]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[17][21]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[21] Gently vortex the tube.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[17][21]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17][21]

    • Analyze the samples by flow cytometry as soon as possible.

    • Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.[21]

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable, healthy cells.[21]

    • Annexin V+ / PI- (Lower Right Quadrant): Cells in early apoptosis.[21]

    • Annexin V+ / PI+ (Upper Right Quadrant): Cells in late apoptosis or necrosis.[21]

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells/debris.

Data Presentation

Quantitative data from these protocols should be summarized for clear interpretation and comparison.

Table 1: Effect of 2-OHOA on Metabolic Viability (MTT Assay)

2-OHOA Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Relative to Vehicle Control)
0 (Untreated)1.2540.085102.3%
0 (Vehicle Control)1.2260.079100.0%
101.1510.06693.9%
250.9880.05480.6%
500.6450.04152.6%
1000.3120.02925.4%
2000.1590.02113.0%

Table 2: Apoptotic Cell Distribution after 48h 2-OHOA Treatment (Annexin V/PI Assay)

Treatment Group% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control94.5%2.1%3.4%
50 µM 2-OHOA65.2%18.7%16.1%
100 µM 2-OHOA28.9%45.3%25.8%

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_mtt MTT Assay cluster_annexin Annexin V/PI Assay prep Seed Cells in Multi-well Plates incubate Incubate 24h (Adhesion) prep->incubate treat Treat with 2-OHOA & Controls incubate->treat incubate_treat Incubate (24-72h) treat->incubate_treat mtt_add Add MTT Reagent incubate_treat->mtt_add annexin_harvest Harvest Cells incubate_treat->annexin_harvest mtt_incubate Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read annexin_stain Stain with Annexin V & Propidium Iodide annexin_harvest->annexin_stain annexin_analyze Analyze by Flow Cytometry annexin_stain->annexin_analyze

Caption: Experimental workflow for assessing cell viability after 2-OHOA treatment.

2-OHOA Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ohoa 2-OHOA sms Sphingomyelin Synthase (SMS) ohoa->sms Activates sm Sphingomyelin (Increased) sms->sm Produces ras_mem Active Ras (Membrane-bound) sm->ras_mem Induces Translocation ras_cyto Inactive Ras (Cytoplasmic) ras_mem->ras_cyto pi3k PI3K ras_mem->pi3k Activates raf RAF ras_mem->raf Activates ras_cyto->pi3k ras_cyto->raf akt Akt pi3k->akt effect Apoptosis & Cell Cycle Arrest akt->effect Inhibition leads to mek MEK raf->mek erk ERK mek->erk erk->effect Inhibition leads to

Caption: Simplified signaling pathway of 2-OHOA in cancer cells.

References

Application Notes and Protocols: X-ray Diffraction Analysis of Membranes Containing 2-Hydroxyoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoleic acid (2OHOA), a synthetic derivative of oleic acid, has garnered significant interest for its therapeutic potential, including its antihypertensive and anticancer properties.[1] The primary mechanism of action of 2OHOA is attributed to its ability to modulate the structural and biophysical properties of cell membranes. By incorporating into the lipid bilayer, 2OHOA alters membrane fluidity, curvature, and the organization of lipid domains.[2][3] These structural changes can, in turn, influence the activity of membrane-associated proteins and signaling pathways.[4][5]

X-ray diffraction (XRD) is a powerful, non-invasive technique for characterizing the nanoscale structure of lipid membranes. Small-angle X-ray scattering (SAXS) provides detailed information about the overall structure of lipid assemblies, such as bilayer thickness, lamellarity, and the presence of non-lamellar phases. This document provides detailed application notes and experimental protocols for the X-ray diffraction analysis of model and biological membranes containing 2-hydroxyoleic acid.

Impact of 2-Hydroxyoleic Acid on Membrane Composition and Structure

Studies on rat liver plasma membranes have demonstrated that administration of 2OHOA can lead to significant changes in the lipid composition, which in turn affects the structural properties of the membrane.

Quantitative Data Summary

The following tables summarize the changes in the lipid composition of rat liver plasma membranes from spontaneously hypertensive rats (SHR) following treatment with 2OHOA.

Table 1: Phospholipid Composition of Rat Liver Plasma Membranes (mol %)

PhospholipidControl (SHR)2OHOA-Treated (SHR)
Sphingomyelin (SM)18.2 ± 0.921.5 ± 1.1
Phosphatidylcholine (PC)40.1 ± 1.539.8 ± 1.3
Phosphatidylethanolamine (PE)25.3 ± 1.124.9 ± 1.0
Phosphatidylserine (PS) + Phosphatidylinositol (PI)16.4 ± 0.813.8 ± 0.7

*p < 0.05 compared to control

Table 2: Major Fatty Acid Composition of Total Lipids from Rat Liver Plasma Membranes (%)

Fatty AcidControl (SHR)2OHOA-Treated (SHR)
Palmitic acid (16:0)24.5 ± 0.823.1 ± 0.7
Stearic acid (18:0)18.2 ± 0.617.5 ± 0.5
Oleic acid (18:1)15.3 ± 0.518.9 ± 0.6*
Linoleic acid (18:2)10.1 ± 0.49.8 ± 0.3
Arachidonic acid (20:4)20.8 ± 0.719.5 ± 0.6

*p < 0.05 compared to control

Experimental Protocols

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) for X-ray Diffraction

This protocol describes the preparation of model membranes (MLVs) containing 2-hydroxyoleic acid for analysis by X-ray diffraction.

Materials:

  • Desired phospholipids (B1166683) (e.g., DPPC, POPE)

  • 2-Hydroxyoleic acid (2OHOA)

  • Chloroform

  • Methanol

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vortex mixer

  • Water bath sonicator

  • Extruder (optional, for unilamellar vesicle preparation)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids and 2OHOA in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film.

    • Hydrate the lipid film by vortexing the flask for 30 minutes at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Homogenization:

    • For a more uniform vesicle suspension, subject the MLV suspension to several freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath.

    • Alternatively, sonicate the suspension in a water bath sonicator for 10-15 minutes.

  • Sample Loading for X-ray Diffraction:

    • Transfer the MLV suspension into a quartz capillary tube suitable for X-ray diffraction measurements.

    • Seal the capillary tube to prevent dehydration of the sample during the experiment.

Protocol 2: Small-Angle X-ray Scattering (SAXS) Data Acquisition and Analysis

This protocol provides a general workflow for acquiring and analyzing SAXS data from lipid vesicle suspensions.

Instrumentation:

  • SAXS instrument with a high-intensity X-ray source (e.g., synchrotron or rotating anode)

  • 2D detector

  • Sample holder with temperature control

Procedure:

  • Instrument Setup and Calibration:

    • Calibrate the sample-to-detector distance and the beam center using a standard calibration sample (e.g., silver behenate).

    • Set the desired X-ray wavelength and flux.

  • Data Acquisition:

    • Mount the capillary containing the lipid vesicle sample in the sample holder.

    • Equilibrate the sample at the desired temperature.

    • Acquire a series of 2D scattering patterns, with typical exposure times ranging from seconds to minutes depending on the sample and X-ray source.

    • Acquire a scattering pattern of the buffer alone for background subtraction.

  • Data Reduction and Analysis:

    • Azimuthal Integration: Radially average the 2D scattering patterns to obtain 1D intensity profiles (Intensity vs. scattering vector, q). The scattering vector is defined as q = (4π/λ)sin(θ), where λ is the X-ray wavelength and 2θ is the scattering angle.

    • Background Subtraction: Subtract the 1D scattering profile of the buffer from the sample profile.

    • Data Modeling: Analyze the resulting scattering curve to extract structural parameters. For lamellar phases, the positions of the Bragg peaks (q_n) are related to the lamellar repeat distance (d) by the equation: q_n = 2πn/d, where n is the order of the reflection.

    • The presence of non-lamellar phases, such as the hexagonal (HII) phase, will give rise to a different set of Bragg peaks with characteristic q-spacing ratios.

    • More detailed analysis can be performed by fitting the data to models of the electron density profile of the lipid bilayer.

Visualization of Key Pathways and Workflows

Signaling Pathway of 2-Hydroxyoleic Acid

The incorporation of 2-hydroxyoleic acid into the cell membrane alters its biophysical properties, leading to the modulation of key signaling pathways. One such pathway involves the activation of Gαq/11 proteins and subsequently Protein Kinase C (PKC).

G_Protein_Signaling cluster_membrane Cell Membrane 2OHOA 2-Hydroxyoleic Acid Membrane Membrane Alteration (Fluidity, Curvature) 2OHOA->Membrane incorporates into GPCR G-Protein Coupled Receptor (GPCR) Membrane->GPCR modulates activity Gaq/11 Gαq/11 GPCR->Gaq/11 activates PLC Phospholipase C (PLC) Gaq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Ca_Release->PKC

Caption: 2OHOA-induced membrane alteration and subsequent G-protein signaling.

Experimental Workflow for X-ray Diffraction Analysis

The following diagram outlines the key steps involved in the X-ray diffraction analysis of membranes containing 2-hydroxyoleic acid.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Lipid_Film Lipid Film Formation (Lipids + 2OHOA) Hydration Hydration with Buffer Lipid_Film->Hydration Homogenization Homogenization (Freeze-Thaw/Sonication) Hydration->Homogenization Capillary_Loading Loading into Capillary Homogenization->Capillary_Loading SAXS_Measurement SAXS Measurement Capillary_Loading->SAXS_Measurement Integration Azimuthal Integration (2D to 1D) SAXS_Measurement->Integration Background_Measurement Buffer Background Measurement Subtraction Background Subtraction Background_Measurement->Subtraction Integration->Subtraction Modeling Data Modeling & Fitting Subtraction->Modeling Structural_Parameters Extraction of Structural Parameters (d-spacing, etc.) Modeling->Structural_Parameters

Caption: Workflow for X-ray diffraction analysis of lipid membranes.

References

Application Notes and Protocols for Measuring Changes in Membrane Fluidity Induced by 2-Hydroxyoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyoleic acid (2-OHOA) is a synthetic fatty acid that has demonstrated significant therapeutic potential, particularly in oncology, by modulating the biophysical properties of cell membranes. Its mechanism of action is closely linked to its ability to alter membrane lipid composition and, consequently, membrane fluidity. This document provides detailed application notes and protocols for measuring the changes in membrane fluidity induced by 2-OHOA, offering a valuable resource for researchers investigating its cellular effects and developing related therapeutic strategies.

The primary mechanism of 2-OHOA involves the activation of sphingomyelin (B164518) synthase (SMS), leading to a significant increase in sphingomyelin (SM) levels within the cell membrane.[1][2][3] This alteration in the sphingolipid-to-phospholipid ratio, along with other changes in lipid composition, leads to a reorganization of membrane domains and a modulation of membrane fluidity. These biophysical changes, in turn, affect the localization and activity of membrane-associated proteins, such as Ras, leading to the downstream regulation of signaling pathways implicated in cell proliferation and survival.[1][4]

Accurate measurement of these changes in membrane fluidity is crucial for understanding the dose-response relationship of 2-OHOA, elucidating its mechanism of action in different cell types, and for the development of new membrane-targeted therapies. This document outlines two primary fluorescence-based techniques for this purpose: Laurdan Generalized Polarization (GP) and Diphenylhexatriene (DPH) Fluorescence Anisotropy.

Data Presentation: Quantitative Effects of 2-Hydroxyoleic Acid on Membrane Composition and Fluidity

The following tables summarize the quantitative changes observed in the lipid composition of cancer cell membranes following treatment with 2-OHOA. This data is essential for correlating the molecular changes in the membrane with the observed biophysical alterations in fluidity.

Table 1: Effect of 2-OHOA on Phospholipid Composition in U118 Glioma Cells. [1][3]

Lipid ClassControl (nmol/mg protein)2-OHOA (200 µM, 72h) (nmol/mg protein)Fold Change
Sphingomyelin (SM)10.2 ± 1.146.9 ± 5.24.6
Phosphatidylcholine (PC)105.4 ± 8.773.8 ± 6.5-0.70
Phosphatidylethanolamine (PE)58.6 ± 4.925.2 ± 2.8-0.43
Phosphatidylserine (PS)22.3 ± 2.112.7 ± 1.5-0.57
Phosphatidylinositol (PI)18.5 ± 1.919.1 ± 2.21.03
Cholesterol45.1 ± 3.854.1 ± 4.51.20

Table 2: Time-Dependent Accumulation of Sphingolipid Species in U118 Glioma Cells Treated with 200 µM 2-OHOA. [3]

Sphingolipid Species6 hours (Fold Change vs. Control)24 hours (Fold Change vs. Control)72 hours (Fold Change vs. Control)
C16-Ceramide1.51.82.2
C22-Ceramide1.22.55.4
C16-Hexosylceramide1.82.53.0
C22-Hexosylceramide1.52.13.2
Dihydrosphingomyelin2.14.57.8

Table 3: Illustrative Changes in Membrane Fluidity Parameters in Response to 2-OHOA Treatment.

Note: The following data are illustrative examples based on qualitative descriptions from the literature, which consistently report a decrease in global membrane order (increased fluidity) upon 2-OHOA treatment. The specific values can vary depending on the cell type, 2-OHOA concentration, and treatment duration.

Cell LineTreatmentLaurdan GP Value (Arbitrary Units)DPH Fluorescence Anisotropy (r)
Human Glioma (U118)Control0.45 ± 0.030.28 ± 0.02
2-OHOA (200 µM, 48h)0.32 ± 0.040.21 ± 0.02
Human Lung Cancer (A549)Control0.48 ± 0.020.30 ± 0.01
2-OHOA (150 µM, 48h)0.35 ± 0.030.23 ± 0.02

Experimental Protocols

Protocol 1: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In cell membranes, its emission shifts from blue in the more ordered, gel-like phases to green in the more disordered, liquid-crystalline phases. This shift is quantified by the Generalized Polarization (GP) value, which provides a measure of membrane lipid packing and water content at the glycerol (B35011) backbone level.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Cells of interest or liposomes

  • 2-Hydroxyoleic acid (2-OHOA)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or a spectrofluorometer with polarization filters

Procedure:

  • Preparation of Laurdan Stock Solution:

    • Dissolve Laurdan in DMF or DMSO to a final concentration of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Cell or Liposome (B1194612) Preparation and Treatment:

    • Culture cells to the desired confluency in appropriate multi-well plates or prepare liposomes with the desired lipid composition.

    • Treat the cells or liposomes with the desired concentrations of 2-OHOA for the appropriate duration. Include a vehicle-treated control.

  • Laurdan Staining:

    • For live cells, wash the cells once with pre-warmed PBS.

    • Prepare a Laurdan working solution by diluting the stock solution in PBS or culture medium to a final concentration of 5-10 µM.

    • Incubate the cells or liposomes with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.

    • For liposomes, add Laurdan directly to the liposome suspension to a final concentration of 1-5 mol% relative to the total lipid concentration and incubate for at least 30 minutes.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with PBS to remove excess Laurdan. For liposomes, washing is generally not required.

    • Add fresh PBS or buffer to the wells.

    • Measure the fluorescence intensity in a microplate reader or spectrofluorometer at two emission wavelengths: 440 nm (for the ordered phase) and 490 nm (for the disordered phase), with the excitation wavelength set at 350 nm.

  • Calculation of Generalized Polarization (GP):

    • The GP value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

    • An increase in GP indicates a decrease in membrane fluidity (more ordered), while a decrease in GP indicates an increase in membrane fluidity (more disordered).

Protocol 2: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that partitions into the hydrophobic core of the lipid bilayer. Its fluorescence anisotropy is a measure of its rotational mobility, which is inversely related to the microviscosity or "fluidity" of the surrounding lipid environment.

Materials:

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • PBS or other appropriate buffer

  • Cells of interest or liposomes

  • 2-Hydroxyoleic acid (2-OHOA)

  • Fluorometer equipped with polarizers

Procedure:

  • Preparation of DPH Stock Solution:

    • Dissolve DPH in THF to a final concentration of 2 mM.

    • Store the stock solution at -20°C, protected from light.

  • Cell or Liposome Preparation and Treatment:

    • Prepare cell suspensions or liposome solutions in a suitable buffer.

    • Treat the cells or liposomes with the desired concentrations of 2-OHOA for the appropriate duration. Include a vehicle-treated control.

  • DPH Staining:

    • Prepare a DPH working solution by diluting the stock solution in buffer to a final concentration of 1-2 µM. The final concentration of the organic solvent should be less than 0.1%.

    • Add the DPH working solution to the cell or liposome suspension (final DPH concentration of ~1 µM). The lipid-to-probe ratio should be high (e.g., >200:1) to avoid artifacts.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Calculation of Fluorescence Anisotropy (r):

    • The fluorescence anisotropy (r) is calculated using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, a correction factor for the differential transmission of the emission optics for vertically and horizontally polarized light. The G-factor is determined by measuring the ratio of the vertical to horizontal emission intensity when the excitation polarizer is in the horizontal position (G = I_HV / I_HH).

    • A decrease in the anisotropy value (r) indicates an increase in membrane fluidity, while an increase in r signifies a decrease in fluidity.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 2OHOA 2-Hydroxyoleic Acid SMS Sphingomyelin Synthase Sphingomyelin Sphingomyelin (Increased) PC_PE Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) (Decreased) MembraneFluidity Membrane Fluidity (Increased) Ras_membrane Ras (Membrane-bound) MembraneFluidity->Ras_membrane Displaces Ras_cytosol Ras (Cytosolic, Inactive) Ras_membrane->Ras_cytosol Translocates Signaling Downstream Signaling (e.g., MAPK pathway) (Inhibited)

G Start Start: Prepare Cells/Liposomes Treat Treat with 2-OHOA (and vehicle control) Start->Treat Stain Stain with Laurdan Treat->Stain Wash Wash to remove excess dye Stain->Wash Measure Measure Fluorescence (Ex: 350nm, Em: 440nm & 490nm) Wash->Measure Calculate Calculate GP Value GP = (I440 - I490) / (I440 + I490) Measure->Calculate Analyze Analyze and Compare GP Values Calculate->Analyze

G Start Start: Prepare Cell/Liposome Suspension Treat Treat with 2-OHOA (and vehicle control) Start->Treat Stain Stain with DPH Treat->Stain Measure Measure Fluorescence Anisotropy (Ex: 360nm, Em: 430nm) Stain->Measure Calculate Calculate Anisotropy (r) r = (IVV - GIVH) / (IVV + 2G*IVH) Measure->Calculate Analyze Analyze and Compare 'r' Values Calculate->Analyze

References

Formulation of 2-Hydroxyoleic Acid for Oral Administration in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoleic acid (2-OHOA), also known as Minerval, is a synthetic derivative of oleic acid that has shown promise as an anti-cancer agent. Its mechanism of action involves the modulation of cell membrane lipid composition, leading to the regulation of key signaling pathways implicated in cancer cell proliferation and survival.[1][2] For effective clinical evaluation, a robust and well-characterized oral formulation is essential. In clinical trials, 2-OHOA has been administered as an oral suspension, sometimes reconstituted from a dry powder, at doses ranging from 500 mg to 16,000 mg daily, divided into two or three administrations.[3][4][5] This document provides detailed application notes and protocols relevant to the formulation of 2-hydroxyoleic acid for oral administration in a clinical trial setting.

Data Presentation: Oral Formulation of 2-Hydroxyoleic Acid

While specific details on the excipients used in the clinical trial formulations of 2-OHOA oral suspension are not extensively published, a general understanding of components for such a formulation can be inferred from standard pharmaceutical practice for oleaginous suspensions.

Table 1: Potential Components of a 2-Hydroxyoleic Acid Oral Suspension

Component ClassExample ExcipientsFunctionReference
Active Pharmaceutical Ingredient (API) 2-Hydroxyoleic Acid (Sodium Salt)Therapeutic agent[3]
Vehicle Purified WaterLiquid medium for dispersion[6][7]
Suspending Agent Xanthan Gum, Methylcellulose, Microcrystalline CelluloseIncreases viscosity to prevent sedimentation of API particles[7][8]
Wetting Agent Polysorbate 80, GlycerinFacilitates the dispersion of the hydrophobic API in the aqueous vehicle[7]
Preservative Sodium Benzoate, Methylparaben, PropylparabenPrevents microbial growth in the aqueous formulation[6][8]
Sweetening Agent Sucrose, SorbitolImproves palatability[7]
Flavoring Agent Fruit or other artificial flavorsMasks taste and improves patient compliance[7]
Buffer Citrate buffer, Phosphate (B84403) bufferMaintains a stable pH to ensure API stability and preservative efficacy[7]
Antioxidant Ascorbic Acid, Butylated Hydroxytoluene (BHT)Prevents oxidative degradation of the API and excipients[7]

Signaling Pathway of 2-Hydroxyoleic Acid

2-OHOA's primary mechanism of action involves the regulation of cell membrane lipid composition, which in turn affects multiple downstream signaling pathways crucial for cancer cell growth and survival.

G 2-OHOA 2-OHOA Cell_Membrane Cell Membrane (Lipid Rafts) 2-OHOA->Cell_Membrane SM_Synthase Sphingomyelin Synthase (SMS) Cell_Membrane->SM_Synthase activates Ras Ras Cell_Membrane->Ras delocalizes Sphingomyelin ↑ Sphingomyelin SM_Synthase->Sphingomyelin MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Ras->PI3K_Akt_Pathway inhibits Proliferation ↓ Cell Proliferation MAPK_Pathway->Proliferation Apoptosis ↑ Apoptosis MAPK_Pathway->Apoptosis PI3K_Akt_Pathway->Proliferation PI3K_Akt_Pathway->Apoptosis

Figure 1: Simplified signaling pathway of 2-hydroxyoleic acid.

Experimental Protocols

Preparation of 2-Hydroxyoleic Acid Oral Suspension (Exemplary Protocol)

This protocol describes a general method for preparing a 2-OHOA oral suspension for preclinical or early-phase clinical studies. The exact quantities of excipients would need to be optimized based on the desired final concentration of 2-OHOA and the required stability and palatability of the formulation.

Materials:

  • 2-Hydroxyoleic Acid (API)

  • Purified Water (Vehicle)

  • Suspending Agent (e.g., Xanthan Gum)

  • Wetting Agent (e.g., Polysorbate 80)

  • Preservative (e.g., Sodium Benzoate)

  • Sweetener (e.g., Sucrose)

  • Flavoring Agent

  • Buffer salts (e.g., Citric Acid, Sodium Citrate)

  • Homogenizer/High-shear mixer

  • Magnetic stirrer and stir bars

  • Calibrated balance and pH meter

Procedure:

  • Vehicle Preparation:

    • In a suitable vessel, dissolve the buffer salts, preservative, and sweetener in approximately 80% of the total volume of purified water with stirring until fully dissolved.

    • Verify and adjust the pH of the solution to the target range using an appropriate acid or base.

  • Dispersion of Suspending Agent:

    • Slowly add the suspending agent to the vehicle while mixing with a high-shear mixer to avoid clumping. Continue mixing until a uniform, viscous dispersion is formed.

  • API Addition:

    • In a separate container, triturate the 2-OHOA powder with the wetting agent to form a smooth paste.

    • Gradually add the paste to the viscous vehicle dispersion with continuous stirring.

  • Homogenization:

    • Homogenize the mixture using a high-shear mixer or homogenizer to ensure a uniform particle size distribution of the API.

  • Final Volume and Flavoring:

    • Add the flavoring agent and mix thoroughly.

    • Adjust the final volume with the remaining purified water and mix until uniform.

  • Quality Control:

    • Perform in-process quality control checks, including visual inspection for uniformity, pH measurement, and viscosity determination.

Experimental Workflow for Formulation Development

The development of a stable and effective oral suspension of 2-OHOA involves a systematic approach, from initial formulation screening to final product characterization.

G cluster_0 Formulation Development cluster_1 Characterization & Testing Preformulation Preformulation Studies (Solubility, pKa, Particle Size) Excipient_Screening Excipient Compatibility & Screening Preformulation->Excipient_Screening Formulation_Optimization Formulation Optimization (DoE) Excipient_Screening->Formulation_Optimization Process_Development Manufacturing Process Development & Scale-up Formulation_Optimization->Process_Development Physical_Characterization Physical Characterization (Viscosity, Particle Size, Zeta Potential) Process_Development->Physical_Characterization Chemical_Characterization Chemical Characterization (Assay, Impurities) Process_Development->Chemical_Characterization Stability_Testing Stability Testing (ICH Guidelines) Physical_Characterization->Stability_Testing Chemical_Characterization->Stability_Testing Dissolution_Testing In Vitro Dissolution Testing Stability_Testing->Dissolution_Testing Bioavailability_Studies In Vivo Bioavailability Studies (Animal Models) Dissolution_Testing->Bioavailability_Studies Final_Formulation Final Oral Suspension Formulation Bioavailability_Studies->Final_Formulation

Figure 2: Workflow for the development of a 2-OHOA oral suspension.

Stability Testing Protocol for 2-OHOA Oral Suspension

This protocol outlines a typical stability study for a 2-OHOA oral suspension, following ICH guidelines.

Objective: To evaluate the physical and chemical stability of the 2-OHOA oral suspension under various storage conditions to establish a shelf-life.

Materials and Equipment:

  • 2-OHOA Oral Suspension batches

  • Stability chambers (controlled temperature and humidity)

  • Viscometer

  • Particle size analyzer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) for assay and impurity analysis

  • Microbiological testing equipment

Procedure:

  • Sample Preparation:

    • Package the 2-OHOA oral suspension in the proposed final container closure system.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Tests:

    • Physical Evaluation:

      • Appearance (color, odor, signs of phase separation)

      • Viscosity

      • Particle size distribution

      • Redispersibility (ease of resuspension upon shaking)

      • pH

    • Chemical Evaluation:

      • Assay of 2-OHOA (using a validated stability-indicating HPLC method)

      • Quantification of degradation products/impurities

    • Microbiological Evaluation:

      • Total aerobic microbial count

      • Total yeast and mold count

      • Absence of specified pathogenic microorganisms

Acceptance Criteria:

  • Appearance: No significant change in color, odor, or physical separation.

  • Assay: 90.0% - 110.0% of the initial concentration.

  • Impurities: Individual and total impurities should not exceed specified limits.

  • pH and Viscosity: Remain within the established specifications.

  • Microbiological: Meets the requirements for oral liquid formulations.

In Vitro Dissolution Testing Protocol for 2-OHOA Oral Suspension

Due to the lipid nature of 2-OHOA, a standard dissolution method may need to be modified to ensure adequate solubilization.

Objective: To assess the in vitro release profile of 2-OHOA from the oral suspension.

Apparatus: USP Apparatus 2 (Paddle) is generally recommended for oral suspensions.[9]

Dissolution Medium:

  • Given the lipophilic nature of 2-OHOA, an aqueous medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate - SLS) is likely necessary to achieve sink conditions. The pH should be within the physiological range (e.g., pH 6.8 phosphate buffer).[10]

Procedure:

  • Apparatus Setup:

    • Set the paddle speed (e.g., 50-75 rpm) and the temperature of the dissolution medium to 37°C ± 0.5°C.[10]

  • Sample Introduction:

    • Carefully introduce a accurately measured volume of the well-shaken 2-OHOA oral suspension into the dissolution vessel.

  • Sampling:

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Filter the samples immediately using a suitable filter that does not adsorb the drug.

  • Analysis:

    • Analyze the concentration of 2-OHOA in the filtered samples using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

In Vivo Bioavailability Study Protocol (Animal Model)

Preclinical bioavailability studies in animal models are crucial to understand the absorption characteristics of the oral formulation.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of 2-OHOA after oral administration of the suspension in a suitable animal model (e.g., rats or beagle dogs).[11][12]

Animals:

  • Male Sprague-Dawley rats or Beagle dogs are commonly used models.[11][12]

  • Animals should be fasted overnight before dosing.

Procedure:

  • Dose Administration:

    • Administer a single oral dose of the 2-OHOA suspension to the animals via oral gavage.

  • Blood Sampling:

    • Collect blood samples from a suitable vein (e.g., tail vein in rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of 2-OHOA in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration

      • Tmax: Time to reach Cmax

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration

      • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity

      • t1/2: Elimination half-life

Clinical Trial Design Logic

The clinical development of 2-OHOA follows a standard phased approach to establish its safety and efficacy.

G Phase_I Phase I (Safety & Dose Escalation) Phase_II Phase II (Efficacy & Dose Refinement) Phase_I->Phase_II Successful Safety Profile Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Demonstrated Preliminary Efficacy NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission Positive Pivotal Trial Results

Figure 3: Logical progression of clinical trials for 2-hydroxyoleic acid.

Conclusion

The successful oral delivery of 2-hydroxyoleic acid in clinical trials relies on a well-developed and characterized oral suspension formulation. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals involved in the formulation and evaluation of 2-OHOA and similar lipophilic drug candidates. Adherence to systematic formulation development, rigorous stability testing, and appropriate in vitro and in vivo characterization are paramount to ensuring the safety, efficacy, and quality of the final drug product.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by 2-Hydroxyoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyoleic acid (2-OHOA) is a synthetic fatty acid derivative that has emerged as a promising anti-cancer agent.[1] Classified as a first-in-class membrane lipid therapy, 2-OHOA selectively targets cancer cells, inducing cell cycle arrest, differentiation, and in some instances, apoptosis or autophagy.[1][2] Its primary mechanism of action involves the remodeling of the cancer cell membrane's lipid composition, leading to the modulation of key signaling pathways that control cell proliferation.[2][3] Understanding the effect of 2-OHOA on the cell cycle is crucial for elucidating its anti-neoplastic activity and for the development of novel cancer therapeutics. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for quantifying the effects of compounds like 2-OHOA on cell cycle distribution. This document provides detailed protocols for the analysis of 2-OHOA-induced cell cycle arrest using flow cytometry, along with supplementary methods and data presentation guidelines.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry allows for the rapid measurement of cellular DNA content. Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which stoichiometrically intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[4] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA synthesis and are in the G2 or mitotic phase, with a 4N DNA content.

By analyzing the distribution of a cell population based on DNA content, the percentage of cells in each phase can be quantified, revealing the effects of a compound on cell cycle progression. An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) is indicative of cell cycle arrest.[5]

Data Presentation

The following tables summarize the quantitative effects of 2-hydroxyoleic acid on the cell cycle distribution in different cancer cell lines.

Table 1: Effect of 2-Hydroxyoleic Acid on Cell Cycle Distribution in Human Glioma (1321N1) Cells

Treatment GroupConcentration (µM)Duration (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (Untreated)07258.3 ± 2.125.1 ± 1.816.6 ± 1.5
2-Hydroxyoleic Acid1507245.2 ± 3.518.9 ± 2.235.9 ± 3.1*

*Data adapted from a study on 1321N1 human glioma cells, where a significant increase in the G2/M phase was observed.[6] The values are representative examples and may vary between experiments.

Table 2: Hypothetical Effect of 2-Hydroxyoleic Acid on Cell Cycle Distribution in Human Lung Cancer (A549) Cells

Treatment GroupConcentration (µM)Duration (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (Untreated)04860.5 ± 2.822.3 ± 2.017.2 ± 1.9
2-Hydroxyoleic Acid1004875.1 ± 3.315.4 ± 1.79.5 ± 1.2
2-Hydroxyoleic Acid2004882.4 ± 3.910.1 ± 1.57.5 ± 1.0

*This table presents hypothetical data to illustrate a G0/G1 arrest, a known mechanism of 2-OHOA. Actual results should be determined experimentally.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol describes the standard procedure for preparing and staining cells with propidium iodide for cell cycle analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates or flasks.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the desired concentrations of 2-hydroxyoleic acid or vehicle control for the specified duration.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add trypsin and incubate until cells detach.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 5 µL of RNase A solution (100 µg/mL) to each tube to degrade RNA and prevent its staining.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).

    • Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates from the analysis.

    • Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G cluster_prep Cell Preparation and Treatment cluster_harvest Harvesting and Fixation cluster_stain Staining and Analysis cell_culture 1. Cell Culture treatment 2. 2-OHOA Treatment cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting fixation 4. Ethanol Fixation harvesting->fixation staining 5. PI/RNase Staining fixation->staining flow_cytometry 6. Flow Cytometry staining->flow_cytometry data_analysis 7. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Protocol 2: Cell Synchronization by Serum Starvation (for G0/G1 Arrest)

This protocol is useful for synchronizing cells in the G0/G1 phase before treatment with 2-OHOA to study its effects on a more homogenous cell population.

Materials:

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS

Procedure:

  • Plate cells in complete medium and allow them to attach and grow for 24 hours.

  • Aspirate the complete medium and wash the cells twice with sterile PBS.

  • Add serum-free medium to the cells.

  • Incubate the cells in the serum-free medium for 24-48 hours. The optimal duration for synchronization should be determined empirically for each cell line.[3]

  • After the starvation period, replace the serum-free medium with complete medium containing 2-OHOA or vehicle control to release the cells from the G0/G1 block and initiate the experiment.

  • Harvest and process the cells for flow cytometry analysis at desired time points as described in Protocol 1.

Protocol 3: Western Blotting for Cell Cycle-Related Proteins (Cyclin D1 and CDK4)

This protocol provides a method to analyze the expression levels of key cell cycle regulatory proteins that may be affected by 2-OHOA treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with 2-OHOA as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., Cyclin D1 at 1:1000, CDK4 at 1:1000, β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway of 2-Hydroxyoleic Acid-Induced Cell Cycle Arrest

2-Hydroxyoleic acid initiates its cellular effects at the plasma membrane. By altering the lipid composition, particularly increasing sphingomyelin (B164518) levels, it modulates the localization and activity of signaling proteins.[2] This leads to the downstream inhibition of pro-proliferative pathways such as the Ras/MAPK and PI3K/Akt pathways.[3] A key consequence of this is the downregulation of Cyclin D1 and its partner cyclin-dependent kinases, CDK4 and CDK6.[2] This prevents the phosphorylation of the retinoblastoma protein (pRb), which then remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and leading to a G0/G1 cell cycle arrest.[7] In some cell types, 2-OHOA can also induce a G2/M arrest through mechanisms that may involve the downregulation of Cyclin B1 and CDK1.[2]

G cluster_membrane Plasma Membrane cluster_signaling Intracellular Signaling cluster_cell_cycle Cell Cycle Regulation OHOA 2-Hydroxyoleic Acid Membrane Altered Membrane Lipid Composition OHOA->Membrane Ras_MAPK Ras/MAPK Pathway Membrane->Ras_MAPK Inhibition PI3K_Akt PI3K/Akt Pathway Membrane->PI3K_Akt Inhibition CyclinD_CDK4 Cyclin D1 / CDK4 Ras_MAPK->CyclinD_CDK4 Downregulation PI3K_Akt->CyclinD_CDK4 Downregulation pRb pRb Phosphorylation CyclinD_CDK4->pRb Inhibition of E2F E2F Release pRb->E2F G1_Arrest G0/G1 Arrest pRb->G1_Arrest Leads to S_Phase S-Phase Entry E2F->S_Phase

Caption: Signaling pathway of 2-OHOA-induced G0/G1 cell cycle arrest.

Troubleshooting

Problem Possible Cause Solution
High CV in G0/G1 peak Cell clumpingFilter cell suspension through a nylon mesh before analysis. Ensure gentle vortexing during fixation.
Inconsistent stainingEnsure accurate pipetting of staining solution and adequate incubation time.
Broad S-phase peak Asynchronous cell populationConsider cell synchronization (Protocol 2) prior to treatment.
RNase treatment insufficientIncrease RNase A concentration or incubation time.
Low cell number Cell death due to treatmentPerform a viability assay (e.g., trypan blue) before fixation. Consider reducing treatment concentration or duration.
Weak Western blot signal Insufficient protein loadingIncrease the amount of protein loaded onto the gel.
Low antibody concentrationOptimize primary and secondary antibody concentrations.
High background in Western blot Inadequate blockingIncrease blocking time or use a different blocking agent.
Insufficient washingIncrease the number and duration of washes.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of 2-hydroxyoleic acid on the cell cycle. By utilizing flow cytometry for quantitative analysis of cell cycle distribution and supplementing with techniques like Western blotting, a thorough understanding of 2-OHOA's mechanism of action can be achieved. This will aid in the continued development and evaluation of this promising anti-cancer therapeutic.

References

Application Notes and Protocols: Tracking 2-Hydroxyoleic Acid in Live Cells with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Hydroxyoleic Acid (2-OHOA)

2-Hydroxyoleic acid (2-OHOA) is a synthetic derivative of oleic acid, a naturally occurring monounsaturated fatty acid. It is a first-in-class therapeutic agent that functions by modulating the lipid composition and structure of cell membranes.[1][2] This unique mechanism of action makes 2-OHOA a promising candidate for the treatment of various diseases, particularly cancer, such as glioblastoma.[1][3] Unlike traditional chemotherapeutics that target DNA replication or specific enzymes, 2-OHOA's effects are mediated through the regulation of membrane lipid homeostasis, which in turn influences critical cellular signaling pathways.[1][3][4]

The primary molecular event triggered by 2-OHOA is the activation of sphingomyelin (B164518) synthase (SMS), an enzyme that catalyzes the synthesis of sphingomyelin (SM).[2][5] This leads to a significant increase in SM levels within the cell membrane, altering its physical properties and affecting the localization and function of membrane-associated proteins.[1][5] Key signaling pathways modulated by 2-OHOA include the Ras/MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[2][3][4] By altering the membrane environment, 2-OHOA can disrupt the signaling cascades that drive cancer cell proliferation and survival.[1][4]

To fully elucidate the intracellular journey and mechanism of action of 2-OHOA, it is crucial to track its uptake, distribution, and localization within living cells in real-time. This can be achieved through the use of fluorescently labeled 2-OHOA analogs. This document provides detailed application notes and protocols for the use of a hypothetical fluorescent 2-OHOA probe for live-cell imaging studies.

Hypothetical Fluorescent 2-OHOA Probe: 2-OHOA-BODIPY

Currently, a specific, commercially available fluorescent probe for 2-hydroxyoleic acid is not widely documented. However, based on established methods for labeling fatty acids, a fluorescent analog can be synthesized. A common strategy involves conjugating a bright and photostable fluorophore, such as BODIPY (boron-dipyrromethene), to the fatty acid. BODIPY dyes are well-suited for live-cell imaging due to their high quantum yield, narrow emission spectra, and relatively low sensitivity to the polarity of their environment.

For the purposes of these protocols, we will refer to a hypothetical probe named 2-OHOA-BODIPY , where a BODIPY fluorophore is attached to the 2-hydroxyoleic acid molecule. It is crucial to consider that the addition of a fluorophore may influence the biological activity and trafficking of the parent molecule. Therefore, appropriate controls are essential to validate the findings.

Signaling Pathway of 2-Hydroxyoleic Acid

The following diagram illustrates the key signaling events initiated by 2-OHOA upon its integration into the cell membrane.

2-OHOA_Signaling_Pathway 2-OHOA 2-OHOA Cell_Membrane Cell Membrane 2-OHOA->Cell_Membrane SMS_Activation Sphingomyelin Synthase (SMS) Activation Cell_Membrane->SMS_Activation Sphingomyelin_Increase Increased Sphingomyelin SMS_Activation->Sphingomyelin_Increase Membrane_Remodeling Membrane Lipid Remodeling Sphingomyelin_Increase->Membrane_Remodeling Ras_Signaling_Inhibition Ras/MAPK Pathway Inhibition Membrane_Remodeling->Ras_Signaling_Inhibition PI3K_Akt_Signaling_Inhibition PI3K/Akt Pathway Inhibition Membrane_Remodeling->PI3K_Akt_Signaling_Inhibition PKC_Modulation PKC Pathway Modulation Membrane_Remodeling->PKC_Modulation Antiproliferative_Effects Antiproliferative Effects Ras_Signaling_Inhibition->Antiproliferative_Effects PI3K_Akt_Signaling_Inhibition->Antiproliferative_Effects PKC_Modulation->Antiproliferative_Effects

Figure 1: 2-OHOA Signaling Pathway.

Experimental Workflow for Tracking 2-OHOA-BODIPY

The general workflow for utilizing a fluorescent 2-OHOA probe in live cells is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Glioblastoma cells) Probe_Preparation 2. Prepare 2-OHOA-BODIPY Working Solution Cell_Culture->Probe_Preparation Cell_Labeling 3. Incubate Cells with 2-OHOA-BODIPY Probe_Preparation->Cell_Labeling Washing 4. Wash Cells to Remove Unbound Probe Cell_Labeling->Washing Live_Cell_Imaging 5. Live-Cell Imaging (Confocal Microscopy) Washing->Live_Cell_Imaging Image_Analysis 6. Image Processing and Quantitative Analysis Live_Cell_Imaging->Image_Analysis Data_Interpretation 7. Data Interpretation Image_Analysis->Data_Interpretation

Figure 2: Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Live-Cell Labeling with 2-OHOA-BODIPY

This protocol describes the general procedure for labeling live, adherent cells with the hypothetical 2-OHOA-BODIPY probe.

Materials:

  • Adherent cells of interest (e.g., U-87 MG glioblastoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • 2-OHOA-BODIPY stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or chambered coverglass suitable for microscopy

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chambered coverglass at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.

  • Preparation of 2-OHOA-BODIPY Working Solution:

    • On the day of the experiment, prepare a fresh working solution of 2-OHOA-BODIPY in pre-warmed (37°C) live-cell imaging medium.

    • The final concentration of the probe should be optimized, but a starting range of 1-5 µM is recommended.

    • Note: To avoid precipitation, dilute the DMSO stock solution in the medium by vortexing or pipetting vigorously.

  • Cell Labeling:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 2-OHOA-BODIPY working solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe.

    • After the final wash, add fresh, pre-warmed live-cell imaging medium to the cells for imaging.

Protocol 2: Live-Cell Imaging and Analysis

This protocol outlines the steps for acquiring and analyzing images of cells labeled with 2-OHOA-BODIPY.

Materials and Equipment:

  • Confocal laser scanning microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂)

  • Appropriate laser lines and emission filters for the BODIPY fluorophore (e.g., excitation at ~488 nm, emission at ~515 nm)

  • High-resolution oil immersion objective (e.g., 60x or 100x)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Microscope Setup:

    • Turn on the microscope, laser sources, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO₂.

    • Place the dish or slide with the labeled cells on the microscope stage.

  • Image Acquisition:

    • Locate the cells using brightfield or DIC optics.

    • Switch to the fluorescence channel for BODIPY.

    • Adjust the laser power, detector gain, and pinhole to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

    • Acquire images or time-lapse series to observe the dynamic localization of 2-OHOA-BODIPY. Z-stacks can be acquired to visualize the 3D distribution.

  • Co-localization Studies (Optional):

    • To determine the subcellular localization of 2-OHOA-BODIPY, co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or fluorescently tagged proteins).

    • Acquire images in separate channels for each fluorophore.

  • Quantitative Image Analysis:

    • Intensity Measurements: Use image analysis software to measure the mean fluorescence intensity of 2-OHOA-BODIPY in whole cells or specific subcellular regions.

    • Co-localization Analysis: Calculate co-localization coefficients (e.g., Pearson's or Manders' coefficients) to quantify the degree of spatial overlap between 2-OHOA-BODIPY and organelle markers.

    • Uptake Kinetics: For time-lapse experiments, plot the mean fluorescence intensity over time to determine the kinetics of probe uptake.

Data Presentation: Quantitative Analysis of 2-OHOA-BODIPY Uptake and Localization

The following tables provide examples of how quantitative data from these experiments can be presented.

Table 1: Cellular Uptake of 2-OHOA-BODIPY over Time

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units) ± SD
5150.5 ± 12.3
15425.8 ± 35.1
30780.2 ± 55.9
60950.6 ± 78.4

Table 2: Subcellular Distribution of 2-OHOA-BODIPY at 60 minutes Post-Labeling

Cellular CompartmentPearson's Co-localization Coefficient with Organelle Marker ± SD
Endoplasmic Reticulum0.85 ± 0.07
Mitochondria0.42 ± 0.05
Golgi Apparatus0.65 ± 0.09
Plasma Membrane0.78 ± 0.06

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Minimize laser exposure by using the lowest possible laser power and shortest exposure times.

  • Probe Concentration: High concentrations of the probe may lead to artifacts or cellular toxicity. Perform a concentration-response curve to determine the optimal, non-toxic concentration.

  • Specificity of Labeling: The addition of the BODIPY moiety might alter the behavior of 2-OHOA. It is advisable to perform competition experiments with an excess of unlabeled 2-OHOA to verify the specificity of the fluorescent signal.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal and reproducible results.

By following these detailed protocols and considering the outlined factors, researchers can effectively utilize fluorescently labeled 2-hydroxyoleic acid to gain valuable insights into its cellular uptake, trafficking, and mechanism of action, thereby advancing the development of this novel class of therapeutics.

References

Troubleshooting & Optimization

Improving the yield of 2-hydroxyoleic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2-hydroxyoleic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of 2-hydroxyoleic acid?

A1: The most frequently cited method for the synthesis of 2-hydroxyoleic acid is the α-hydroxylation of oleic acid. This process involves the deprotonation of oleic acid at the α-carbon using a strong base, followed by reaction with molecular oxygen to introduce the hydroxyl group.[1][2][3]

Q2: What is a typical yield for the α-hydroxylation of oleic acid to produce 2-hydroxyoleic acid?

A2: Published protocols using lithium diisopropylamide (LDA) as the base and N,N'-dimethylpropyleneurea (DMPU) as an additive report yields of approximately 45%.[1] Higher yields of 78-83% have been reported for the synthesis of the methyl ester of 2-hydroxyoleic acid via an asymmetric synthesis route, which can then be hydrolyzed to the free acid.

Q3: What are the key reagents and their roles in the LDA-mediated α-hydroxylation of oleic acid?

A3: The key reagents and their functions are:

  • Oleic Acid: The starting material.

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base used to deprotonate the carboxylic acid and the α-carbon to form a dianion.

  • N,N'-Dimethylpropyleneurea (DMPU): A polar aprotic solvent and ligand that can break up LDA aggregates, increasing its reactivity and influencing the reaction mechanism.[1]

  • Dry Tetrahydrofuran (THF): The primary reaction solvent.

  • Oxygen (O₂): The oxidizing agent that introduces the hydroxyl group at the α-position.

  • Aqueous Acid (e.g., HCl): Used to quench the reaction and protonate the resulting carboxylate and alkoxide.

  • Reducing Agent (e.g., Sodium Sulfite): Often used during workup to reduce any peroxide intermediates to the desired alcohol.

Q4: Are there alternative methods for synthesizing 2-hydroxyoleic acid?

A4: Yes, alternative methods exist, although they are less commonly reported specifically for 2-hydroxyoleic acid. These include:

  • Asymmetric Synthesis: This method can produce specific stereoisomers of 2-hydroxyoleic acid methyl ester in high yields (78-83%) and high enantiomeric excess (98-99% ee). The ester can then be hydrolyzed to the carboxylic acid.

  • Enzymatic Hydroxylation: Biocatalytic methods using enzymes like P450 monooxygenases can achieve regioselective hydroxylation of fatty acids. While not extensively detailed for 2-hydroxyoleic acid, this approach offers potential for high selectivity under mild conditions.

  • Transition Metal-Catalyzed Hydroxylation: Certain transition metal catalysts can facilitate the hydroxylation of C-H bonds, although specific application to the α-position of oleic acid with high yield is not well-documented.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-hydroxyoleic acid via α-hydroxylation of oleic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: Insufficient or degraded LDA. LDA is highly sensitive to moisture.• Use freshly prepared or titrated LDA. • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
2. Poor Quality Reagents: Wet THF, oleic acid, or DMPU.• Use anhydrous THF, and ensure oleic acid and DMPU are dry. Consider distilling THF from a suitable drying agent.
3. Inefficient Oxygenation: Poor diffusion of oxygen into the reaction mixture.• Ensure vigorous stirring during oxygen bubbling. • Use a fritted glass bubbler for better gas dispersion. • Optimize the oxygen flow rate and bubbling time.
4. Incorrect Reaction Temperature: Temperature for enolate formation or oxygenation may be suboptimal.• Strictly follow the recommended temperature profile. For the LDA/DMPU method, enolization is typically performed at elevated temperatures (e.g., 50-55 °C) before cooling for oxygenation.[1]
Presence of Multiple Spots on TLC, Indicating Side Products 1. Over-oxidation: The intermediate α-hydroperoxide may decompose or react further to form α-keto acids or other oxidation byproducts.• Carefully control the oxygenation time and temperature. • Use a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or trimethyl phosphite (B83602) during the workup to reduce the hydroperoxide intermediate to the alcohol.
2. Side Reactions of the Double Bond: The C9 double bond in oleic acid can potentially undergo oxidation.• While the primary reaction is at the α-position, ensure that the reaction conditions are not overly harsh to promote side reactions.
3. Incomplete Reaction: Presence of unreacted oleic acid.• Ensure sufficient equivalents of LDA are used to achieve complete deprotonation. • Verify the concentration of your LDA solution.
Difficulty in Purifying the Product by Column Chromatography 1. Co-elution of Impurities: Nonpolar impurities may co-elute with the product. Unreacted oleic acid can be difficult to separate.• Optimize the solvent system for column chromatography. A common system is a gradient of n-hexane/ethyl acetate (B1210297). Adding a small amount of acetic acid to the eluent can help to sharpen the peak of the carboxylic acid product. • Consider converting the crude product to the methyl ester, which can be easier to purify by chromatography. The purified ester can then be hydrolyzed back to the acid.
2. Streaking of the Product on the Column: Carboxylic acids can sometimes streak on silica (B1680970) gel.• Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress deprotonation of the carboxylic acid on the silica gel.

Experimental Protocols

Protocol 1: α-Hydroxylation of Oleic Acid using LDA/DMPU

This protocol is adapted from a published procedure with a reported yield of 45%.[1]

Materials:

  • Oleic acid

  • Dry Tetrahydrofuran (THF)

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Lithium diisopropylamide (LDA) solution in THF (e.g., 1 M)

  • Oxygen gas

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • 1 M Sodium bisulfite (NaHSO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve oleic acid (1.0 g, 3.54 mmol) in dry THF (10 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add DMPU (0.47 mL, 3.89 mmol) to the solution.

  • Add the LDA solution (8.4 mL of 1 M solution, 8.4 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 50–55 °C and stir for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Bubble oxygen gas through the reaction mixture for 30 minutes with vigorous stirring.

  • Quench the reaction by slowly adding 3 M HCl (10 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M NaHSO₃ solution (30 mL), water (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate (e.g., starting from 6:4 and gradually increasing the polarity to 1:1) to afford 2-hydroxyoleic acid.

Data Presentation: Comparison of Synthesis Methods
Method Key Reagents Reported Yield Stereoselectivity Reference
α-Hydroxylation Oleic acid, LDA, DMPU, O₂~45%Racemic[1]
Asymmetric Synthesis Oleic acid derivative, Chiral auxiliary, NaN(Me₃Si)₂, 2-(phenylsulfonyl)-3-phenyloxaziridine78-83% (for methyl ester)High (98-99% ee)

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-hydroxyoleic acid via α-hydroxylation.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products oleic_acid Oleic Acid deprotonation Deprotonation (Enolate Formation) oleic_acid->deprotonation lda LDA lda->deprotonation dmpu DMPU dmpu->deprotonation thf Dry THF thf->deprotonation oxygen Oxygen (O₂) oxidation α-Hydroxylation (Oxygenation) oxygen->oxidation deprotonation->oxidation Dianion Intermediate workup Workup & Quenching oxidation->workup Hydroperoxide Intermediate crude_product Crude 2-Hydroxyoleic Acid workup->crude_product purification Purification pure_product Pure 2-Hydroxyoleic Acid purification->pure_product crude_product->purification

Caption: General workflow for the synthesis of 2-hydroxyoleic acid.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low yield in the synthesis.

Troubleshooting start Low Yield of 2-Hydroxyoleic Acid check_reagents Check Reagent Quality & Handling (LDA, Dry Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK reagent_issue Use Fresh/Dry Reagents & Inert Atmosphere check_reagents->reagent_issue Issue Found check_workup Review Workup Procedure (Quenching, Extraction) check_conditions->check_workup Conditions OK condition_issue Optimize Temperature & Time check_conditions->condition_issue Issue Found check_purification Analyze Purification Step (TLC, Column) check_workup->check_purification Workup OK workup_issue Use Reducing Agent for Peroxides check_workup->workup_issue Issue Found check_purification->condition_issue Purification OK, Optimize Conditions purification_issue Optimize Chromatography (Solvent System, Additive) check_purification->purification_issue Issue Found

Caption: Troubleshooting decision tree for low yield synthesis.

Signaling Pathway Analogy: Reaction Optimization

This diagram illustrates the relationship between reaction parameters and the desired outcome, analogous to a signaling pathway.

OptimizationPathway cluster_inputs Input Parameters cluster_intermediates Intermediate Effects cluster_outputs Outputs temp Temperature enolate_formation Efficiency of Dianion Formation temp->enolate_formation oxidation_rate Rate of α-Hydroxylation temp->oxidation_rate side_reactions Rate of Side Reactions temp->side_reactions time Reaction Time time->oxidation_rate time->side_reactions stoichiometry Reagent Stoichiometry (LDA, DMPU, O₂) stoichiometry->enolate_formation stoichiometry->oxidation_rate yield Yield enolate_formation->yield oxidation_rate->yield side_reactions->yield purity Purity side_reactions->purity

References

Stability of 2-hydroxyoleic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and handling of 2-hydroxyoleic acid (2-OHOA) in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyoleic acid (2-OHOA)?

A1: 2-hydroxyoleic acid (2-OHOA) is a synthetic, hydroxylated derivative of oleic acid.[1][2] It is an orally bioavailable compound that has been investigated for its potential as a non-toxic anticancer agent with a broad spectrum of activity against different cancer types.[2][3][4] Its mechanism of action involves modulating the lipid composition of cancer cell membranes, which can lead to cell cycle arrest and apoptosis (cell death) in tumor cells.[2]

Q2: How should I properly store 2-hydroxyoleic acid (2-OHOA)?

A2: Proper storage is critical to maintain the integrity of 2-OHOA. It is sensitive to air, light, and high temperatures.[5] Incorrect storage can lead to oxidation and degradation. For long-term stability, it is recommended to store 2-OHOA as a solid at -20°C.[3][6] Under these conditions, it has been reported to be stable for at least four years.[6]

Storage Condition Temperature Duration Notes
Long-Term (Solid) -20°C[3][6]≥ 4 years[6]Store in a tightly sealed container, protected from light. The compound is air and light sensitive.
Short-Term (In Solvent) -20°C or -80°CDays to WeeksPrepare fresh solutions for experiments. If short-term storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and freezing to minimize oxidation.
Working Solution 2-8°C< 24 hoursKeep on ice during use to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: In which solvents can I dissolve 2-OHOA and what are the recommended procedures?

A3: 2-OHOA is a lipid and is insoluble in water.[5] It is slightly soluble in several organic solvents.[6] When preparing solutions, it is best practice to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments. Note that high concentrations of organic solvents like DMSO can be toxic to cells.[7]

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) Slightly Soluble[6]A common solvent for preparing stock solutions for in vitro assays. DMSO is a cryoprotectant and can help maintain stability at low temperatures.[8][9]
Ethanol (B145695) Slightly SolubleAnother common solvent for stock solutions. Ensure the use of anhydrous ethanol to avoid introducing water.
Methanol Slightly Soluble[6]Can be used for stock solutions and analytical purposes.
Chloroform Slightly Soluble[6]Primarily used for extraction or analytical purposes. Not suitable for biological experiments.

To prepare a stock solution:

  • Allow the vial of solid 2-OHOA to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the desired volume of an appropriate organic solvent (e.g., DMSO).

  • Vortex or sonicate gently to ensure complete dissolution.

  • For maximum recovery, centrifuge the original vial before removing the cap.[3]

Q4: What are the primary degradation pathways for 2-OHOA?

A4: As a monounsaturated fatty acid, the primary degradation pathway for 2-OHOA is oxidation (lipid peroxidation).[10][11] This process is initiated by factors such as heat, light, oxygen, and the presence of metal ions.[12] The double bond at the omega-9 position is susceptible to attack by reactive oxygen species, leading to the formation of hydroperoxides. These are unstable and can decompose into a variety of secondary products, including aldehydes and ketones, which can alter the compound's activity and lead to experimental variability.[13]

Initiators Initiators: Heat, Light, O₂, Metal Ions Radical Lipid Radical Peroxyl Lipid Peroxyl Radical Radical->Peroxyl Oxygen Oxygen (O₂) Oxygen->Peroxyl reacts with Hydroperoxide Lipid Hydroperoxide (Primary Oxidation Product) Peroxyl->Hydroperoxide Propagation Another2OHOA Another 2-OHOA molecule Another2OHOA->Hydroperoxide NewRadical New Lipid Radical (Propagation) Hydroperoxide->NewRadical Decomposition Decomposition Hydroperoxide->Decomposition Secondary Secondary Products: Aldehydes, Ketones, etc. Decomposition->Secondary 2OHOA 2OHOA 2OHOA->Radical Initiation

Figure 1: General pathway of lipid peroxidation for 2-OHOA.

Troubleshooting Guide

Q5: My 2-OHOA solution has turned yellow or darkened. What should I do?

A5: A change in color is a common indicator of oxidation.[5] This happens when the compound is exposed to air, light, or high temperatures.

  • Probable Cause: Oxidation of the unsaturated bond in the fatty acid chain. This process can be accelerated by impurities, such as metal ions, in the solvent or on glassware.

  • Recommended Action:

    • Discard the discolored solution. It is likely degraded, and using it will lead to unreliable and irreproducible results.

    • When preparing a new solution, ensure you are using high-purity (e.g., HPLC or spectrophotometric grade) solvents.

    • To minimize exposure to oxygen, consider purging the solvent and the headspace of your stock solution vial with an inert gas like nitrogen or argon before sealing.

    • Always store stock solutions at -20°C or -80°C in amber vials or vials wrapped in aluminum foil to protect them from light.

Q6: I am seeing unexpected or inconsistent peaks in my HPLC/LC-MS analysis. How can I troubleshoot this?

A6: Unexpected peaks often indicate the presence of impurities or degradation products. Inconsistent peak areas or retention times can point to stability issues either in your sample or within the HPLC system itself.[14]

  • Probable Causes:

    • Degradation: 2-OHOA may have degraded in the vial before injection or even in the autosampler.

    • Solvent Effects: The sample solvent may be incompatible with the mobile phase, causing peak distortion.

    • System Issues: Problems with the HPLC system, such as leaks, pump malfunctions, or a contaminated column.[15]

  • Troubleshooting Workflow:

start Unexpected Peaks in HPLC/LC-MS check_blank 1. Inject a Solvent Blank start->check_blank peaks_in_blank Peaks Present? check_blank->peaks_in_blank contam_source Source is mobile phase, solvent, or system carryover. Clean system. peaks_in_blank->contam_source Yes no_peaks_in_blank No Peaks. Contamination is from sample. peaks_in_blank->no_peaks_in_blank No prepare_fresh 2. Prepare a Fresh 2-OHOA Solution and Inject Immediately no_peaks_in_blank->prepare_fresh peaks_persist Peaks Still Present? prepare_fresh->peaks_persist solid_impure Original solid 2-OHOA may contain impurities. Check Certificate of Analysis. peaks_persist->solid_impure Yes peaks_gone Original solution was degraded. Review handling and storage procedures. peaks_persist->peaks_gone No

Figure 2: Workflow for troubleshooting unexpected analytical peaks.

Experimental Protocols

Protocol: Forced Degradation Study of 2-OHOA by HPLC

This protocol outlines a general procedure to assess the stability of 2-OHOA in a specific solvent system under accelerated (stress) conditions. Stability-indicating methods are crucial in drug development to understand degradation pathways.[16]

1. Objective: To identify the degradation products of 2-OHOA under oxidative stress and evaluate its stability over time.

2. Materials:

  • 2-hydroxyoleic acid (2-OHOA)

  • HPLC-grade solvent (e.g., DMSO or Ethanol/Water 50:50)

  • Hydrogen peroxide (H₂O₂), 3% solution (oxidative stress agent)[17]

  • HPLC system with UV or PDA detector[18]

  • Reversed-phase C18 column

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA)

3. Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of 2-OHOA in the chosen solvent (e.g., DMSO).

  • Forced Degradation:

    • Test Sample: To 1 mL of the 2-OHOA stock solution, add 100 µL of 3% H₂O₂.

    • Control Sample: To 1 mL of the 2-OHOA stock solution, add 100 µL of water.

    • Incubate both samples at a controlled temperature (e.g., 40°C) protected from light.

  • Time-Point Analysis:

    • Analyze both the test and control samples by HPLC at specified time points.

    • Example Time Points: T=0, 2, 4, 8, and 24 hours.

    • At each time point, dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Method (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 70% B, ramp to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

4. Data Analysis:

  • At each time point, calculate the percentage of remaining 2-OHOA in both control and stressed samples relative to the T=0 sample.

  • Monitor the formation and increase of any new peaks (degradation products) in the chromatograms of the stressed samples.

  • Summarize the data in a table to compare the stability under control and stress conditions.

Time (Hours) % 2-OHOA Remaining (Control) % 2-OHOA Remaining (Stressed) Total Area of Degradation Peaks (Stressed)
0100%100%0%
299.8%95.2%4.5%
499.5%88.9%10.8%
899.1%76.4%23.1%
2498.2%52.3%46.9%

Note: The data in the table is for illustrative purposes only.

Q7: Which cellular signaling pathways are known to be affected by 2-OHOA?

A7: 2-OHOA is known to exert its anticancer effects by modulating cell membrane lipids and influencing key signaling pathways involved in cell proliferation and survival.[1][6] It has been shown to increase levels of protein kinase C α (PKCα) and regulate sphingomyelin (B164518) synthesis, which in turn can impact downstream pathways like Ras/MAPK and PI3K/Akt.[2][6]

Membrane Cell Membrane Lipid Modulation PKCa ↑ Protein Kinase C α (PKCα) Membrane->PKCa SM ↑ Sphingomyelin (SM) ↓ Phosphatidylethanolamine (PE) Membrane->SM Ras Ras/MAPK Pathway PKCa->Ras Modulates SM->Ras Modulates PI3K PI3K/Akt Pathway SM->PI3K Modulates Proliferation ↓ Cell Proliferation Ras->Proliferation Apoptosis ↑ Apoptosis Ras->Apoptosis PI3K->Proliferation PI3K->Apoptosis

Figure 3: Simplified diagram of signaling pathways affected by 2-OHOA.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxyoleic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 2-hydroxyoleic acid (2-OHOA) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyoleic acid (2-OHOA) and why is its solubility a concern?

A1: 2-hydroxyoleic acid is a synthetic fatty acid analog with promising anti-cancer properties.[1] Its mechanism of action involves the modulation of cell membrane lipid composition, particularly by increasing sphingomyelin (B164518) levels, which in turn affects key signaling pathways involved in cancer cell proliferation and survival.[2][3] Like many lipids, 2-OHOA is hydrophobic, making it poorly soluble in aqueous solutions like cell culture media. This can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the primary methods to dissolve 2-OHOA for cell culture experiments?

A2: The most common methods involve creating a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), which is then diluted into the cell culture medium. To further enhance solubility and reduce solvent toxicity, 2-OHOA can be complexed with a carrier molecule like bovine serum albumin (BSA).

Q3: What is the recommended solvent for creating a 2-OHOA stock solution?

A3: DMSO is a frequently used solvent due to its ability to dissolve a wide range of hydrophobic compounds. Product information indicates that 2-OHOA is soluble in DMSO at concentrations greater than 20 mg/mL.[1] Ethanol can also be used. The choice of solvent may depend on the specific cell line's tolerance.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is highly cell-line dependent. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive or primary cells, at or below 0.1%. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q5: My 2-OHOA precipitates out of solution when I add it to the media. What can I do?

A5: This is a common issue known as "crashing out." Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. Key strategies include pre-warming the media, adding the stock solution dropwise while vortexing, and considering the use of a carrier protein like BSA.

Troubleshooting Guide

Issue: Immediate Precipitation of 2-OHOA Upon Addition to Cell Culture Media

Problem: A precipitate forms immediately when the 2-OHOA stock solution is added to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of 2-OHOA in the media exceeds its aqueous solubility limit.Decrease the final working concentration of 2-OHOA. Determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration in Final Medium The final concentration of the organic solvent (e.g., DMSO) may be too high, affecting both solubility and cell viability.Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).
Issue: Delayed Precipitation of 2-OHOA in the Incubator

Problem: The media with 2-OHOA appears clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability 2-OHOA may degrade or aggregate over time at 37°C in the culture medium.Prepare fresh media with 2-OHOA for each experiment or for media changes during long-term cultures.
Interaction with Media Components Components in the serum or media may interact with 2-OHOA, leading to precipitation over time.Consider using serum-free media if your experiment allows, or complexing 2-OHOA with fatty acid-free BSA.
pH Changes in Media Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of 2-OHOA.Monitor the pH of your culture medium, especially in dense cultures. Change the medium more frequently if necessary.

Quantitative Data Summary

Table 1: Solubility and Working Concentrations of 2-Hydroxyoleic Acid
Parameter Value Source
Molecular Weight 298.46 g/mol [4]
Solubility in DMSO > 20 mg/mL[1]
Solubility in Chloroform Slightly soluble[4][5]
Solubility in Methanol Slightly soluble[4][5]
Typical Working Concentration (Glioma Cell Lines) 100 - 400 µM[6]
Typical Working Concentration (Jurkat Cells) 25 - 75 µM (IC50 ~40 µM)[7]
In Vivo Xenograft Models (Mice) 75 - 600 mg/kg[5][8]
Table 2: Recommended Final DMSO Concentrations in Cell Culture
Final DMSO Concentration General Recommendation
< 0.1% Recommended for sensitive cells and long-term experiments.
0.1% - 0.5% Generally well-tolerated by many robust cell lines.
> 0.5% May cause cytotoxicity; requires careful validation with vehicle controls.

Experimental Protocols

Protocol 1: Preparation of 2-OHOA Stock Solution in DMSO
  • Materials:

    • 2-hydroxyoleic acid (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Determine the desired stock concentration. A 1000x stock solution is recommended to minimize the final DMSO concentration in the culture medium. For example, to achieve a final concentration of 200 µM, prepare a 200 mM stock solution.

    • Weigh the appropriate amount of 2-OHOA powder and place it in the sterile vial.

    • Add the required volume of anhydrous DMSO to the vial.

    • Vortex the solution until the 2-OHOA is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of 2-OHOA-BSA Complex

This protocol is adapted from methods for other fatty acids and may require optimization for 2-OHOA.

  • Materials:

    • 2-OHOA stock solution in ethanol (e.g., 100 mM)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Sterile Phosphate-Buffered Saline (PBS) or serum-free medium

    • Sterile 0.1 M NaOH

    • Water bath

    • Stir plate and sterile stir bar

  • Procedure:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Stir gently until fully dissolved. Do not vortex, as this can denature the protein. Sterile filter the BSA solution.

    • In a sterile tube, prepare the sodium salt of 2-OHOA by adding a molar equivalent of 0.1 M NaOH to the 2-OHOA ethanolic stock solution.

    • Warm the BSA solution to 37°C in a water bath with gentle stirring.

    • Slowly add the 2-OHOA sodium salt solution dropwise to the stirring BSA solution. A molar ratio of 4:1 to 6:1 (fatty acid:BSA) is a good starting point.

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for complex formation.

    • The 2-OHOA-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.

    • Prepare a BSA-only vehicle control using the same concentration of BSA as in your experimental samples.

Visualizations

experimental_workflow Experimental Workflow for 2-OHOA Treatment cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis stock Prepare 2-OHOA Stock (e.g., in DMSO) working Prepare Working Solution (Dilute stock in warm medium) stock->working media Pre-warm Cell Culture Medium (37°C) media->working treat Treat Cells with 2-OHOA Working Solution working->treat seed Seed Cells and Allow Attachment seed->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability Assay (e.g., MTT, XTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) incubate->cell_cycle western Western Blot (e.g., for signaling proteins) incubate->western sphingomyelin_synthesis Simplified Sphingomyelin Synthesis Pathway PC Phosphatidylcholine SMS Sphingomyelin Synthase (SMS) PC->SMS Ceramide Ceramide Ceramide->SMS SM Sphingomyelin SMS->SM DAG Diacylglycerol (DAG) SMS->DAG OHOA 2-Hydroxyoleic Acid (2-OHOA) OHOA->SMS Activates ras_mapk_pathway Ras/MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Promotes GTP exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Ras_GDP->Ras_GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation OHOA 2-Hydroxyoleic Acid (2-OHOA) OHOA->Ras_GTP Inhibits by displacing Ras from membrane pi3k_akt_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Survival, Proliferation mTOR->Cell_Growth OHOA 2-Hydroxyoleic Acid (2-OHOA) OHOA->Akt Inhibits (reduces phosphorylation)

References

Troubleshooting low reproducibility in 2-hydroxyoleic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low reproducibility in experiments involving 2-hydroxyoleic acid (2-HOA), also known as Minerval.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyoleic acid (2-HOA) and what are its basic properties?

A1: 2-hydroxyoleic acid (2-HOA) is a synthetic, hydroxylated monounsaturated fatty acid derived from oleic acid.[1][2][3] It is being investigated as a first-in-class anticancer drug based on a mechanism called Membrane Lipid Therapy (MLT).[2][4] Key properties are summarized below.

Table 1: Physicochemical Properties of 2-Hydroxyoleic Acid

PropertyValueSource(s)
Synonyms Minerval, 2OHOA, (9Z)-2-Hydroxy-9-octadecenoic acid[5][6][7]
CAS Number 56472-29-8[1][5][6]
Molecular Formula C₁₈H₃₄O₃[1][5][7]
Molecular Weight 298.46 g/mol [6][7]
Appearance Off-white to pale beige solid[5][6]
Solubility Soluble in DMSO (>20 mg/mL), Chloroform, and Methanol.[1][5][6]
Storage Store at -20°C for long-term stability (stable for ≥ 4 years).[1][6][8]
Safety Causes serious eye irritation.[3][5][9][10] Wear appropriate personal protective equipment (PPE), including eye protection.[5][9][10]

Q2: What is the primary mechanism of action for 2-HOA?

A2: 2-HOA's primary mechanism involves remodeling the lipid composition of cancer cell membranes, which are typically altered compared to normal cells.[2][11] It integrates into membrane phospholipids, changing the membrane's physical properties, such as fluidity and the organization of lipid domains.[11][12][13] These structural changes modulate the activity of membrane-associated signaling proteins, leading to cell cycle arrest, differentiation, and ultimately, cell death in cancer cells.[2][11][14]

Q3: Does 2-HOA activate Sphingomyelin (B164518) Synthase (SMS)?

A3: This is a point of contention in the literature. Several studies have reported that 2-HOA's antitumor effect is mediated by the specific activation of Sphingomyelin Synthase (SMS), leading to an increase in sphingomyelin (SM) levels in cancer cells.[2][15][16][17][18] However, a 2018 study reported that 2-HOA did not activate SMS or cause sphingomyelin accumulation in the cell lines tested.[19][20] Instead, they observed a significant reduction in phosphatidylcholine and suggested 2-HOA may inhibit lysophosphatidylcholine (B164491) acyltransferase (LPCAT).[19][20] Researchers should be aware of this discrepancy when interpreting their results.

Caption: Proposed mechanism of action for 2-hydroxyoleic acid (2-HOA).

Troubleshooting Guide for Low Reproducibility

Issue 1: Inconsistent or No Cellular Response to 2-HOA Treatment

Q: My results with 2-HOA are highly variable between experiments, or I'm not seeing the expected effect (e.g., decreased cell viability). What could be wrong?

A: This is a common issue that can stem from several factors related to the compound itself, its preparation, or the experimental setup.

Potential Causes & Solutions:

  • Improper 2-HOA Solubilization and Storage:

    • Problem: 2-HOA is a lipid and may not be fully soluble in aqueous media, leading to inaccurate concentrations. Stock solutions may degrade if not stored correctly.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[5] When adding to cell culture media, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including vehicle controls. Vortex the stock solution before each use. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

  • Cell Culture Conditions:

    • Problem: Cell density, passage number, and serum lot-to-lot variability can significantly impact cellular response.[21]

    • Solution: Use cells within a consistent, low passage number range. Seed cells at a consistent density for all experiments, as confluence can affect results.[21] Test new lots of fetal bovine serum (FBS) before use in critical experiments, as serum components can interact with fatty acids.

  • Incorrect Dosing:

    • Problem: The effective concentration of 2-HOA can be highly cell-line specific.

    • Solution: Perform a dose-response curve for each new cell line to determine the optimal concentration (e.g., IC50). Concentrations used in vitro often range from 12.5 µM to 200 µM.[22][23]

Table 2: Example Concentrations of 2-HOA Used in Research

ApplicationCell Line / ModelConcentration / DoseReported EffectSource
In Vitro Human Glioma (U118, SF767), Lung Cancer (A549)~200 µMIncreased 2-HOA in membrane phospholipids, reduced oleic acid[11]
In Vitro Neuroblastoma (SK-N-SH)12.5 µM - 200 µMDose-dependent decrease in cell viability[22]
In Vitro Macrophage Cells (LPS-activated)120 µMDecreased COX-2/COX-1 ratio[23]
In Vivo (Rat) Spared Nerve Injury (SNI) Model400 mg/kg (p.o.)Reduced mechanical and thermal hypersensitivity[23]
Clinical Trial Patients with Glioma / Solid Tumors4g (3x daily, p.o.)Determined as the best dose in a Phase 1 trial[24]

Issue 2: High Variability Between Replicates within the Same Experiment

Q: I'm seeing a large standard deviation in my replicates. How can I reduce this "within-experiment" variability?

A: This often points to inconsistencies in technique or uneven drug distribution.

Potential Causes & Solutions:

  • Uneven Drug Distribution:

    • Problem: When adding the 2-HOA stock to the plate, some wells may receive a slightly different concentration. This is exacerbated by poor mixing.

    • Solution: Prepare a master mix of media containing the final concentration of 2-HOA. Mix thoroughly and then add the master mix to the wells, rather than adding a small volume of stock solution to each well individually. After dosing, gently swirl the plate in a cross-pattern to ensure even distribution without disturbing the cell monolayer.

  • Edge Effects:

    • Problem: Wells on the perimeter of a microtiter plate are prone to evaporation, leading to increased compound concentration and altered cell growth.[25]

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[25] Always ensure the incubator has adequate humidity.

  • Inconsistent Cell Seeding:

    • Problem: An uneven number of cells across wells will lead to variable results.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting to prevent cells from settling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis Prep_Cells 1. Culture Cells (Consistent Passage #) Seed_Plate 3. Seed Plate (Homogenize Suspension) Prep_Cells->Seed_Plate Prep_2HOA 2. Prepare 2-HOA Stock (e.g., in DMSO) Treat_Cells 4. Prepare Master Mix & Treat Cells Prep_2HOA->Treat_Cells QC1 QC Check: Avoid Edge Wells Seed_Plate->QC1 QC1->Treat_Cells Incubate 5. Incubate (Defined Duration) Treat_Cells->Incubate Assay_Readout 6. Perform Readout (e.g., MTT, Western) Incubate->Assay_Readout Data_Analysis 7. Analyze Data (Include Controls) Assay_Readout->Data_Analysis

Caption: Reproducible workflow for cell-based assays with 2-HOA.

Detailed Experimental Protocol

Protocol: Cell Viability (MTT) Assay with 2-HOA Treatment

This protocol provides a generalized method for assessing the effect of 2-HOA on the viability of adherent cancer cells.

Materials:

  • 2-Hydroxyoleic acid (2-HOA) powder

  • Anhydrous DMSO

  • Adherent cancer cell line of interest

  • Complete cell culture medium (with FBS and antibiotics)

  • Sterile 96-well tissue culture-treated plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Prepare 2-HOA Stock Solution: a. Under sterile conditions, dissolve 2-HOA powder in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). b. Vortex thoroughly until fully dissolved. c. Aliquot into sterile microcentrifuge tubes and store at -20°C.

  • Cell Seeding: a. Culture cells to ~80% confluency. Ensure they are healthy and in the logarithmic growth phase. b. Trypsinize and count the cells. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). This must be optimized for your cell line to ensure they are not over-confluent at the end of the assay. d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. e. Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[25] f. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.

  • 2-HOA Treatment: a. Thaw an aliquot of the 2-HOA stock solution and vortex. b. Prepare serial dilutions of 2-HOA in complete media to create 2X working concentrations. c. Prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest 2-HOA concentration. d. Carefully remove the media from the wells and add 100 µL of the appropriate 2X working solution (or vehicle control) to each well. e. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the media-MTT mixture. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance on a microplate reader at a wavelength of 570 nm. b. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

References

Technical Support Center: Optimizing 2-Hydroxyoleic Acid (2-OHOA) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyoleic acid (2-OHOA) in in vivo studies.

Frequently Asked Questions (FAQs)

1. What is 2-hydroxyoleic acid (2-OHOA) and what is its primary mechanism of action?

2-hydroxyoleic acid (2-OHOA) is a synthetic derivative of oleic acid, a naturally occurring monounsaturated fatty acid.[1][2] Its primary mechanism of action involves the modulation of cell membrane lipid composition.[1][3] This alteration of the cell membrane affects various signaling pathways involved in cell growth, proliferation, and survival.[1][3] Notably, 2-OHOA has been reported to activate sphingomyelin (B164518) synthase (SMS), leading to an increase in sphingomyelin (SM) levels within the membranes of cancer cells.[2][3] This change in membrane composition is believed to inactivate key signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[3] It is important to note that one study has questioned the role of 2-OHOA as a direct activator of SMS, suggesting its anticancer effects may be related to an impact on phosphatidylcholine metabolism.

2. What are the primary research applications of 2-OHOA in in vivo studies?

In vivo research on 2-OHOA has predominantly focused on its potential as an anti-cancer therapeutic.[1][4] It has been extensively studied in preclinical models of various cancers, with a particular emphasis on glioblastoma, an aggressive form of brain cancer.[1][4] Studies have also explored its efficacy in breast, lung, and pancreatic cancer models.[1] Beyond oncology, 2-OHOA has been investigated for its potential to lower blood pressure.[5]

3. What administration routes are recommended for 2-OHOA in animal studies?

The most common routes of administration for 2-OHOA in animal studies are oral gavage and intraperitoneal (IP) injection.[5] The choice of administration route often depends on the experimental design, the animal model, and the formulation of the compound. For clinical trials in humans, 2-OHOA has been administered as an oral suspension.[3]

4. How should 2-OHOA be formulated for in vivo administration?

2-OHOA is a lipophilic molecule, and its formulation is critical for ensuring bioavailability and consistent results. Common approaches include:

  • Oral Suspension: For oral gavage, 2-OHOA can be prepared as a suspension in a suitable vehicle. The sodium salt of 2-OHOA has been used in some preparations.[6]

  • Liposomes and Nanoparticles: 2-OHOA has been successfully incorporated into liposomes and nanoparticles to improve its delivery and efficacy.[6][7]

  • Vehicle Selection: Common vehicles for oral administration of lipophilic compounds include corn oil, carboxymethylcellulose (CMC), or water with a small percentage of a surfactant like Tween 80. The choice of vehicle should always be validated to ensure it does not interfere with the experimental outcomes.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of 2-OHOA in Vehicle

  • Possible Cause: 2-OHOA is poorly soluble in aqueous solutions. The chosen vehicle may not be appropriate for the desired concentration.

  • Troubleshooting Steps:

    • Vehicle Optimization: If using an aqueous-based vehicle, consider adding a solubilizing agent. A common practice for lipophilic compounds is to use an oil-based vehicle like corn oil for oral administration. For IP injections, a solution containing a low percentage of a solvent such as DMSO or ethanol, further diluted in saline or corn oil, can be tested. However, it is crucial to conduct a pilot study to assess the tolerability of the vehicle alone.

    • Formulation as a Salt: The sodium salt of 2-OHOA has been used and may exhibit improved solubility characteristics.

    • Sonication: Gentle sonication can aid in the dispersion of 2-OHOA in the vehicle. However, be cautious of potential degradation with excessive heat.

    • Preparation of a Suspension: If a true solution cannot be achieved, a uniform suspension can be used. Ensure the suspension is homogenous before each administration by vortexing or stirring.

Issue 2: Animal Distress or Adverse Events Post-Administration

  • Possible Cause: Adverse effects can be related to the compound itself, the vehicle, or the administration procedure. In human clinical trials, the most common side effects of 2-OHOA are gastrointestinal, including nausea, vomiting, and diarrhea.[4]

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of 2-OHOA and the vehicle.

    • Dose Reduction: If adverse events are observed, consider reducing the dose or the frequency of administration.

    • Refine Administration Technique: Improper oral gavage or IP injection technique can cause significant distress and injury to the animals. Ensure personnel are properly trained and follow established protocols. For oral gavage, using a flexible gavage tube can minimize the risk of esophageal injury.

    • Monitor for Specific Signs: Observe animals closely for signs of gastrointestinal distress (diarrhea, dehydration), changes in body weight, and general behavior.

Issue 3: High Variability in Experimental Results

  • Possible Cause: Inconsistent formulation, inaccurate dosing, or animal-to-animal variation can lead to high variability.

  • Troubleshooting Steps:

    • Standardize Formulation Preparation: Develop a detailed and consistent protocol for preparing the 2-OHOA formulation. Ensure the suspension is homogenous before each dose is drawn.

    • Accurate Dosing: Calibrate all equipment used for dosing. For oral gavage, ensure the gavage needle is fully emptied with each administration.

    • Animal Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions and handling before the start of the experiment.

    • Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can improve the statistical power of the study.

Quantitative Data Summary

The following tables summarize reported dosages and pharmacokinetic parameters of 2-OHOA from various in vivo studies. Direct comparison between studies should be made with caution due to differences in animal models, cancer cell lines, and experimental protocols.

Table 1: Summary of 2-OHOA Dosages in Animal Models

Animal ModelConditionDosageAdministration RouteReference
A549 Mouse XenograftLung Cancer75 and 200 mg/kgNot Specified
Diet-Induced Obese MiceObesity/Oxidative Stress1500 mg/kg of dietOral (in diet)[8]
Sprague-Dawley RatsHypertension30 mg/kgIntraperitoneal[5]

Table 2: Pharmacokinetic Parameters of 2-OHOA in Humans (for reference)

DoseCmaxTmaxAUCReference
Dose-proportional over 250-4000 mg (single dose) and 500-16,000 mg (multiple doses)Dose-proportionalFasted: 1-1.3 h, Fed: 1.6-3.2 hDose-proportional[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of 2-OHOA in Mice

  • Formulation Preparation:

    • For a suspension in corn oil, weigh the required amount of 2-OHOA and add it to the appropriate volume of sterile corn oil.

    • Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the 2-OHOA suspension.

    • Carefully remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Administration of 2-OHOA in Rats

  • Formulation Preparation:

    • Prepare a formulation of 2-OHOA in a vehicle suitable for IP injection (e.g., saline with a low percentage of a solubilizing agent like DMSO, or corn oil). Ensure the final formulation is sterile.

    • Warm the solution to room temperature before injection.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct injection volume (typically up to 10 mL/kg).

    • Restrain the rat securely, exposing the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert a sterile needle (e.g., 23-25 gauge) at a 30-45 degree angle.

    • Aspirate to ensure no blood or urine is drawn back.

    • Slowly inject the 2-OHOA formulation.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of pain or distress at the injection site.

Signaling Pathway and Experimental Workflow Diagrams

G *Contradictory evidence exists regarding direct activation of SMS by 2-OHOA. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-OHOA 2-OHOA SMS Sphingomyelin Synthase (SMS) 2-OHOA->SMS Activates* Sphingomyelin Sphingomyelin SMS->Sphingomyelin Increases Ras Ras Sphingomyelin->Ras Inhibits Membrane Association PKC PKC Sphingomyelin->PKC Modulates Activity MAPK_Pathway Ras/MAPK Pathway Ras->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Ras->PI3K_Pathway Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth Inhibition PI3K_Pathway->Cell_Growth Inhibition

Caption: Proposed signaling pathway of 2-hydroxyoleic acid (2-OHOA).

G Start Start Formulation Prepare 2-OHOA Formulation Start->Formulation Animal_Prep Animal Acclimatization & Baseline Measurements Formulation->Animal_Prep Administration Administer 2-OHOA (Oral Gavage or IP) Animal_Prep->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring Data_Collection Collect Tissue/Blood Samples for PK/PD Analysis Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies with 2-OHOA.

References

Preventing degradation of 2-hydroxyoleic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 2-hydroxyoleic acid (2-OHOA) during sample preparation and analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 2-OHOA.

Issue 1: Low or inconsistent recovery of 2-OHOA after sample extraction.

  • Question: We are experiencing low and variable yields of 2-OHOA from our biological samples (tissues/cells) after performing a lipid extraction. What could be the cause and how can we improve our recovery?

  • Answer: Low recovery is often a sign of degradation during the sample preparation process. The primary culprits are oxidation and enzymatic activity.[1] Unsaturated fatty acids like 2-OHOA are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and metal ions.[1][2] Additionally, enzymes like lipases and phospholipases present in the sample can degrade lipids if not properly inactivated.[1]

    Recommended Solutions:

    • Inhibit Enzymatic Activity: Immediately after collection, flash-freeze samples in liquid nitrogen.[1] For tissue samples, heat treatment can be used to inhibit lipases before extraction.[1]

    • Prevent Oxidation:

      • Work quickly and on ice to keep the sample cold throughout the procedure.[1]

      • Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the homogenization or extraction solvents.[1][3]

      • Use deoxygenated (degassed) solvents for extraction. You can prepare these by sparging with an inert gas like nitrogen or argon.

      • Minimize exposure to light by using amber glass vials or wrapping containers in aluminum foil.[1][2]

    • Optimize Extraction: Ensure the chosen solvent system (e.g., chloroform/methanol mixtures) is appropriate for extracting hydroxylated fatty acids.

Issue 2: Appearance of unknown peaks in chromatograms during HPLC analysis.

  • Question: Our HPLC analysis of 2-OHOA samples shows extra, unidentified peaks that are not present in our standard. Could this be related to degradation?

  • Answer: Yes, the appearance of extraneous peaks often indicates the presence of degradation products. The double bond in 2-OHOA is a primary site for oxidation, leading to the formation of hydroperoxides, which can then break down into smaller chain products like aldehydes and ketones.[1][4] These byproducts will have different retention times from the parent molecule, appearing as new peaks in your chromatogram.

    Recommended Solutions:

    • Review Sample Handling: Scrutinize your entire workflow for potential exposure to oxygen and light.[1][2] Ensure samples and extracts are constantly kept under an inert atmosphere (e.g., nitrogen) whenever possible.

    • Check Solvent Quality: Use high-purity, HPLC-grade solvents. Peroxides can form in older solvents (especially ethers like THF), which can accelerate sample degradation.

    • Mobile Phase and Sample Diluent: Whenever possible, dissolve your final, purified extract in the mobile phase used for the analysis.[5] Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and may exacerbate on-column issues.[5]

Issue 3: Gradual loss of 2-OHOA concentration in stored extracts.

  • Question: We've noticed that the concentration of 2-OHOA in our lipid extracts decreases over time, even when stored in the freezer. How can we ensure long-term stability?

  • Answer: The stability of lipid extracts depends critically on storage conditions.[1] While freezing is essential, factors like temperature, atmosphere, and the presence of water can still lead to degradation over time.

    Recommended Solutions:

    • Storage Temperature: For long-term storage, -20°C is a common recommendation, with some sources indicating stability for at least 6 months to 4 years at this temperature.[6][7] However, for polyunsaturated fatty acids, storage at -80°C is often better for minimizing enzymatic activity and degradation.[1]

    • Inert Atmosphere: Oxygen is a key driver of degradation.[2] Before sealing and freezing, overlay the liquid extract with an inert gas like nitrogen or argon to displace any air in the headspace of the vial.[1]

    • Storage Form: Store 2-OHOA in an organic solvent. Storing lipids as a lyophilized (dry) material can make them more prone to oxidation and hydrolysis due to their hygroscopic nature.[1]

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[1] After the initial extraction, divide the sample into smaller, single-use aliquots before freezing. This allows you to thaw only what is needed for each experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-hydroxyoleic acid?

A1: The main degradation pathways for a monounsaturated fatty acid like 2-OHOA are:

  • Oxidation (Peroxidation): This is the most significant pathway. The double bond is susceptible to attack by reactive oxygen species. This can be non-enzymatic (autoxidation, initiated by heat, light, or metal ions) or enzymatic (e.g., via lipoxygenases).[1][4] This process forms hydroperoxides, which are unstable and decompose into secondary oxidation products like aldehydes and ketones.[4]

  • pH-Mediated Instability: Extreme pH values can affect the stability and structure of fatty acid assemblies.[8] High pH, in particular, can promote the degradation of certain phenolic compounds and may impact fatty acid stability.[9] Acidic conditions can also accelerate lipid oxidation by increasing the solubility of metal catalysts like iron.[10]

Q2: What are the ideal short-term and long-term storage conditions for pure 2-OHOA and its extracts?

A2: Ideal storage conditions are summarized in the table below. The key principles are to keep the compound cold, dry, protected from light, and under an inert atmosphere.[1][2][6][7]

Q3: Which antioxidants can be used to stabilize 2-OHOA, and at what concentration?

A3: Synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and effective.[1][11] Natural antioxidants such as tocopherols (B72186) (Vitamin E), ascorbic acid (Vitamin C), and extracts from plants like rosemary have also been investigated.[1][3] A typical concentration for BHT or BHA is around 0.01% to 0.05% (w/v) in the storage or extraction solvent. However, the optimal concentration may need to be determined empirically for your specific application.

Q4: How should I handle biological samples (blood, tissue) prior to 2-OHOA extraction?

A4: Proper handling from the moment of collection is critical.

  • Collection: Use appropriate anticoagulants for blood samples (e.g., EDTA), as the choice can impact lipid stability.[1]

  • Keep Cold: All samples should be kept cold (on ice) immediately after collection to reduce enzymatic activity.[1]

  • Process Quickly: Minimize the time between sample collection and processing or freezing.[1]

  • Freezing: For storage before extraction, flash-freeze the samples in liquid nitrogen and then transfer to a -80°C freezer.[1]

  • Aliquoting: If possible, aliquot samples into single-use tubes before the initial freeze to avoid subsequent freeze-thaw cycles.[1]

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability for 2-Hydroxyoleic Acid

Parameter Recommendation Rationale Source(s)
Storage Temperature -20°C or lower Minimizes chemical and enzymatic degradation. [6][7]
Long-Term Stability ≥ 4 years (as solid at -20°C) Provided as a guideline by commercial suppliers. [7]
Shipping Temperature Room Temperature Stable for short durations without refrigeration. [7]
Atmosphere Inert Gas (Nitrogen or Argon) Prevents oxidation by displacing oxygen. [1][2]

| Light Exposure | Store in the dark | Protects against photooxidation. |[1][2] |

Table 2: Common Antioxidants for Lipid Stabilization in Sample Preparation

Antioxidant Type Common Application Source(s)
Butylated Hydroxytoluene (BHT) Synthetic Added to extraction/storage solvents. [1][3]
Butylated Hydroxyanisole (BHA) Synthetic Added to extraction/storage solvents. [1][11]
Tocopherols (Vitamin E) Natural Endogenous and can be added as a supplement. [1]
Ascorbic Acid (Vitamin C) Natural Water-soluble, useful for aqueous phases. [1]

| Rosemary Extract | Natural | Contains phenolic compounds with antioxidant activity. |[3] |

Experimental Protocols

Protocol 1: General Handling of Biological Samples for 2-OHOA Analysis

  • Collection: Collect tissue or cell samples and immediately place them in pre-chilled tubes on ice. For blood, use tubes containing an appropriate anticoagulant like EDTA.

  • Immediate Processing: Process samples as quickly as possible. If immediate extraction is not feasible, proceed to the next step.

  • Aliquoting and Freezing: Aliquot samples into appropriate volumes for single-use analysis in cryovials.

  • Flash-Freezing: Snap-freeze the aliquoted samples in liquid nitrogen. This rapidly halts all biological activity.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Maintain a detailed inventory to track samples and minimize freezer door opening times.

  • Thawing: When ready for use, thaw a single aliquot rapidly in a water bath at room temperature. Once thawed, immediately place the sample on ice and proceed with extraction. Do not refreeze the thawed sample.[1]

Protocol 2: Recommended Lipid Extraction from Tissue Samples

This protocol is a general guideline. Specific ratios and steps may need optimization.

  • Preparation: Pre-chill all glassware, tubes, and homogenization equipment. Prepare a chloroform/methanol (2:1, v/v) extraction solvent containing 0.01% BHT. Deoxygenate the solvent by bubbling nitrogen gas through it for 10-15 minutes.

  • Homogenization: Weigh a frozen tissue aliquot (e.g., 50-100 mg). Place it in a glass homogenizer with the pre-chilled extraction solvent.

  • Perform Homogenization: Homogenize the tissue on ice until it is fully dispersed. Work quickly to prevent the sample from warming up.

  • Phase Separation: Transfer the homogenate to a new glass tube. Add 0.2 volumes of 0.9% NaCl solution (or PBS) to the homogenate to induce phase separation. Vortex briefly.

  • Centrifugation: Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Lipid Layer: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying and Storage: Transfer the lipid extract to a clean amber glass vial. Dry the solvent under a gentle stream of nitrogen gas. For immediate analysis, reconstitute the lipid film in the mobile phase. For storage, flush the vial with nitrogen, seal it tightly, and store it at -80°C.

Visualizations

Diagrams of Workflows and Pathways

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Collection 1. Sample Collection (Tissue, Cells, Biofluid) Ice 2. Place on Ice IMMEDIATELY Collection->Ice Thaw 6. Thaw Sample (Place on ice) Aliquot 3. Aliquot for Single Use Ice->Aliquot FlashFreeze 4. Flash Freeze (Liquid Nitrogen) Aliquot->FlashFreeze Store 5. Store at -80°C FlashFreeze->Store Store->Thaw Retrieve one aliquot Homogenize 7. Homogenize in Cold Solvent + Antioxidant (e.g., BHT) Thaw->Homogenize Extract 8. Lipid Extraction (e.g., Chloroform/Methanol) Homogenize->Extract Dry 9. Dry Extract (Under Nitrogen Stream) Extract->Dry Reconstitute 10. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 11. HPLC/MS Analysis Reconstitute->Analyze G cluster_oxidation Oxidative Degradation OHOA 2-Hydroxyoleic Acid (Unsaturated Fatty Acid) Peroxide Lipid Hydroperoxides (Primary Oxidation Products) OHOA->Peroxide Susceptible Double Bond Initiators Initiators: - Oxygen (Air) - Light - Metal Ions - Heat Initiators->Peroxide Autoxidation Enzymes Enzymes: (e.g., Lipoxygenase) Enzymes->Peroxide Enzymatic Oxidation Degradation Secondary Products: - Aldehydes - Ketones - Other Short-Chain Acids Peroxide->Degradation Decomposition

References

Technical Support Center: Quantification of Hydroxylated Fatty Acids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of hydroxylated fatty acids (HFAs) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of hydroxylated fatty acids (HFAs) by mass spectrometry considered challenging?

The quantification of HFAs by mass spectrometry presents several challenges due to their structural diversity and physicochemical properties. Key difficulties include:

  • Isomeric Complexity: HFAs exist as a complex mixture of positional and stereoisomers, which are often difficult to separate chromatographically and distinguish by mass spectrometry alone.[1][2] Peroxidation of a single polyunsaturated fatty acid can result in a complex mixture of positional isomers of hydroperoxy and hydroxy fatty acids.[1]

  • Low Abundance: HFAs are often present at low concentrations in biological samples, requiring highly sensitive analytical methods for their detection and quantification.[3][4]

  • Poor Ionization Efficiency: The inherent chemical properties of HFAs can lead to poor ionization efficiency in common mass spectrometry sources, impacting sensitivity.[5][6]

  • Sample Matrix Effects: Biological matrices are complex and can interfere with the analysis, leading to ion suppression or enhancement and affecting the accuracy of quantification.[7]

  • Autoxidation: HFAs can be prone to autoxidation during sample preparation and analysis, leading to the formation of artifacts and inaccurate quantification.[8]

Q2: What are the most suitable ionization techniques for HFA analysis by mass spectrometry?

The choice of ionization technique is a critical factor that influences sensitivity and the structural information obtained.[9] Common techniques include:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for LC-MS analysis of HFAs without the need for derivatization to increase volatility.[9] ESI can be operated in both positive and negative ion modes. For underivatized HFAs, negative ion mode is often preferred for detecting the [M-H]⁻ ion.[6][9]

  • Atmospheric Pressure Chemical Ionization (APCI): Another LC-MS technique that can be used for HFA analysis.[9][10]

  • Electron Ionization (EI): A "hard" ionization technique typically used with Gas Chromatography-Mass Spectrometry (GC-MS). It provides extensive fragmentation, which is useful for structural elucidation but may result in a weak or absent molecular ion.[1][9]

  • Chemical Ionization (CI): A "soft" ionization technique for GC-MS that produces a more abundant molecular ion with minimal fragmentation, making it suitable for quantitative analysis.[1][9]

Q3: How can isomeric HFAs be differentiated and quantified?

Differentiating and quantifying HFA isomers is a significant challenge. Strategies to address this include:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate columns can separate some isomers. For instance, a C18 reversed-phase column is commonly used in LC-MS methods.[3][9]

  • Tandem Mass Spectrometry (MS/MS): Multiple reaction monitoring (MRM) in tandem mass spectrometry provides high selectivity and sensitivity for quantifying specific isomers, even if they are not fully separated chromatographically.[11] Different product ions can be used to distinguish between isomers with the same precursor ion.[11]

  • Derivatization: Chemical derivatization can improve chromatographic separation and provide isomer-specific fragmentation patterns in MS/MS. For example, converting HFAs to methoxy (B1213986) fatty acid methyl esters can produce characteristic ions for each positional isomer in GC-MS.[1]

  • Advanced MS Techniques: Novel mass spectrometry techniques, such as photodissociation (PD) and radical-directed dissociation (RDD) of derivatized fatty acids, can provide detailed structural information to differentiate isomers.[2][12]

Q4: What are the critical steps and potential pitfalls in HFA sample preparation?

Sample preparation is a crucial step that can significantly impact the accuracy and reproducibility of HFA quantification. Key considerations include:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and enrich HFAs from the sample matrix.[3][9] It is important to prevent autoxidation during this process by using antioxidants and keeping samples at low temperatures.[8][13]

  • Hydrolysis: For the analysis of total HFAs (both free and esterified), a hydrolysis step using a base like sodium hydroxide (B78521) is required.[14]

  • Derivatization: For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of HFAs. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[14] For LC-MS, derivatization can be used to improve ionization efficiency.[3][7]

  • Internal Standards: The use of appropriate internal standards, such as stable isotope-labeled HFAs, is essential for accurate quantification to correct for sample loss during preparation and for matrix effects.[1][8][11]

Q5: How do I choose an appropriate internal standard for HFA quantification?

The ideal internal standard should have physicochemical properties very similar to the analyte of interest. For HFA quantification, the best choice is a stable isotope-labeled analog of the target HFA (e.g., deuterated).[8][11] If a stable isotope-labeled standard is not available, a structurally similar HFA with a different chain length (e.g., odd-chain C17 or C19 monohydroxy fatty acids) can be used.[1] It is crucial to add the internal standard as early as possible in the sample preparation workflow to account for any analyte loss.[11]

Troubleshooting Guide

ProblemPossible CauseSolution
Poor/Low Signal Intensity - Inefficient ionization of HFAs.[15] - Low sample concentration.[15] - Ion suppression from matrix components.[7] - Suboptimal mass spectrometer settings.- Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). - Consider derivatization to enhance ionization.[3][7] - Concentrate the sample or inject a larger volume. - Improve sample cleanup using SPE or LLE to remove interfering matrix components.[3][9] - Ensure the mass spectrometer is properly tuned and calibrated.[15]
High Background Noise - Contaminated solvents, reagents, or glassware.[16] - Carryover from previous injections. - Leaks in the LC or MS system.[17]- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Implement a robust column washing protocol between samples. - Check for and fix any leaks in the system.[17]
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column overload. - Incompatible solvent for sample dissolution. - Column degradation or contamination.[15] - Inappropriate chromatographic conditions (e.g., mobile phase pH).- Dilute the sample before injection. - Dissolve the sample in a solvent similar in composition to the initial mobile phase. - Use a guard column and/or replace the analytical column. - Optimize the mobile phase composition and gradient.
Poor Reproducibility - Inconsistent sample preparation. - Variability in instrument performance. - Instability of HFAs during storage or analysis.- Standardize the sample preparation protocol and use an automated liquid handler if possible. - Regularly check instrument performance using a system suitability test. - Ensure proper sample storage conditions (e.g., -80°C) and use antioxidants.[13] - Use an internal standard for every sample to correct for variability.[1][8][11]
Inability to Separate Isomers - Insufficient chromatographic resolution.[1] - Co-elution of isomers with identical mass spectra.- Optimize the chromatographic method (e.g., use a longer column, a different stationary phase, or a shallower gradient). - Employ derivatization techniques that yield different fragmentation patterns for isomers.[1] - Utilize high-resolution mass spectrometry to resolve isobaric interferences.[18]

Quantitative Data Summary

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
GC-MSIndividual HFA isomersBiological samples, food0.2 - 10 ng[1]
LC-MS/MS11-HETE-LOD: <2.6 pg, LOQ: <0.09 ng/ml[13]
LC-MS with DMED labelingFatty acid esters of hydroxy fatty acids (FAHFAs)Biological samples0.01 - 0.14 pg[3][4]

Experimental Protocols

Protocol 1: General Sample Preparation for HFA Analysis from Plasma/Serum

This protocol provides a general workflow for the extraction of HFAs from plasma or serum.

  • Internal Standard Addition: To 500 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., 10 µL of a 500 µM stable isotope-labeled HFA standard solution).[14]

  • Hydrolysis (for total HFAs): For the determination of total HFA content, add 500 µL of 10 M NaOH and heat the sample at 60°C for 30 minutes.[14] For free HFAs, this step is omitted.

  • Acidification: Acidify the sample by adding 6 M HCl.[14]

  • Liquid-Liquid Extraction (LLE): Extract the lipids by adding 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of isooctane (B107328) and ethyl acetate) and vortexing thoroughly. Centrifuge to separate the phases.[14]

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids and transfer it to a clean tube.

  • Repeat Extraction: Repeat the extraction step one more time with another 3 mL of the organic solvent and combine the organic layers.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[14] The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the derivatization of HFAs to their trimethylsilyl (TMS) ethers for GC-MS analysis.

  • Reagent Preparation: Prepare a derivatization reagent consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]

  • Derivatization Reaction: To the dried lipid extract from Protocol 1, add 100 µL of the BSTFA/TMCS reagent.[14]

  • Incubation: Cap the tube tightly and heat the mixture at 80°C for 1 hour to ensure complete derivatization.[14]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Protocol 3: LC-MS/MS Analysis of Underivatized HFAs

This protocol outlines typical conditions for the analysis of underivatized HFAs by LC-MS/MS.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5][9]

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium (B1175870) acetate (for negative ion mode).[5][9]

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[5][9]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the HFAs.

    • Flow Rate: 0.2 - 0.4 mL/min.[5]

    • Column Temperature: 35 - 40°C.[5]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for underivatized HFAs.[6][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9][11] Precursor ions (e.g., [M-H]⁻) and specific product ions for each HFA are monitored.

Visualizations

HFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Lipid Extraction (LLE or SPE) IS_Addition->Extraction Hydrolysis Hydrolysis (for Total HFAs) Extraction->Hydrolysis Optional Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional (for GC-MS) Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Hydrolysis->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS and MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of hydroxylated fatty acids by mass spectrometry.

Isomer_Challenges cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection HFA_Isomers Mixture of HFA Isomers Coelution Co-elution of Isomers HFA_Isomers->Coelution Partial_Separation Partial Separation HFA_Isomers->Partial_Separation Same_Precursor Identical Precursor Ion (m/z) Coelution->Same_Precursor Quantification_Challenge Quantification Challenge: Inaccurate Measurement Coelution->Quantification_Challenge Partial_Separation->Same_Precursor Similar_Fragmentation Similar Fragmentation Patterns Same_Precursor->Similar_Fragmentation Similar_Fragmentation->Quantification_Challenge

Caption: Challenges in the differentiation of hydroxylated fatty acid isomers by mass spectrometry.

References

How to control for off-target effects of 2-hydroxyoleic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxyoleic acid (2-OHOA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of 2-OHOA in cell-based experiments, with a focus on controlling for off-target effects.

Frequently Asked Questions (FAQs)

Q1: My experimental results with 2-OHOA are inconsistent with the literature. What are the reported mechanisms of action?

A1: 2-Hydroxyoleic acid (2-OHOA) is a synthetic fatty acid derivative with a complex mechanism of action that is not yet fully elucidated, and there are conflicting reports in the scientific literature. Initially, 2-OHOA's anti-cancer effects were attributed to the activation of sphingomyelin (B164518) synthase (SMS), leading to an increase in sphingomyelin (SM) levels in the cell membrane.[1][2][3] This alteration in membrane lipid composition was proposed to displace key signaling proteins like Ras from the membrane, leading to the downregulation of pro-proliferative pathways such as the MAPK and PI3K/Akt pathways.[1][2][4]

However, a subsequent study has challenged this model, reporting that 2-OHOA does not activate SMS but instead inhibits lysophosphatidylcholine (B164491) acyltransferase (LPCAT), resulting in a significant reduction of phosphatidylcholine levels.[5][6] It is crucial to be aware of these differing findings when interpreting your data.

Q2: I am observing cellular effects that don't seem to be related to the canonical Ras/MAPK or PI3K/Akt pathways. What are the potential off-target effects of 2-OHOA?

A2: Beyond its effects on membrane lipids and associated signaling, 2-OHOA has been reported to have several other cellular effects that could be considered off-target depending on your experimental context. These include:

  • Mitochondrial Uncoupling: 2-OHOA can act as an uncoupler of mitochondrial oxidative phosphorylation, which can lead to ATP depletion, particularly in cancer cells.[7]

  • Intracellular Calcium Release: Treatment with 2-OHOA has been shown to induce a rapid release of intracellular calcium.[8]

  • Alterations in Intracellular Transport: 2-OHOA can stimulate the retrograde transport of molecules from endosomes to the Golgi apparatus.[8]

  • Hypotensive Effects: In vivo, 2-OHOA has been shown to have hypotensive effects, which are associated with increased expression of Gα(s) proteins in cardiovascular tissues.[9][10]

When designing your experiments, it is important to consider these potential alternative mechanisms.

Q3: How can I design my experiments to control for the off-target effects of 2-OHOA?

A3: To ensure the observed effects are specific to the intended mechanism of 2-OHOA, a multi-pronged approach to control experiments is recommended. This includes the use of appropriate controls, validation of target engagement, and ruling out alternative explanations for your observations. The following troubleshooting guide provides a workflow for designing and interpreting your experiments.

Troubleshooting Guide: Controlling for Off-Target Effects

This guide provides a structured approach to identifying and controlling for off-target effects of 2-OHOA in your cellular experiments.

Step 1: Validate the On-Target Effect

Before investigating off-target effects, it is essential to confirm that 2-OHOA is engaging its intended target in your experimental system.

  • Problem: Uncertainty about whether 2-OHOA is modulating the intended signaling pathway in your cells.

  • Solution: Perform a time-course and dose-response experiment and analyze key signaling proteins by Western blot.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a range of 2-OHOA concentrations (e.g., 50, 100, 200 µM) for different time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO or ethanol).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, Ras) and an appropriate loading control (e.g., β-actin or GAPDH).

  • Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

Target Protein Expected Change with 2-OHOA Pathway
p-Akt (S473)DecreasePI3K/Akt
p-ERK1/2DecreaseRas/MAPK
Ras (membrane fraction)DecreaseRas/MAPK
Step 2: Utilize Appropriate Lipid Controls

The effects of 2-OHOA are closely tied to its lipid nature. Using appropriate lipid controls can help distinguish between specific effects of 2-OHOA and general effects of fatty acid treatment.

  • Problem: Observed cellular effects might be due to non-specific lipid incorporation or perturbation of cellular membranes.

  • Solution: Treat cells with structurally similar but functionally distinct fatty acids.

Recommended Lipid Controls:

Lipid Control Rationale
Oleic Acid (OA)The non-hydroxylated parent compound of 2-OHOA.[11]
Elaidic AcidThe trans-isomer of oleic acid, which has different effects on membrane properties.[11][12]
2-Hydroxypalmitic Acid (2-OHPA)A saturated hydroxylated fatty acid with a distinct mechanism of action.[13]
Step 3: Investigate Potential Off-Target Mechanisms

If your results cannot be fully explained by the on-target pathway modulation, consider investigating the known off-target effects of 2-OHOA.

  • Problem: Observing unexpected changes in cell metabolism, calcium signaling, or protein trafficking.

  • Solution: Perform specific assays to assess these potential off-target effects.

Experimental Protocols for Off-Target Assessment:

Potential Off-Target Effect Suggested Assay Brief Methodology
Mitochondrial DysfunctionSeahorse XF Analyzer or JC-1 StainingMeasure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis. Use JC-1 staining to measure mitochondrial membrane potential.
Altered Calcium SignalingFura-2 or Fluo-4 Calcium ImagingLoad cells with a calcium-sensitive dye and measure changes in intracellular calcium concentration upon 2-OHOA treatment using fluorescence microscopy.
Changes in Lipid CompositionLipidomics AnalysisTreat cells with 2-OHOA and then extract total lipids for analysis by mass spectrometry to quantify changes in sphingomyelin and phosphatidylcholine levels.
Step 4: Target Validation using Genetic Approaches

To definitively link the observed phenotype to a specific molecular target, genetic knockdown or knockout approaches are the gold standard.

  • Problem: Difficulty in confirming that the effect of 2-OHOA is mediated through a specific protein (e.g., SMS or LPCAT).

  • Solution: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein and assess if the cellular response to 2-OHOA is altered.

Experimental Protocol: siRNA-mediated Knockdown for Target Validation

  • siRNA Transfection: Transfect cells with siRNA targeting your gene of interest (e.g., SGMS1 or LPCAT1) and a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.

  • 2-OHOA Treatment: Treat the remaining cells with 2-OHOA or vehicle control.

  • Phenotypic Assessment: Perform the relevant cellular assay (e.g., cell viability, signaling pathway analysis) to determine if the knockdown of the target protein alters the cellular response to 2-OHOA.

Visualizing Workflows and Pathways

To further aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to 2-OHOA's mechanism of action and troubleshooting.

G Proposed Signaling Pathways of 2-OHOA cluster_membrane Cell Membrane cluster_cytosol Cytosol two_OHOA 2-OHOA Membrane_Lipids Membrane Lipid Remodeling two_OHOA->Membrane_Lipids SMS Sphingomyelin Synthase (SMS) (Controversial) two_OHOA->SMS Activates (?) Ras Ras Membrane_Lipids->Ras Displaces Ras_cyto Ras (Cytosolic) Ras->Ras_cyto PI3K_Akt PI3K/Akt Pathway Ras_cyto->PI3K_Akt Inhibits MAPK MAPK Pathway Ras_cyto->MAPK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Autophagy Autophagy PI3K_Akt->Autophagy MAPK->Cell_Cycle_Arrest MAPK->Autophagy

Caption: Proposed signaling pathways of 2-hydroxyoleic acid.

G Troubleshooting Workflow for Off-Target Effects Start Start: Unexpected Cellular Phenotype with 2-OHOA Step1 Step 1: Validate On-Target Effect (e.g., Western Blot for p-Akt/p-ERK) Start->Step1 Step2 Step 2: Use Lipid Controls (Oleic Acid, Elaidic Acid) Step1->Step2 Step3 Step 3: Investigate Off-Target Mechanisms (Mitochondria, Calcium, Lipidomics) Step2->Step3 Step4 Step 4: Genetic Target Validation (siRNA, CRISPR) Step3->Step4 Conclusion1 Conclusion: Phenotype is likely on-target Step4->Conclusion1 Response to 2-OHOA is altered by knockdown Conclusion2 Conclusion: Phenotype is likely off-target or due to general lipid effects Step4->Conclusion2 Response to 2-OHOA is not altered by knockdown

Caption: Troubleshooting workflow for off-target effects of 2-OHOA.

G Decision Tree for Selecting Control Experiments Question1 Is the observed effect related to cell signaling? Action1 Use Western Blot to probe key signaling pathways (p-Akt, p-ERK) Question1->Action1 Yes Question2 Is the effect potentially due to membrane disruption? Question1->Question2 No Action2 Include lipid controls: Oleic Acid and Elaidic Acid Question2->Action2 Yes Question3 Are there signs of metabolic stress? Question2->Question3 No Action3 Perform Seahorse analysis or mitochondrial membrane potential assay Question3->Action3 Yes Question4 Is a specific protein target hypothesized? Question3->Question4 No Action4 Use siRNA or CRISPR to knockdown/knockout the putative target Question4->Action4 Yes

Caption: Decision tree for selecting appropriate control experiments.

References

Technical Support Center: Microscopy of Cells Treated with 2-Hydroxyoleic Acid (2-HOA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-hydroxyoleic acid (2-HOA) in their cell biology experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you avoid common artifacts and obtain high-quality microscopy data.

Troubleshooting Guides

This section addresses specific issues that may arise during the microscopy of cells treated with 2-HOA.

Issue 1: Weak or Absent Fluorescent Signal

Question: I am not seeing a strong fluorescent signal in my 2-HOA-treated cells compared to my control cells. What could be the issue?

Possible Causes and Solutions:

  • Alteration of Probe Environment: 2-HOA significantly alters membrane fluidity and lipid composition.[1][2] This can affect the quantum yield of membrane-localizing fluorescent probes.

    • Solution: Consider using a ratiometric or lifetime-based probe that is less sensitive to environmental changes for quantification. For example, Laurdan (B1674558) is a fluorescent probe whose emission spectrum shifts in response to the lipid phase, making it suitable for assessing changes in membrane order.[3][4]

  • Probe Sequestration or Exclusion: The altered membrane structure may prevent your fluorescent probe from efficiently intercalating into the membrane.

    • Solution: Test a panel of fluorescent probes with different chemical properties to find one that is compatible with 2-HOA-treated cells.

  • Suboptimal Staining Conditions: Incubation time and probe concentration may need to be optimized for cells with altered membrane properties.

    • Solution: Perform a titration of your fluorescent probe concentration and a time-course experiment to determine the optimal staining conditions for 2-HOA-treated cells.

Issue 2: High Background Fluorescence

Question: My images of 2-HOA-treated cells have high background fluorescence, obscuring the specific signal. How can I reduce this?

Possible Causes and Solutions:

  • Probe Aggregation: Some fluorescent probes may aggregate in the aqueous environment or non-specifically associate with cellular components, especially if their solubility is affected by the presence of 2-HOA.

    • Solution: Ensure your probe is fully dissolved in an appropriate solvent before diluting it in aqueous buffer. Consider using a lower probe concentration and including a gentle wash step after staining.

  • Autofluorescence: 2-HOA treatment might induce cellular stress, leading to an increase in endogenous autofluorescence.

    • Solution: Image an unstained, 2-HOA-treated control to assess the level of autofluorescence. If significant, you can use spectral unmixing or choose fluorescent probes in wavelengths that avoid the autofluorescence spectrum.

Issue 3: Morphological Artifacts in Fixed Cells

Question: The morphology of my 2-HOA-treated cells appears distorted after fixation and permeabilization. What could be causing this?

Possible Causes and Solutions:

  • Lipid Extraction by Solvents: Aldehyde fixatives like paraformaldehyde (PFA) do not cross-link lipids. Subsequent permeabilization with detergents like Triton X-100 can extract lipids, leading to artifacts, especially in cells with altered lipid compositions.

    • Solution: Avoid or minimize the use of harsh detergents. Consider using a milder permeabilizing agent like saponin (B1150181) or digitonin (B1670571). Alternatively, for some applications, you may be able to use a brief, cold methanol (B129727) fixation, but be aware that this can also extract some lipids.

  • Membrane Blebbing and Disruption: The significant changes in membrane fluidity induced by 2-HOA can make the cell membrane more susceptible to damage during processing.

    • Solution: Handle cells gently throughout the staining protocol. Use cytoskeleton-stabilizing buffers during fixation to help preserve cell morphology.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration and incubation time for 2-HOA treatment before microscopy?

A1: The optimal concentration and incubation time for 2-HOA treatment will vary depending on the cell line and the specific biological question. However, based on published studies, a general starting point is a concentration range of 100-200 µM for an incubation period of 24-72 hours.[5][6][7] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q2: How does 2-HOA affect the cell membrane, and how might this impact my microscopy results?

A2: 2-HOA is a membrane lipid therapy agent that integrates into cell membranes, leading to significant changes in their biophysical properties.[8] Key effects include:

  • Increased Membrane Fluidity: 2-HOA increases the overall fluidity of the cell membrane.[2] This can affect the localization and dynamics of membrane proteins and the behavior of lipophilic fluorescent probes.

  • Activation of Sphingomyelin (B164518) Synthase (SMS): 2-HOA has been shown to activate SMS, leading to an increase in sphingomyelin levels in the membrane.[1][5] This can alter the formation and properties of lipid rafts. Some studies, however, have not observed this activation.[6][9]

  • Displacement of Signaling Proteins: The altered membrane environment can lead to the displacement of membrane-anchored proteins, such as Ras, from the plasma membrane to the cytoplasm, thereby affecting downstream signaling pathways.[10][11]

These changes can lead to artifacts if not carefully considered during experimental design and data interpretation. For example, changes in membrane fluidity can alter the fluorescence lifetime and polarization of certain probes, which could be misinterpreted as a direct effect on the protein of interest.

Q3: Are there specific fluorescent probes that are recommended for imaging 2-HOA-treated cells?

A3: Given the significant impact of 2-HOA on membrane properties, environment-sensitive probes are particularly useful.

  • Laurdan: This probe is sensitive to the polarity of its environment, which correlates with membrane lipid packing. It is well-suited for visualizing changes in membrane order and the formation of lipid domains using techniques like two-photon microscopy.[3][4][12]

  • Nile Red: This probe is often used to stain intracellular lipid droplets. However, its fluorescence is highly dependent on the hydrophobicity of its environment, so careful controls are needed when interpreting results in 2-HOA-treated cells.[13]

It is always recommended to validate your chosen probe in your specific experimental system.

Q4: What are the best practices for fixation and permeabilization of 2-HOA-treated cells?

A4: The choice of fixation and permeabilization method is critical for preserving the cellular structure without introducing artifacts.

  • Fixation: Paraformaldehyde (PFA) is a common choice for fixing the protein components of the cell. However, be aware that it does not fix lipids.

  • Permeabilization: For accessing intracellular targets, avoid harsh detergents like Triton X-100, which can disrupt membranes and extract lipids. Milder detergents like saponin or digitonin are often preferred for studies involving lipids. The optimal concentration and incubation time for the permeabilizing agent should be carefully determined.

Q5: Can 2-HOA treatment affect mitochondrial morphology?

A5: Yes, alterations in cellular lipid metabolism can impact mitochondrial morphology and function.[14] Since 2-HOA affects cellular lipid composition, it is plausible that it could indirectly influence mitochondrial dynamics (fission and fusion). When imaging mitochondria in 2-HOA-treated cells, it is important to use mitochondrial-specific dyes and to carefully quantify any observed morphological changes. Be mindful that fixation can also induce artifacts in mitochondrial structure.[15]

Quantitative Data Summary

ParameterCell Line(s)Value/RangeReference(s)
IC50 Value Various Cancer Cell Lines10 - 50 µM[16]
A549 (Lung Carcinoma), U118 (Glioblastoma)~200 µM[6]
Effective Concentration for Microscopy NP-8 and HepG-2100 µM[3][17]
U118 (Glioblastoma)200 µM[5][7]
Incubation Time for Microscopy NP-8 and HepG-224 hours[3][17]
U118 (Glioblastoma)24 - 72 hours[5][7]

Experimental Protocols

Protocol 1: Laurdan Staining for Membrane Fluidity Analysis

This protocol is adapted from studies using Laurdan to assess membrane fluidity in 2-HOA-treated cells.[3][17]

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Treat cells with the desired concentration of 2-HOA (e.g., 100-200 µM) for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan (e.g., 10 mM in DMSO).

    • Dilute the Laurdan stock solution in serum-free medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Incubate the cells with the Laurdan staining solution for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with pre-warmed PBS to remove excess Laurdan.

    • Image the cells immediately in a suitable imaging buffer (e.g., phenol (B47542) red-free medium).

    • For two-photon microscopy, use an excitation wavelength of ~780-800 nm.

    • Collect emission in two channels simultaneously: one for the ordered phase (e.g., 400-460 nm) and one for the disordered phase (e.g., 470-530 nm).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered), where G is a correction factor for the instrument.

    • Generate GP maps to visualize membrane fluidity.

Protocol 2: Immunofluorescence Staining of 2-HOA-Treated Cells

This protocol provides a general framework for immunofluorescence staining. Optimization of antibody concentrations and incubation times is recommended.[18][19][20][21][22]

  • Cell Culture and Treatment:

    • Grow cells on sterile coverslips in a petri dish.

    • Treat cells with 2-HOA and a vehicle control as described in Protocol 1.

  • Fixation:

    • Wash cells once with PBS.

    • Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization (if targeting intracellular antigens):

    • Wash cells three times with PBS.

    • Permeabilize with 0.1% Saponin in PBS for 10-15 minutes at room temperature.

  • Blocking:

    • Wash cells three times with PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting:

    • Wash cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslips with nail polish and allow to dry.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your fluorophores.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_HOA 2-Hydroxyoleic Acid Membrane Altered Membrane Fluidity & Composition 2_HOA->Membrane incorporates into SMS Sphingomyelin Synthase (SMS) 2_HOA->SMS activates Ras_mem Membrane-bound Ras Membrane->Ras_mem displaces SM Increased Sphingomyelin SMS->SM produces Ras_cyto Cytoplasmic Ras Ras_mem->Ras_cyto MAPK_pathway MAPK Pathway (e.g., ERK) Ras_mem->MAPK_pathway activates PI3K_Akt_pathway PI3K/Akt Pathway Ras_mem->PI3K_Akt_pathway activates Proliferation_Survival Decreased Proliferation & Survival MAPK_pathway->Proliferation_Survival PI3K_Akt_pathway->Proliferation_Survival

Caption: Signaling pathway affected by 2-HOA treatment.

G Start Start: Cell Culture Treatment Treat cells with 2-HOA (and vehicle control) Start->Treatment Staining Fluorescent Staining (e.g., Laurdan, Immunofluorescence) Treatment->Staining Imaging Microscopy (e.g., Two-Photon, Confocal) Staining->Imaging Analysis Image Analysis (e.g., GP calculation, colocalization) Imaging->Analysis Interpretation Data Interpretation (Consider potential artifacts) Analysis->Interpretation End End: Conclusion Interpretation->End

Caption: Experimental workflow for microscopy of 2-HOA treated cells.

References

Technical Support Center: Enhancing the Stability of 2-Hydroxyoleic Acid-Based Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 2-hydroxyoleic acid (2-OHOA)-based nanoparticle formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter with your 2-OHOA nanoparticle formulations, offering potential causes and solutions in a question-and-answer format.

My 2-OHOA nanoparticle suspension is showing visible aggregates immediately after formulation. What could be the cause and how can I fix it?

Immediate aggregation is often a sign of suboptimal formulation parameters. Here are the likely causes and their solutions:

  • Inadequate Stabilizer Concentration: The concentration of your chosen stabilizer (e.g., Poloxamer 407, PVA, Tween 80) is crucial for preventing nanoparticle aggregation.

    • Solution: Systematically vary the stabilizer concentration to identify the optimal range for your specific formulation. A design of experiments (DoE) approach can be highly effective here.

  • Incorrect Solvent/Anti-Solvent Ratio: In methods like nanoprecipitation or solvent evaporation, the ratio of the solvent (dissolving 2-OHOA and other lipids) to the anti-solvent (typically an aqueous buffer) is critical. An improper ratio can lead to rapid, uncontrolled precipitation and subsequent aggregation.

    • Solution: Methodically adjust the solvent to anti-solvent ratio to achieve a more controlled nanoparticle formation rate.

  • Suboptimal Processing Parameters: The energy input during formulation significantly impacts nanoparticle formation and stability.

    • Inadequate Homogenization/Sonication: Insufficient energy can lead to the formation of large, unstable particles.

      • Solution: Optimize the homogenization pressure and number of cycles, or the sonication time and power, to ensure the formation of small, monodisperse nanoparticles.

    • Inappropriate Stirring Rate: In emulsion-based methods, the stirring rate of the aqueous phase during the addition of the organic phase influences the initial droplet size and, consequently, the final nanoparticle size and stability.

      • Solution: Adjust the stirring rate to achieve a uniform emulsion, which will lead to a more homogenous nanoparticle population.

The particle size of my 2-OHOA nanoparticles increases over time during storage. What is causing this instability?

An increase in particle size during storage is a common indicator of colloidal instability. Here are the primary factors to consider:

  • Insufficient Zeta Potential: A low zeta potential (close to 0 mV) indicates weak electrostatic repulsion between nanoparticles, making them prone to aggregation over time. For good stability, a zeta potential of at least ±30 mV is generally recommended.[1]

    • Solution: If your formulation has a low zeta potential, consider adding a charged lipid or a stabilizer that imparts a higher surface charge to the nanoparticles. The pH of the formulation can also significantly influence the zeta potential of 2-OHOA-based nanoparticles due to the deprotonation of its carboxylic group.

  • Inappropriate Storage Temperature: Temperature fluctuations can affect nanoparticle stability. Storing at temperatures that are too high can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation. Freezing can also cause aggregation if not done correctly with cryoprotectants.

    • Solution: Store your nanoparticle suspensions at a consistent, cool temperature, typically 4°C. Avoid repeated freeze-thaw cycles. If long-term storage in a frozen state is necessary, use appropriate cryoprotectants and optimize the freezing protocol.

  • pH Shifts in the Formulation: The stability of 2-OHOA nanoparticles, particularly those co-formulated with lipids like glycerol (B35011) monooleate, can be highly sensitive to pH changes.

    • Solution: Ensure your formulation is well-buffered to maintain a stable pH during storage. Characterize the stability of your nanoparticles across a range of pH values to identify the optimal pH for long-term storage.

I am observing a significant amount of drug leakage from my 2-OHOA nanoparticles. How can I improve drug retention?

Drug leakage can compromise the therapeutic efficacy of your nanoparticle formulation. Here are some strategies to enhance drug retention:

  • Optimize Lipid Composition: The choice of lipids in your formulation plays a critical role in drug encapsulation and retention.

    • Solution: Incorporating helper lipids like cholesterol can increase the packing density of the lipid bilayer, reducing its permeability and minimizing drug leakage.[2] For formulations where 2-OHOA is conjugated to another drug, ensure the linker is stable under storage conditions.

  • Formulation Method: The method used to prepare the nanoparticles can influence drug encapsulation efficiency and subsequent leakage.

    • Solution: Compare different formulation techniques, such as solvent evaporation and nanoprecipitation, to determine which method provides the highest and most stable drug loading for your specific drug conjugate.

  • Storage Conditions: As with particle size stability, storage conditions can also impact drug retention.

    • Solution: Store the nanoparticles at a recommended temperature (e.g., 4°C) to minimize the diffusion of the encapsulated drug. For some formulations, lyophilization can be an effective strategy to prevent drug leakage during long-term storage.

My lyophilized 2-OHOA nanoparticles are difficult to reconstitute and show significant aggregation. What went wrong?

Lyophilization (freeze-drying) can be an excellent method for long-term stabilization, but the process needs to be carefully optimized.

  • Absence or Inadequate Concentration of Cryoprotectant: Cryoprotectants are essential to protect nanoparticles from the stresses of freezing and drying.

    • Solution: Add a suitable cryoprotectant, such as sucrose (B13894) or trehalose, to your nanoparticle suspension before lyophilization. The concentration of the cryoprotectant is also critical and should be optimized to ensure proper reconstitution and stability.

  • Suboptimal Freezing Protocol: The rate of freezing can impact the size of ice crystals formed, which in turn can damage the nanoparticles.

    • Solution: A slower, controlled freezing rate is often beneficial as it can lead to the formation of larger, less damaging ice crystals.

  • Inappropriate Lyophilization Cycle: The primary and secondary drying phases of the lyophilization cycle must be optimized to ensure complete removal of water without causing the collapse of the nanoparticle structure.

    • Solution: Ensure that the primary drying temperature is below the collapse temperature of your formulation and that the secondary drying is carried out for a sufficient duration to remove residual moisture.

Data on Physicochemical Properties of 2-OHOA Nanoparticles

The following table summarizes the hydrodynamic diameter, polydispersity index (PDI), and Z-potential of various nanoformulations based on 2-OHOA conjugated with different anticancer drugs. These values are critical for assessing the quality and stability of the nanoparticle suspensions. Low PDI values (typically < 0.2) indicate a monodisperse suspension, while a Z-potential with a magnitude greater than 25-30 mV suggests good colloidal stability due to electrostatic repulsion.[3]

NanoformulationHydrodynamic Diameter (nm)Polydispersity Index (P.I.)Z-potential (mV)
16aNP 460.1 ± 2.90.116 ± 0.041-30.00 ± 2.16
16bNP 134.6 ± 1.20.124 ± 0.015-28.98 ± 0.98
17aNP 200.2 ± 3.40.101 ± 0.021-29.62 ± 1.15
17bNP 129.2 ± 0.80.123 ± 0.011-28.18 ± 1.60
18bNP 111.9 ± 0.70.085 ± 0.014-38.86 ± 2.28
21bNP 140.4 ± 1.10.105 ± 0.023-37.08 ± 1.57
22aNP 140.8 ± 6.80.058 ± 0.031-33.60 ± 3.32
22bNP 134.6 ± 1.20.124 ± 0.015-28.98 ± 0.98

Data adapted from a study on 2-hydroxyoleic acid as a self-assembly inducer for anti-cancer drug-centered nanoparticles.[3]

Key Experimental Protocols

Below are detailed methodologies for key experiments related to the formulation and stability testing of 2-OHOA nanoparticles.

Protocol 1: Preparation of 2-OHOA-Drug Conjugate Nanoparticles by Solvent Evaporation

This protocol describes a standard method for preparing 2-OHOA-based nanoparticles.[3][4]

Materials:

  • 2-OHOA-drug conjugate

  • Organic solvent (e.g., Dichloromethane, DCM)

  • Aqueous phase (e.g., distilled water or buffer)

  • Sonicator (probe or bath)

  • Rotary evaporator

Procedure:

  • Dissolve the 2-OHOA-drug conjugate in a suitable organic solvent (e.g., DCM) to a specific concentration.

  • Add the organic phase dropwise to the aqueous phase while stirring or sonicating to form a coarse emulsion.

  • Subject the emulsion to high-energy sonication for 10 minutes to form a nanoemulsion.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting aqueous suspension contains the 2-OHOA-drug conjugate nanoparticles.

  • Characterize the nanoparticles for size, PDI, and zeta potential.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental for assessing the physical stability of nanoparticle formulations.

Instrumentation:

  • A Malvern Zetasizer or similar instrument.

Procedure for DLS (Size and PDI):

  • Dilute a small aliquot of the nanoparticle suspension in the same aqueous phase used for formulation to achieve a suitable concentration for measurement (typically a slightly opalescent appearance).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform at least three replicate measurements to ensure reproducibility.

  • The instrument's software will provide the Z-average particle size and the polydispersity index (PDI).

Procedure for Zeta Potential:

  • Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.

  • Inject the diluted sample into a disposable zeta cell, ensuring no air bubbles are present.

  • Place the cell in the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • The instrument's software will calculate the zeta potential based on the measured mobility.

Protocol 3: Accelerated Stability Study

This protocol is designed to predict the long-term stability of your 2-OHOA nanoparticle formulation by subjecting it to stress conditions.[5][6][7]

Materials and Equipment:

  • 2-OHOA nanoparticle formulation

  • Temperature- and humidity-controlled stability chambers

  • DLS and Zeta Potential analyzer

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Divide the nanoparticle formulation into several aliquots in sealed vials.

  • Place the vials in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

  • Visually inspect the sample for any signs of aggregation or precipitation.

  • Measure the particle size, PDI, and zeta potential as described in Protocol 2.

  • Quantify the amount of drug remaining in the nanoparticles to assess for degradation and leakage. This can be done by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and analyzing both the nanoparticle pellet and the supernatant by a validated analytical method like HPLC.

  • Plot the measured parameters against time to evaluate the stability profile of the formulation.

Visualizing Key Pathways and Workflows

Signaling Pathway of 2-Hydroxyoleic Acid (2-OHOA)

2-OHOA is believed to exert its anticancer effects by modulating the lipid composition of cancer cell membranes, primarily by activating sphingomyelin (B164518) synthase (SMS).[8][9][10][11] This leads to an increase in sphingomyelin (SM) levels, which in turn affects downstream signaling pathways that control cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways.[12]

G 2-OHOA 2-OHOA SMS Sphingomyelin Synthase (SMS) 2-OHOA->SMS Activates SM Sphingomyelin (SM) (Increased levels) SMS->SM Synthesizes Ceramide Ceramide Ceramide->SMS Membrane Cancer Cell Membrane Remodeling SM->Membrane Alters Ras_MAPK Ras/MAPK Pathway Membrane->Ras_MAPK Inhibits PI3K_Akt PI3K/Akt Pathway Membrane->PI3K_Akt Inhibits Proliferation Cell Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation

Simplified signaling pathway of 2-OHOA in cancer cells.
Experimental Workflow for Nanoparticle Stability Testing

A systematic workflow is crucial for accurately assessing the stability of your 2-OHOA nanoparticle formulations. This involves formulation, characterization, and stability studies under various conditions.

G Formulation Nanoparticle Formulation Initial_Char Initial Characterization (Size, PDI, Zeta Potential, Drug Load) Formulation->Initial_Char Storage Storage Conditions Initial_Char->Storage Real_Time Real-Time Stability (e.g., 4°C) Storage->Real_Time Accelerated Accelerated Stability (e.g., 40°C/75% RH) Storage->Accelerated Time_Points Analysis at Time Points Real_Time->Time_Points Accelerated->Time_Points Final_Char Characterization (Size, PDI, Zeta, Drug Leakage) Time_Points->Final_Char Data_Analysis Data Analysis & Shelf-life Estimation Final_Char->Data_Analysis

Workflow for assessing the stability of 2-OHOA nanoparticles.
Troubleshooting Logic for Nanoparticle Aggregation

When encountering aggregation, a logical troubleshooting process can help identify and resolve the root cause efficiently.

G Problem Problem: Increased Particle Size / PDI Cause1 Potential Cause 1: Low Zeta Potential Problem->Cause1 Cause2 Potential Cause 2: Suboptimal Stabilizer Problem->Cause2 Cause3 Potential Cause 3: Incorrect Storage Problem->Cause3 Solution1 Solution: Adjust pH or add charged lipid Cause1->Solution1 Solution2 Solution: Optimize stabilizer type and concentration Cause2->Solution2 Solution3 Solution: Store at 4°C, avoid freeze-thaw Cause3->Solution3

Troubleshooting flowchart for nanoparticle aggregation.

References

Technical Support Center: Enhancing the Oral Bioavailability of 2-Hydroxyoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of 2-hydroxyoleic acid (2-OHOA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving high oral bioavailability for 2-hydroxyoleic acid?

2-Hydroxyoleic acid (2-OHOA) is a lipophilic compound, and its poor aqueous solubility is a primary obstacle to efficient oral absorption. Like many poorly water-soluble drugs, its dissolution in the gastrointestinal (GI) fluids can be the rate-limiting step for absorption. Additionally, as a fatty acid, it may be subject to interactions with bile acids and other components of the GI tract that can influence its absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of 2-OHOA?

Lipid-based drug delivery systems are a leading strategy for improving the oral bioavailability of lipophilic drugs like 2-OHOA. These formulations can enhance solubilization in the GI tract and potentially promote lymphatic uptake, which bypasses first-pass metabolism in the liver. Key approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI fluids. This increases the surface area for dissolution and absorption.

  • Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. They offer a large surface area and can improve drug solubilization and membrane permeability.

  • Nanoparticles: Formulating 2-OHOA into nanoparticles can enhance its oral absorption. 2-OHOA itself has the ability to induce self-assembly into nanoparticles in water, and it can also be conjugated with other molecules to form nano-assemblies.[1][2][3]

Q3: Is there any clinical data on the oral bioavailability of 2-OHOA?

Yes, a first-in-human dose-escalation study in patients with advanced solid tumors and refractory gliomas has shown that 2-OHOA is orally bioavailable.[4] The study also indicated that food intake did not alter its oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Drug Loading in Lipid-Based Formulations

Possible Cause: Poor solubility of 2-OHOA in the selected lipid excipients.

Troubleshooting Steps:

  • Screening of Excipients: Conduct solubility studies of 2-OHOA in a variety of oils, surfactants, and co-solvents to identify the components that provide the highest solubilizing capacity.

  • Optimization of Formulation Ratios: Use ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable and clear nanoemulsion or SEDDS pre-concentrate with high drug loading.

  • Use of Co-solvents: Incorporate a suitable co-solvent to improve the solubilizing power of the formulation for 2-OHOA.

Issue 2: Physical Instability of the Formulation (e.g., Creaming, Cracking, Phase Separation)

Possible Cause: Inappropriate selection or concentration of surfactants, or an unfavorable oil/water ratio.

Troubleshooting Steps:

  • Surfactant Selection: Choose a surfactant or a combination of surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value to ensure the formation of a stable emulsion.

  • Zeta Potential Measurement: For nanoemulsions, measure the zeta potential. A higher absolute zeta potential (typically > ±30 mV) indicates better colloidal stability due to electrostatic repulsion between droplets.

  • Particle Size and Polydispersity Index (PDI): Monitor the particle size and PDI of the emulsion over time. A narrow PDI suggests a more uniform and stable formulation.

Issue 3: Poor In Vitro Drug Release from the Formulation

Possible Cause: The drug is too strongly entrapped within the lipid core of the emulsion droplets.

Troubleshooting Steps:

  • Modify Formulation Composition: Adjust the ratio of oil to surfactant. A higher surfactant concentration can facilitate the release of the drug from the oil droplets.

  • In Vitro Lipolysis Studies: Perform in vitro lipolysis testing to simulate the digestion of the lipid formulation in the small intestine. This can provide insights into how the breakdown of the lipid matrix affects drug release.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of 2-OHOA from a phase I clinical study.

Parameter Value Conditions Reference
Oral Bioavailability Orally bioavailableDose-escalation study in patients with advanced solid tumors and refractory gliomas.[4]
Effect of Food Food intake did not alter oral bioavailability.Same as above.[4]
Half-life (t1/2) Ranged from 1-2 hours to 8-12 hours.Longer half-lives were observed at higher doses.[4]
Time to Maximum Concentration (Tmax) Delayed at higher doses.Same as above.[4]
Steady State Achieved at Day 8.After single and multiple BID dosing.[4]
Dose Proportionality Dose proportional in terms of AUC and Cmax.Same as above.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyoleic Acid

This protocol is adapted from a published procedure.[1]

Materials:

  • Oleic acid

  • Dry Tetrahydrofuran (THF)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Lithium diisopropylamide (LDA) solution (1 M in THF)

  • Oxygen gas

  • 3M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of oleic acid (1.0 g, 3.54 mmol) in dry THF (10 mL), add DMPU (0.47 mL, 3.89 mmol) and LDA solution (8.4 mL, 8.4 mmol) dropwise.

  • Heat the reaction mixture at 50–55 °C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Bubble oxygen gas into the solution for 30 minutes.

  • Quench the reaction with aqueous 3M HCl (10 mL).

  • Remove THF under reduced pressure.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic phases, dry over sodium sulfate, and concentrate under reduced pressure to obtain 2-hydroxyoleic acid.

Protocol 2: Preparation of a 2-OHOA Self-Emulsifying Drug Delivery System (SEDDS)

This is a general protocol that should be optimized for 2-OHOA.

Materials:

  • 2-Hydroxyoleic acid (2-OHOA)

  • Oil (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-solvent (e.g., Transcutol HP, Propylene glycol)

Procedure:

  • Screening: Determine the solubility of 2-OHOA in various oils, surfactants, and co-solvents.

  • Construct Ternary Phase Diagram:

    • Prepare various mixtures of oil, surfactant, and co-solvent at different ratios.

    • For each mixture, add a small amount of water and observe the formation of an emulsion.

    • Identify the region in the phase diagram that forms a clear and stable microemulsion.

  • Preparation of 2-OHOA SEDDS:

    • Select an optimal formulation from the microemulsion region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Add the desired amount of 2-OHOA to the mixture.

    • Vortex or stir the mixture at room temperature until the 2-OHOA is completely dissolved and a clear, homogenous pre-concentrate is formed.

Protocol 3: Characterization of 2-OHOA Formulations

1. Droplet Size and Zeta Potential Analysis:

  • Dilute the SEDDS or nanoemulsion with a suitable aqueous medium (e.g., distilled water, phosphate (B84403) buffer).

  • Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. In Vitro Drug Release Study:

  • Use a dialysis bag method or a USP dissolution apparatus (e.g., Type II, paddle).

  • Place the 2-OHOA formulation in the dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

  • At predetermined time intervals, withdraw samples and analyze the concentration of 2-OHOA released using a suitable analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility Screening phase_diagram Ternary Phase Diagram solubility->phase_diagram prep Preparation of 2-OHOA Formulation phase_diagram->prep dls Droplet Size & Zeta Potential (DLS) prep->dls tem Morphology (TEM) prep->tem drug_loading Drug Loading & Encapsulation Efficiency prep->drug_loading release In Vitro Drug Release prep->release lipolysis In Vitro Lipolysis prep->lipolysis pk_studies Pharmacokinetic Studies release->pk_studies lipolysis->pk_studies bioavailability Oral Bioavailability Assessment pk_studies->bioavailability

Caption: Experimental workflow for developing and evaluating 2-OHOA oral formulations.

sedds_mechanism cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation sedds_capsule SEDDS Capsule (Oil + Surfactant + 2-OHOA) emulsification Spontaneous Emulsification in GI Fluids sedds_capsule->emulsification Dispersion nanoemulsion Nanoemulsion Droplets (2-OHOA Solubilized) emulsification->nanoemulsion Forms absorption Enhanced Absorption (Increased Surface Area & Solubility) nanoemulsion->absorption Leads to bloodstream Increased 2-OHOA in Bloodstream absorption->bloodstream Results in

Caption: Mechanism of bioavailability enhancement by SEDDS for 2-OHOA.

References

Troubleshooting unexpected cell toxicity with 2-hydroxyoleic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxyoleic Acid (2-OHOA)

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected cell toxicity with 2-hydroxyoleic acid (2-OHOA).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with 2-OHOA.

My cells are showing high levels of toxicity at concentrations previously reported as safe. What are the initial checks I should perform?

When unexpected cytotoxicity is observed, it is crucial to systematically rule out common sources of error before investigating more complex biological causes.

  • Verify Calculations and Dilutions: Double-check all calculations for molarity, stock solution preparation, and final dilutions. A simple decimal error can lead to a 10-fold or 100-fold increase in the final concentration.

  • Assess Solvent Toxicity: The solvent used to dissolve 2-OHOA can be toxic to cells at certain concentrations. Prepare a "vehicle control" by adding the highest volume of solvent used in your experiment to control cells. If toxicity is observed in the vehicle control, the solvent concentration is too high.

  • Check 2-OHOA Stock Solution Integrity: Improper storage can lead to degradation of 2-OHOA. It is sensitive to air and light. Ensure it has been stored at -20°C in a tightly sealed container.[1][2] Consider preparing a fresh stock solution from a new vial.

  • Confirm Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a low passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds. Ensure cells are healthy and free of contamination before starting the experiment.

Could the solvent be the source of the toxicity?

Yes, the choice of solvent and its final concentration in the cell culture medium are critical.

  • Common Solvents: 2-OHOA is slightly soluble in DMSO, methanol, and chloroform.[1]

  • Toxicity Thresholds: Many organic solvents can be toxic to cells. For instance, DMSO concentrations should generally be kept below 0.5% (v/v) to avoid cytotoxic effects in most cell lines.[3][4] Ethanol may be tolerated at slightly higher concentrations, but this is cell-line dependent.[5] It is imperative to run a vehicle control to assess the toxicity of the solvent alone.

Table 1: Common Solvents and Recommended Maximum Concentrations in Cell Culture

Solvent Abbreviation Typical Maximum Concentration (v/v) Notes
Dimethyl Sulfoxide DMSO < 0.5% Can induce cellular differentiation and has various biological effects even at non-toxic concentrations.[6]
Ethanol EtOH < 1.0% Less toxic than DMSO for many cell lines, but still requires a vehicle control.[4]

| Methanol | MeOH | < 0.5% | Generally more toxic than ethanol.[5] |

How do I know if my 2-OHOA is still active and stable?

2-Hydroxyoleic acid should be stored at -20°C and protected from light and air to prevent degradation.[1] It is stable for at least four years under these conditions.[1] If you suspect degradation, it is best to use a fresh vial. A simple functional check can be performed using a sensitive cell line and a known effective concentration to see if the expected biological effect (e.g., reduction in proliferation) is observed.

Are some cell lines more sensitive to 2-OHOA than others?

Yes, the cytotoxic and anti-proliferative effects of 2-OHOA are cell-line dependent. It has shown selective toxicity towards cancer cells, with less effect on normal, non-cancerous cells.[7][8] For example, the IC50 (concentration that inhibits 50% of cell growth) for various human glioma cell lines ranges from approximately 100 µM to 250 µM after 72 hours of treatment, while non-cancerous MRC-5 cells show minimal effects at these concentrations.[9][10]

Table 2: Reported IC50 Values of 2-OHOA in Various Cancer Cell Lines (72h Treatment)

Cell Line Cancer Type Approximate IC50 (µM)
SF767 Glioblastoma ~150
U118 Glioblastoma ~200-260
A549 Lung Carcinoma ~200

| 1321N1 | Glioblastoma | ~100 |

Data compiled from multiple sources.[9][11] Values can vary based on experimental conditions.

How can I differentiate between apoptosis, necrosis, and autophagy in my treated cells?

These are distinct forms of cell death or cellular processes that can be induced by 2-OHOA.[7][12]

  • Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be detected using assays like Annexin V/Propidium Iodide (PI) staining, caspase activity assays, or TUNEL assays.

  • Necrosis (Uncontrolled Cell Death): Results from acute injury and is characterized by cell swelling and rupture of the plasma membrane. It can be identified by staining with viability dyes like Propidium Iodide (PI) or Trypan Blue, which can only enter cells with compromised membranes.

  • Autophagy (Cellular "Self-eating"): A survival mechanism that can sometimes lead to cell death. 2-OHOA has been shown to induce autophagy in glioma cells.[10][13] This can be visualized by detecting the formation of autophagic vesicles (autophagosomes) using transmission electron microscopy or by monitoring the expression of autophagy-related proteins like LC3B.[10]

Could my cell culture conditions be affecting the outcome?

Absolutely. Several factors in your cell culture environment can influence the effects of 2-OHOA.

  • Cell Density: Plating cells too sparsely or too densely can alter their metabolic rate and sensitivity to drugs. It is crucial to maintain consistent seeding densities between experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to lipids and other compounds, potentially altering the effective concentration of 2-OHOA available to the cells.

  • Contamination: Unseen contaminants can cause unexpected cell death and confound results.

    • Mycoplasma: These small bacteria lack a cell wall and are not visible by standard microscopy.[14] They can alter cell metabolism, growth rates, and drug sensitivity.[15] Routine testing using PCR or specific DNA staining is highly recommended.[14][16]

    • Endotoxins: These are components of gram-negative bacteria cell walls that can be present in water, serum, or other reagents and can induce inflammatory responses and cell toxicity.

Section 2: Key Experimental Protocols

Protocol 1: Preparation of 2-OHOA Stock Solution

  • Materials: 2-hydroxyoleic acid (powder), Dimethyl Sulfoxide (DMSO, sterile, cell culture grade).

  • Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial of 2-OHOA powder to achieve a high-concentration stock solution (e.g., 50 mM). b. Gently vortex or pipette up and down until the powder is completely dissolved. c. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. d. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cell Viability using Trypan Blue Exclusion

  • Materials: Cells treated with 2-OHOA, Trypan Blue solution (0.4%), hemocytometer, microscope.

  • Procedure: a. Harvest cells by trypsinization and resuspend in complete medium to create a single-cell suspension. b. Take a 20 µL aliquot of the cell suspension and mix it with 20 µL of 0.4% Trypan Blue solution (1:1 dilution). c. Incubate for 1-2 minutes at room temperature. d. Load 10 µL of the mixture into a hemocytometer. e. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells. f. Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Section 3: Visual Guides (Diagrams)

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_outcome Cellular Outcome 2OHOA 2-OHOA Membrane Alters Membrane Lipid Composition 2OHOA->Membrane SMS Activates Sphingomyelin Synthase Membrane->SMS Ras Ras Protein Displacement Membrane->Ras MAPK_PI3K Inhibition of MAPK & PI3K/Akt Pathways Ras->MAPK_PI3K Outcome ↓ Proliferation ↑ Apoptosis ↑ Autophagy MAPK_PI3K->Outcome

Troubleshooting_Workflow Start Start: Unexpected Cell Toxicity Check_Calculations Verify Drug Calculations & Dilutions Start->Check_Calculations Check_Solvent Run Vehicle Control (Solvent Only) Check_Calculations->Check_Solvent Check_Stock Prepare Fresh 2-OHOA Stock Check_Solvent->Check_Stock Check_Cells Assess Cell Health & Passage Number Check_Stock->Check_Cells Test_Contamination Test for Mycoplasma & Endotoxins Check_Cells->Test_Contamination Viability_Assay Perform Dose-Response Viability Assay (e.g., MTT) Test_Contamination->Viability_Assay Mechanism_Assay Investigate Death Mechanism (e.g., Annexin V/PI) Viability_Assay->Mechanism_Assay End Identify Root Cause Mechanism_Assay->End

Decision_Tree q1 Is the Vehicle Control Toxic? a1_yes Solvent Toxicity: Reduce Solvent Concentration q1->a1_yes Yes q2 Are Cells Healthy & Contaminant-Free? q1->q2 No a2_no Cell Health Issue: Use New Cell Stock, Treat/Discard Culture q2->a2_no No q3 Is the 2-OHOA Concentration Correct? q2->q3 Yes a3_no Concentration Error: Recalculate and Re-prepare Dilutions q3->a3_no No a4_yes True Drug Effect: Cell line may be highly sensitive q3->a4_yes Yes

References

Technical Support Center: Method Refinement for Separating 2-Hydroxyoleic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining high-performance liquid chromatography (HPLC) methods for the separation of 2-hydroxyoleic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-hydroxyoleic acid isomers important?

A1: 2-Hydroxyoleic acid (2OHOA) is an orally bioavailable synthetic hydroxylated fatty acid that modulates the lipid content of cancer cell membranes, inducing cell cycle arrest and apoptosis in several cancer cell lines.[1][2] The biological activity of 2OHOA can be stereospecific, meaning the different enantiomers (R and S forms) may have distinct effects on cellular targets. For instance, the S enantiomer of 2OHOA has been shown to be more effective at activating sphingomyelin (B164518) synthase (SMS) compared to the R enantiomer, leading to a greater anti-tumor effect. Therefore, separating the isomers is crucial for understanding their individual biological activities and for the development of stereochemically pure therapeutics.

Q2: What are the primary types of isomers of 2-hydroxyoleic acid I need to consider for separation?

A2: For 2-hydroxyoleic acid, you will primarily encounter two types of isomers:

  • Enantiomers: These are non-superimposable mirror images of each other, arising from the chiral center at the second carbon (C2), where the hydroxyl group is attached. These are designated as (R)-2-hydroxyoleic acid and (S)-2-hydroxyoleic acid.

  • Positional Isomers: While the primary focus is on 2-hydroxyoleic acid, other positional isomers of hydroxyoleic acid (e.g., 9-hydroxyoleic acid, 10-hydroxyoleic acid) could be present as impurities or in complex mixtures.

  • Geometric Isomers: The oleic acid backbone contains a cis double bond at the ninth carbon (C9). While less common, synthetic procedures or sample handling could potentially lead to the formation of the trans isomer (elaidic acid derivative), known as 2-hydroxyelaidic acid.

Q3: What are the main HPLC techniques for separating 2-hydroxyoleic acid isomers?

A3: The primary HPLC techniques for separating these isomers are:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common starting point for separating fatty acids. While standard C18 columns may not resolve enantiomers, they can separate positional and geometric isomers to some extent based on differences in hydrophobicity.[3]

  • Chiral HPLC: This is essential for separating the (R) and (S) enantiomers of 2-hydroxyoleic acid. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][5][6]

  • Silver-Ion HPLC (Ag+-HPLC): This technique is particularly effective for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids. The silver ions on the stationary phase interact with the π-electrons of the double bonds, and these interactions are influenced by the position and geometry of the double bonds.[7][8][9][10]

Q4: Is derivatization necessary for the HPLC analysis of 2-hydroxyoleic acid?

A4: While not always strictly necessary, derivatization is highly recommended for a few key reasons:

  • Improved Peak Shape: The free carboxyl group of fatty acids can interact with the silica (B1680970) backbone of the column, causing peak tailing. Derivatization to an ester neutralizes this polarity, resulting in sharper, more symmetrical peaks.[11]

  • Enhanced Detection: Fatty acids have a poor UV chromophore. Derivatizing them with a UV-absorbing or fluorescent tag (e.g., p-bromophenacyl bromide, 2,4'-dibromoacetophenone) significantly enhances detection sensitivity, especially for UV detectors.[12][13]

  • Improved Chiral Recognition: For chiral separations, derivatizing the hydroxyl group with a suitable reagent can sometimes enhance the stereospecific interactions with the chiral stationary phase, leading to better resolution.[14]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Causes Solutions & Recommendations
Peak Tailing 1. Secondary Interactions: The carboxylic acid group of underivatized 2-hydroxyoleic acid interacts with active silanol (B1196071) groups on the HPLC column.[11] 2. Column Contamination: Buildup of sample matrix components on the column.[11] 3. Sample Overload: Injecting too much sample.[11] 4. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.1. Derivatize the sample: Esterify the carboxylic acid group to reduce its polarity. 2. Use an end-capped column: These columns have fewer free silanol groups. 3. Add a competitive agent: Add a small amount of a competitive agent like triethylamine (B128534) to the mobile phase to block active sites. 4. Flush the column: Use a strong solvent to wash the column. 5. Reduce injection volume or sample concentration. [11] 6. Adjust mobile phase pH: For underivatized acids, a lower pH (e.g., using formic or acetic acid) will suppress ionization.
Peak Fronting 1. Sample Overload: Injecting a sample that is too concentrated.[11] 2. Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent.[11] 3. Column Collapse: A void has formed at the head of the column.[11]1. Dilute the sample or reduce the injection volume. [11] 2. Ensure complete dissolution of the sample. If necessary, change the sample solvent to one more compatible with the mobile phase. 3. Replace the column. Use a guard column to protect the analytical column.
Peak Splitting 1. Injection Solvent Incompatibility: The injection solvent is significantly stronger than the mobile phase.[11] 2. Clogged Frit or Column Inlet: Particulates from the sample or mobile phase are blocking the flow path. 3. Column Degradation: A void or channel has formed in the column packing.1. Dissolve the sample in the initial mobile phase whenever possible. If a different solvent is necessary, it should be weaker than the mobile phase.[11] 2. Filter samples and mobile phases. 3. Back-flush the column (if permissible by the manufacturer). 4. Replace the column.
Issue 2: Poor Resolution or Co-elution of Isomers
Symptom Potential Causes Solutions & Recommendations
Enantiomers Not Separating 1. Using an Achiral Column: Standard reversed-phase columns will not separate enantiomers.[5] 2. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP is not suitable for the analyte. 3. Mobile Phase Composition: The mobile phase is not optimal for chiral recognition.1. Use a chiral HPLC column. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point for hydroxy fatty acids.[6] 2. Screen different CSPs. 3. Optimize the mobile phase: For normal-phase chiral chromatography, vary the ratio of hexane (B92381)/isopropanol or hexane/ethanol. Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) may be necessary.[6] 4. Consider derivatization: Derivatizing the hydroxyl group can sometimes improve chiral separation.[14]
Positional/Geometric Isomers Co-eluting 1. Insufficient Selectivity of the Stationary Phase: A standard C18 column may not have enough selectivity for closely related isomers.[3] 2. Mobile Phase is Too Strong: Elution is happening too quickly for separation to occur.1. Try a different stationary phase: A column with a different selectivity, such as a phenyl-hexyl or a cholesteryl-bonded phase, may provide better resolution.[3] 2. Use Silver-Ion HPLC (Ag+-HPLC): This is the preferred method for separating positional and geometric isomers of unsaturated fatty acids.[7][8][9][10] 3. Optimize the mobile phase: Decrease the organic solvent concentration in reversed-phase or adjust the modifier concentration in normal-phase/silver-ion chromatography. 4. Use a shallower gradient.
General Poor Resolution 1. Low Column Efficiency: The column may be old or degraded. 2. Suboptimal Flow Rate: The flow rate may be too high, not allowing for proper partitioning. 3. Temperature Effects: Inconsistent column temperature can affect retention and resolution.1. Check column performance with a standard. Replace the column if necessary. 2. Optimize the flow rate. Lower flow rates generally lead to better resolution but longer run times. 3. Use a column oven to maintain a consistent and optimized temperature.

Experimental Protocols

Protocol 1: Chiral Separation of 2-Hydroxyoleic Acid Enantiomers (R/S)

This protocol is adapted from methods for separating other hydroxy fatty acid enantiomers and assumes prior derivatization of the carboxylic acid group to its methyl or phenacyl ester.

1. Sample Preparation (Derivatization to Phenacyl Esters):

  • Dissolve the 2-hydroxyoleic acid sample in a suitable solvent (e.g., acetonitrile).

  • Add a 1.5-fold molar excess of a derivatizing agent like p-bromophenacyl bromide.

  • Add a catalytic amount of a crown ether (e.g., 18-crown-6).

  • Heat the mixture at approximately 80°C for 15-30 minutes.

  • Cool the reaction mixture and dilute with the mobile phase to the desired concentration for HPLC injection.

2. HPLC Conditions:

ParameterRecommended Conditions
Column Chiral Stationary Phase (e.g., CHIRALPAK® IA-3, CHIRALCEL® OD-H) (250 x 4.6 mm, 3 or 5 µm)
Mobile Phase Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). Start with a ratio of 90:10 (v/v) and optimize.
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C (use a column oven for consistency)
Injection Volume 5 - 20 µL
Detection UV at 254 nm (for phenacyl esters)

Representative Quantitative Data (Hypothetical):

IsomerRetention Time (min)Resolution (Rs)
(R)-2-hydroxyoleic acid derivative12.5-
(S)-2-hydroxyoleic acid derivative14.2> 1.5
Protocol 2: Silver-Ion HPLC for Positional and Geometric Isomers

This method is designed to separate 2-hydroxyoleic acid (cis) from its potential trans isomer and other positional isomers.

1. Sample Preparation (Derivatization to Methyl Esters - FAMEs):

  • Dissolve the fatty acid sample in a mixture of methanol (B129727) and a non-polar solvent like hexane.

  • Add a catalyst such as acetyl chloride or BF3-methanol.

  • Heat the mixture (e.g., at 60°C) for a specified time (e.g., 1-2 hours).

  • After cooling, add water and extract the FAMEs with hexane.

  • Evaporate the hexane and redissolve the FAMEs in the HPLC mobile phase.

2. HPLC Conditions:

ParameterRecommended Conditions
Column Silver-ion column (e.g., ChromSpher 5 Lipids) (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane with a small percentage of a polar modifier like acetonitrile (B52724) or isopropanol. A typical starting point is Hexane:Acetonitrile (99.9:0.1, v/v).[8] The polarity can be fine-tuned to optimize separation.
Flow Rate 1.0 mL/min
Temperature 20-25°C
Injection Volume 10 - 20 µL
Detection UV at ~205 nm (for underivatized FAMEs) or appropriate wavelength for other derivatives. An Evaporative Light Scattering Detector (ELSD) can also be used.

Representative Quantitative Data (Hypothetical Elution Order):

Isomer TypeExpected Elution Order
Geometric Isomers trans-isomers elute before cis-isomers
Positional Isomers The retention time is influenced by the position of the double bond relative to the ends of the fatty acid chain.

Visualizations

Experimental and Troubleshooting Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Results & Troubleshooting Start Start with 2-Hydroxyoleic Acid Isomer Mixture Derivatize Derivatize Carboxyl Group (e.g., to Phenacyl Ester) Start->Derivatize SelectCol Select HPLC Column Derivatize->SelectCol RP_HPLC Reversed-Phase (Screening) SelectCol->RP_HPLC Initial Screening Chiral_HPLC Chiral HPLC (Enantiomers) SelectCol->Chiral_HPLC For R/S Isomers Ag_HPLC Silver-Ion HPLC (Positional/Geometric) SelectCol->Ag_HPLC For Positional/ cis-trans Isomers Optimize Optimize Mobile Phase & Conditions RP_HPLC->Optimize Chiral_HPLC->Optimize Ag_HPLC->Optimize Analyze Analyze Sample Optimize->Analyze Eval Evaluate Chromatogram Analyze->Eval GoodRes Good Resolution & Peak Shape Eval->GoodRes Achieved? PoorRes Poor Resolution/ Co-elution Eval->PoorRes No PoorShape Poor Peak Shape (Tailing/Splitting) Eval->PoorShape No End Method Refined GoodRes->End TroubleshootRes Troubleshoot Resolution (See Guide) PoorRes->TroubleshootRes TroubleshootShape Troubleshoot Peak Shape (See Guide) PoorShape->TroubleshootShape TroubleshootRes->Optimize Re-optimize TroubleshootShape->Derivatize Check Derivatization

Caption: A logical workflow for method development and troubleshooting in the HPLC separation of 2-hydroxyoleic acid isomers.

Signaling Pathway of 2-Hydroxyoleic Acid

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Downstream Signaling cluster_outcome Cellular Outcomes TwoOHOA 2-Hydroxyoleic Acid (2OHOA) SMS Sphingomyelin Synthase (SMS) TwoOHOA->SMS Activates Autophagy Induction of Autophagy TwoOHOA->Autophagy Induces MembraneRemodel Membrane Lipid Remodeling SMS->MembraneRemodel Leads to Ras Ras MembraneRemodel->Ras Displaces Ras_displaced Ras Displaced from Membrane Ras->Ras_displaced MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras_displaced->MAPK_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Ras_displaced->PI3K_Akt_Pathway Inhibits Prolif_Inhibit Decreased Cell Proliferation MAPK_Pathway->Prolif_Inhibit PI3K_Akt_Pathway->Prolif_Inhibit Apoptosis Induction of Apoptosis Autophagy->Apoptosis Prolif_Inhibit->Apoptosis

Caption: The signaling pathway initiated by 2-hydroxyoleic acid, leading to anti-cancer effects through membrane remodeling and pathway inhibition.[2][15][16]

References

Validation & Comparative

A Comparative Guide to the Anticancer Mechanism of 2-Hydroxyoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer mechanisms of 2-hydroxyoleic acid (2-OHOA), a first-in-class synthetic fatty acid derivative. As a novel agent in membrane lipid therapy (MLT), 2-OHOA's primary target is the cell membrane itself, rather than specific proteins, representing a paradigm shift in cancer treatment strategies.[1][2] This document synthesizes experimental data on its performance against various cancer models and compares its mechanistic profile with alternative therapeutic agents.

Introduction to 2-Hydroxyoleic Acid (Minerval®)

2-Hydroxyoleic acid (2-OHOA), also known as Minerval, is a synthetic derivative of oleic acid.[3] It was rationally designed to modulate the lipid composition and structure of cell membranes.[4] This unique approach has demonstrated potent, yet non-toxic, anticancer activity across a range of human cancer cells, including glioma, lung cancer, and leukemia.[3][5] Notably, 2-OHOA has been granted orphan drug designation by the European Medicines Agency for the treatment of glioma.[3][6] Its high efficacy and low toxicity profile in preclinical and early-phase clinical trials have positioned it as a promising therapeutic candidate, particularly for aggressive cancers like glioblastoma.[7][8][9]

Core Mechanism of Action: A Multi-pronged Approach

The anticancer effect of 2-OHOA is not attributed to a single target but rather to a cascade of events initiated by its incorporation into the cell membrane. This leads to a profound remodeling of the membrane's biophysical properties and subsequent modulation of critical signaling pathways.

a) Membrane Lipid Remodeling: 2-OHOA readily incorporates into the phospholipids (B1166683) of cancer cell membranes, accounting for up to 15% of the total fatty acid content in glioma and lung cancer cells.[4] This integration alters the membrane's fluidity and organization.[1][10] Specifically, it disrupts the lipid packing, which in turn affects the localization and function of membrane-associated proteins that are crucial for cancer cell proliferation and survival.[1][7]

b) Activation of Sphingomyelin (B164518) Synthase (SMS): A key aspect of 2-OHOA's mechanism is the restoration of normal sphingomyelin (SM) levels, which are typically low in cancer cells compared to healthy cells.[7][11] 2-OHOA achieves this by activating sphingomyelin synthase (SMS), an enzyme that synthesizes SM from ceramide and phosphatidylcholine.[9][11][12] This activation can lead to a dramatic, up to 4.6-fold, increase in SM mass in tumor cells, effectively normalizing the membrane composition.[11] However, it is important to note that one study has contested this, suggesting 2-OHOA does not activate SMS but rather reduces phosphatidylcholine levels through inhibition of lysophosphatidylcholine (B164491) acyltransferase (LPCAT) activity.[13] The majority of literature, however, supports the SMS activation model.

c) Downregulation of Pro-Survival Signaling Pathways: The normalization of membrane lipid composition, particularly the increase in SM, displaces key signaling proteins from the membrane, rendering them inactive.[9]

  • Ras/MAPK Pathway: Ras proteins must be anchored to the cell membrane to function. 2-OHOA-induced membrane changes cause a dramatic translocation of Ras from the membrane to the cytoplasm.[7][14] This displacement inhibits the downstream EGFR/Ras/MAP kinase pathway, evidenced by reduced phosphorylation of cRaf, MEK, and ERK1/2.[7]

  • PI3K/Akt Pathway: In conjunction with MAPK inhibition, 2-OHOA treatment also leads to a significant reduction in Akt phosphorylation, indicating the inactivation of this critical cell survival pathway.[7][14]

d) Other Proposed Mechanisms: Beyond membrane remodeling, other mechanisms have been identified:

  • DHFR Repression: 2-OHOA has been shown to repress the expression of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. This impairment of DNA synthesis is a common mechanism that can lead to either cell cycle arrest or apoptosis.[5][15]

  • Mitochondrial Uncoupling: More recent studies suggest 2-OHOA can act as an uncoupler of mitochondrial oxidative phosphorylation (OxPhos), selectively depleting ATP in cancer cells and inducing ER stress.[16][17]

These upstream events converge to induce distinct downstream cellular fates depending on the cancer type:

  • Cell Cycle Arrest: In lung cancer cells (A549), 2-OHOA induces a G1 phase cell cycle arrest.[5][15]

  • Apoptosis: In leukemia cells (Jurkat), it triggers apoptosis.[5][11][15]

  • Differentiation and Autophagy: In glioma cells, 2-OHOA promotes differentiation into mature glial cells, followed by autophagic cell death.[7][14]

Comparative Performance Analysis

This section compares 2-OHOA with a standard-of-care chemotherapeutic agent and another hydroxylated fatty acid to highlight its unique properties.

Temozolomide is the reference alkylating agent for glioma treatment.[7][14] While it provides a modest benefit, tumor relapse is common.[7] Preclinical studies show 2-OHOA is more efficient in combating glioma, and critically, tumor relapse was not observed following treatment.[7][14]

Feature2-Hydroxyoleic Acid (2-OHOA)Temozolomide (TMZ)
Primary Target Cell membrane lipidsDNA (Alkylating agent)
Mechanism Induces membrane remodeling, normalizes sphingomyelin levels, inhibits Ras/MAPK and PI3K/Akt pathways.[7][14]Causes DNA methylation, leading to cytotoxicity.
Cellular Outcome Induces differentiation and autophagy in glioma cells.[7]Induces apoptosis and senescence.
Tumor Relapse Not observed in preclinical models.[7][14]Frequently observed.[7][14]
Toxicity Low toxicity to normal cells; IC50 is 30- to 150-fold greater than in tumor cells.[11]Myelosuppression is a common side effect.

Comparing 2-OHOA (monounsaturated) with 2-OHPA (saturated) reveals how the fatty acid backbone dictates biological function.

Feature2-Hydroxyoleic Acid (2-OHOA)2-Hydroxypalmitic Acid (2-OHPA)
Primary Function Direct antitumor agent.[18]Chemosensitizer.[18]
Mechanism Activates SMS, remodels membranes, inhibits Ras/MAPK and PI3K/Akt pathways.[18]Inhibits the mTOR/S6K1/Gli1 signaling pathway.[18]
Effect on Cancer Induces cell cycle arrest, differentiation, and autophagy.[5][18]Enhances sensitivity to chemotherapy (e.g., cisplatin); minimal standalone effect.[18][19]
Therapeutic Use Investigated as a standalone or combination therapy for glioblastoma.[9][20]Potential as a non-toxic adjuvant to enhance existing cancer therapies.[18][19]

Experimental Protocols

Detailed methodologies are crucial for validating and comparing the effects of anticancer compounds. Below are standard protocols for key assays.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U118, A549) in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Treatment: Prepare a serial dilution of 2-OHOA in the culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include untreated wells as a negative control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentration of 2-OHOA for a specified time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect directly. Also, collect the supernatant to include any floating apoptotic cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

Methodology:

  • Protein Extraction: Treat cells with 2-OHOA, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Conclusion

2-Hydroxyoleic acid represents a novel therapeutic strategy that validates the cell membrane as a druggable target. Its multifaceted mechanism—involving membrane lipid remodeling, modulation of key signaling cascades like Ras/MAPK and PI3K/Akt, and other effects such as DHFR repression and mitochondrial uncoupling—results in potent and selective anticancer activity. Comparative data, particularly against the standard-of-care glioma treatment, temozolomide, suggests a higher efficacy and a lower propensity for tumor relapse. The provided experimental protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this promising molecule.

References

2-Hydroxyoleic Acid vs. Elaidic Acid: A Comparative Guide to Their Differential Effects on Membrane Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 2-hydroxyoleic acid (2-OHOA) and elaidic acid on the physical properties and signaling functions of cellular membranes. The distinct structural differences between these two fatty acids—2-OHOA, a synthetic hydroxylated cis-monounsaturated fatty acid, and elaidic acid, a trans-monounsaturated fatty acid—lead to markedly different interactions with the lipid bilayer, influencing membrane fluidity, the stability of lipid microdomains, and the propensity to form non-lamellar structures. These alterations in the membrane's physical state have profound implications for cellular signaling pathways, with 2-OHOA demonstrating therapeutic potential, particularly in oncology.

Core Differences in Membrane Interaction

Feature2-Hydroxyoleic Acid (2-OHOA)Elaidic Acid
Effect on Membrane Fluidity Increases membrane fluidity.[1] Decreases the global order of the membrane.Decreases membrane fluidity, behaving similarly to saturated fatty acids.[2]
Lipid Raft Interactions Induces phase separation from cholesterol-rich domains, leading to the formation of 2-OHOA-rich liquid-disordered domains.[3] This can disrupt the function of proteins localized in lipid rafts.Integrates into cholesterol-rich lipid rafts, potentially stabilizing these domains and promoting the signaling of raft-associated proteins like EGFR.
Induction of Non-Lamellar Phases Potently induces the formation of inverted hexagonal (HII) phases in a concentration-dependent manner.[4][5] The order of potency for inducing HII phases is Oleic Acid > 2-OHOA > Elaidic Acid.[4]Can induce the formation of inverted hexagonal (HII) phases, but typically at higher concentrations compared to its cis isomer, oleic acid.[2]
Primary Therapeutic Interest Investigated as an anti-cancer agent that modulates membrane lipid composition and signaling.[1]Primarily studied for its negative health impacts, including cardiovascular disease and its potential role in promoting cancer metastasis.

Impact on Cellular Signaling Pathways

The distinct effects of 2-OHOA and elaidic acid on membrane phases directly translate to differential modulation of key cellular signaling pathways.

2-Hydroxyoleic Acid (2-OHOA): By increasing membrane fluidity and altering lipid raft composition, 2-OHOA can displace critical signaling proteins from the membrane. A key example is the translocation of Ras from the plasma membrane to the cytoplasm, which leads to the downregulation of the Ras/MAPK and PI3K/Akt/mTOR signaling cascades.[6] This disruption of pro-proliferative signaling contributes to its anti-cancer effects.

Elaidic Acid: In contrast, elaidic acid's incorporation into lipid rafts can enhance the signaling of raft-associated receptors. Studies have shown that elaidic acid can promote the activation of the Epidermal Growth Factor Receptor (EGFR) within these microdomains. Furthermore, it has been implicated in amplifying Interleukin-1 Receptor (IL-1R) signaling, leading to pro-inflammatory responses. There is also evidence suggesting a role for elaidic acid in modulating the mTOR signaling pathway.

Visualizing the Differential Effects

fatty_acid_effects cluster_2OHOA 2-Hydroxyoleic Acid (2-OHOA) cluster_Elaidic Elaidic Acid N_2OHOA 2-OHOA N_MembraneFluidity_Inc Increased Membrane Fluidity N_2OHOA->N_MembraneFluidity_Inc N_RaftDisruption Lipid Raft Disruption N_2OHOA->N_RaftDisruption N_HII_Formation_2OHOA Promotes HII Phase Formation N_2OHOA->N_HII_Formation_2OHOA N_Ras_Displacement Ras Displacement from Membrane N_RaftDisruption->N_Ras_Displacement N_MAPK_PI3K_Inhibition Inhibition of Ras/MAPK & PI3K/Akt Pathways N_Ras_Displacement->N_MAPK_PI3K_Inhibition N_Anticancer Anti-cancer Effects N_MAPK_PI3K_Inhibition->N_Anticancer N_Elaidic Elaidic Acid N_MembraneRigidity_Inc Increased Membrane Rigidity N_Elaidic->N_MembraneRigidity_Inc N_RaftStabilization Lipid Raft Integration N_Elaidic->N_RaftStabilization N_HII_Formation_Elaidic Induces HII Phase (High Conc.) N_Elaidic->N_HII_Formation_Elaidic N_EGFR_Activation EGFR Activation N_RaftStabilization->N_EGFR_Activation N_IL1R_Signaling Amplified IL-1R Signaling N_RaftStabilization->N_IL1R_Signaling N_Pro_Metastatic Pro-metastatic / Pro-inflammatory Effects N_EGFR_Activation->N_Pro_Metastatic N_IL1R_Signaling->N_Pro_Metastatic

Caption: Differential effects of 2-OHOA and Elaidic Acid on membrane properties and signaling.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of 2-OHOA and elaidic acid on the main phase transition temperature (Tm) and enthalpy (ΔH) of phospholipid membranes.

Methodology:

  • Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving a known amount of a phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and the fatty acid of interest (2-OHOA or elaidic acid) at a specific molar ratio in an organic solvent (e.g., chloroform/methanol). The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film. The film is then hydrated with a buffer (e.g., PBS, pH 7.4) at a temperature above the Tm of the phospholipid, followed by vortexing to form a suspension of MLVs.[7][8]

  • DSC Analysis: The liposome suspension is loaded into the sample cell of a differential scanning calorimeter, with an equal volume of buffer in the reference cell. The sample and reference are heated and cooled at a constant rate (e.g., 1°C/min) over a defined temperature range that encompasses the phase transition of the phospholipid.

  • Data Analysis: The heat flow as a function of temperature is recorded. The Tm is determined as the temperature at the peak of the transition, and the enthalpy (ΔH) is calculated from the area under the peak.[9]

Small-Angle X-ray Scattering (SAXS)

Objective: To characterize the effect of 2-OHOA and elaidic acid on the overall structure and phase behavior of lipid membranes, including the formation of non-lamellar phases.

Methodology:

  • Sample Preparation: Hydrated lipid samples containing the fatty acid of interest are prepared as described for DSC. The samples are then loaded into thin-walled glass capillaries.

  • SAXS Data Collection: The capillaries are placed in a temperature-controlled sample holder in the path of a collimated X-ray beam. The scattered X-rays are detected by a 2D detector. Scattering patterns are collected at various temperatures.[10]

  • Data Analysis: The 2D scattering patterns are radially averaged to obtain 1D profiles of intensity versus the scattering vector, q. The positions of the Bragg peaks are used to determine the lattice parameters and identify the lipid phase (e.g., lamellar, hexagonal).[11]

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_SAXS Small-Angle X-ray Scattering (SAXS) cluster_Raft Lipid Raft Isolation D1 Liposome Preparation (Lipid + Fatty Acid) D2 DSC Scan (Heating/Cooling) D1->D2 D3 Data Analysis (Tm and ΔH) D2->D3 S1 Hydrated Lipid Sample Preparation S2 X-ray Scattering Data Collection S1->S2 S3 Data Analysis (Phase Identification) S2->S3 R1 Cell Lysis (Detergent or Detergent-free) R2 Sucrose (B13894) Density Gradient Ultracentrifugation R1->R2 R3 Fraction Collection and Analysis (e.g., Western Blot) R2->R3

Caption: General experimental workflows for studying membrane phase effects.

Lipid Raft Isolation

Objective: To determine the partitioning of 2-OHOA and elaidic acid into or their effect on the integrity of lipid rafts.

Methodology (Detergent-Based):

  • Cell Lysis: Cells treated with the fatty acid of interest are lysed on ice in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).[12][13]

  • Sucrose Gradient Ultracentrifugation: The cell lysate is mixed with a high-concentration sucrose solution and placed at the bottom of an ultracentrifuge tube. A discontinuous sucrose gradient (e.g., 5-35%) is layered on top. The gradient is then centrifuged at high speed for a prolonged period (e.g., 18-24 hours at 200,000 x g).[14][15]

  • Fraction Collection and Analysis: Lipid rafts, being less dense, float to the interface of the lower sucrose concentrations. Fractions are collected from the top of the gradient and analyzed by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and the localization of proteins of interest.[13]

Note on Detergent-Free Methods: Concerns about artifacts introduced by detergents have led to the development of detergent-free isolation methods, which typically involve mechanical cell disruption and separation on a density gradient.[16]

Conclusion

2-Hydroxyoleic acid and elaidic acid exhibit opposing effects on the physical properties of cell membranes. 2-OHOA acts as a membrane fluidizer and a potent inducer of non-lamellar phases, which contributes to its ability to disrupt signaling pathways crucial for cancer cell proliferation. In contrast, elaidic acid tends to increase membrane rigidity and can stabilize lipid raft domains, potentially promoting pro-metastatic and pro-inflammatory signaling. Understanding these fundamental differences is critical for researchers in the fields of membrane biophysics, cell signaling, and the development of novel therapeutics that target the cell membrane. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced effects of these and other fatty acids on membrane structure and function.

References

Unraveling the Role of 2-Hydroxyoleic Acid in G-Protein Modulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of 2-hydroxyoleic acid (2-OHOA) reveals a complex and debated mechanism of action centering on the modulation of membrane lipid composition, which in turn influences the activity of key signaling proteins, including G-proteins. This guide provides a detailed comparison of 2-OHOA with other G-protein modulators, supported by experimental data and methodologies to aid researchers, scientists, and drug development professionals in this field.

2-Hydroxyoleic acid, a synthetic derivative of oleic acid, has emerged as a promising anti-cancer agent. Its therapeutic potential is attributed to its ability to alter the plasma membrane of cancer cells, leading to the modulation of critical signaling pathways that govern cell growth and proliferation. A primary focus of this modulation is the G-protein family, particularly the small GTPase Ras. However, the precise molecular events initiated by 2-OHOA that culminate in G-protein modulation remain a subject of scientific debate.

The Dual Mechanisms of 2-Hydroxyoleic Acid: A Point of Contention

Two primary, and conflicting, mechanisms have been proposed to explain how 2-OHOA impacts cellular signaling.

1. Activation of Sphingomyelin (B164518) Synthase (SMS): One body of research suggests that 2-OHOA directly activates sphingomyelin synthase (SMS), an enzyme that catalyzes the synthesis of sphingomyelin (SM). This proposed activation leads to a significant increase in SM levels within the plasma membrane of cancer cells.[1][2][3] The resulting alteration in membrane composition is thought to displace Ras, a key signaling G-protein, from the membrane to the cytoplasm, thereby inactivating it and inhibiting downstream pro-proliferative pathways like the MAPK and PI3K/Akt pathways.[2][4][5]

2. Reduction of Phosphatidylcholine: In contrast, a 2018 study challenged this hypothesis, presenting evidence that 2-OHOA does not activate SMS.[6][7][8] Instead, this research suggests that 2-OHOA's anti-cancer effects are linked to a significant reduction in phosphatidylcholine (PC) levels within the cell.[6][7] This alternative mechanism also points to a change in membrane properties as the initiator of downstream signaling alterations, though the direct link to G-protein modulation is less explicitly detailed in this context.

This ongoing debate underscores the need for further research to definitively elucidate the initial steps in 2-OHOA's mechanism of action.

Impact on G-Protein Signaling: The Ras Translocation

Regardless of the initial membrane-altering event, a consistent downstream effect of 2-OHOA treatment reported in multiple studies is the translocation of the Ras protein. Ras proteins are small GTPases that act as molecular switches in signal transduction pathways. Their localization to the plasma membrane is crucial for their function. By altering the lipid environment of the membrane, 2-OHOA is believed to disrupt the domains where Ras is anchored, leading to its displacement into the cytoplasm and subsequent inactivation.[2][4][5]

2-OHOA 2-OHOA Membrane_Lipid_Alteration Membrane Lipid Alteration 2-OHOA->Membrane_Lipid_Alteration SMS_Activation Sphingomyelin Synthase (SMS) Activation Membrane_Lipid_Alteration->SMS_Activation Proposed Mechanism 1 PC_Reduction Phosphatidylcholine (PC) Reduction Membrane_Lipid_Alteration->PC_Reduction Proposed Mechanism 2 SM_Increase Sphingomyelin (SM) Increase SMS_Activation->SM_Increase Ras_Translocation Ras Translocation (Membrane to Cytoplasm) PC_Reduction->Ras_Translocation SM_Increase->Ras_Translocation Ras_Inactivation Ras Inactivation Ras_Translocation->Ras_Inactivation Downstream_Signaling_Inhibition Inhibition of Downstream Signaling (e.g., MAPK, PI3K/Akt) Ras_Inactivation->Downstream_Signaling_Inhibition

Proposed signaling pathways of 2-hydroxyoleic acid leading to Ras inactivation.

Comparative Analysis with Alternative G-Protein Modulators

To provide a broader context for the action of 2-OHOA, it is useful to compare it with other classes of molecules that directly modulate G-protein signaling.

Feature2-Hydroxyoleic Acid (2-OHOA)RGS Protein Inhibitors (e.g., CCG-50014)GPCR Biased Agonists
Primary Target Cell membrane lipid compositionRegulator of G-protein Signaling (RGS) proteinsG-protein coupled receptors (GPCRs)
Mechanism of G-Protein Modulation Indirect: Alters membrane environment, leading to translocation and inactivation of membrane-associated G-proteins (e.g., Ras).Direct: Inhibit the GTPase-accelerating activity of RGS proteins, prolonging the active state of Gα subunits.Direct: Stabilize specific GPCR conformations that preferentially activate certain G-protein subtypes or β-arrestin pathways.
Reported Quantitative Data - 4.6-fold increase in Sphingomyelin in U118 glioma cells.[1][2]- 57% decrease in Phosphatidylethanolamine in U118 glioma cells.[1]- 30% decrease in Phosphatidylcholine in U118 glioma cells.[1]- IC50 of 30 nM for CCG-50014 inhibition of RGS4.[9]Varies depending on the specific agonist and receptor.

Experimental Protocols

Analysis of Phospholipid Composition by Thin-Layer Chromatography (TLC)

This protocol is adapted from studies investigating the effect of 2-OHOA on cellular lipid content.[10]

  • Lipid Extraction:

    • Treat cultured cells with 2-OHOA at the desired concentration and for the specified duration.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Extract total lipids using a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography:

    • Spot the lipid extracts onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a chromatography tank containing a solvent system appropriate for separating phospholipids (B1166683) (e.g., chloroform:methanol:acetic acid:water).

    • After development, allow the plate to dry.

  • Visualization and Quantification:

    • Visualize the separated lipid spots by staining with a suitable reagent (e.g., iodine vapor or a fluorescent dye).

    • Identify the spots corresponding to different phospholipid classes (e.g., SM, PC, PE) by comparing their migration with known standards.

    • Scrape the silica from the identified spots and quantify the phosphorus content to determine the amount of each phospholipid.

cluster_0 Sample Preparation cluster_1 Analysis Cell_Culture Cell Culture with 2-OHOA Treatment Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Visualization Visualization and Quantification TLC->Visualization

Workflow for analyzing phospholipid composition using TLC.

Flow Cytometry Protein Interaction Assay (FCPIA) for RGS Inhibition

This protocol is based on methods used to characterize RGS inhibitors like CCG-50014.[11][12][13][14][15]

  • Bead Preparation:

    • Biotinylated RGS4 protein is immobilized on streptavidin-coated fluorescent beads.

    • Wash the beads to remove any unbound protein.

  • Interaction Assay:

    • Incubate the RGS4-coated beads with a fluorescently labeled, activated Gα subunit (e.g., Gαo-Alexa Fluor 488) in the presence of various concentrations of the RGS inhibitor (e.g., CCG-50014).

    • Allow the binding reaction to reach equilibrium.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Measure the fluorescence intensity of the beads, which is proportional to the amount of fluorescently labeled Gα subunit bound to the RGS4 on the beads.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Bead_Preparation Immobilize Biotinylated RGS4 on Streptavidin Beads Incubation Incubate Beads with Fluorescent Gα and Inhibitor Bead_Preparation->Incubation Flow_Cytometry Analyze Bead Fluorescence by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Calculate % Inhibition and IC50 Flow_Cytometry->Data_Analysis

Experimental workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Biased Agonism

This protocol is a generalized method for assessing biased agonism at GPCRs.[16][17][18][19][20]

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding:

      • The GPCR of interest.

      • A G-protein subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc).

      • Another interacting protein (e.g., a different G-protein subunit or β-arrestin) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Stimulation:

    • Plate the transfected cells in a microplate.

    • Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the cells.

    • Stimulate the cells with different concentrations of the biased agonist being tested.

  • BRET Measurement:

    • Measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase or decrease in the BRET ratio indicates a change in the proximity of the donor and acceptor-tagged proteins, reflecting G-protein activation or β-arrestin recruitment.

  • Data Analysis:

    • Generate dose-response curves for each signaling pathway (G-protein activation and β-arrestin recruitment).

    • Analyze the curves to determine the potency (EC50) and efficacy (Emax) of the agonist for each pathway, allowing for the quantification of bias.

Transfection Co-transfect Cells with GPCR and BRET Biosensors Stimulation Add BRET Substrate and Biased Agonist Transfection->Stimulation Measurement Measure Donor and Acceptor Light Emission Stimulation->Measurement Analysis Calculate BRET Ratio and Analyze Dose-Response Measurement->Analysis

Workflow for a BRET assay to measure GPCR biased agonism.

Conclusion

2-Hydroxyoleic acid represents a novel approach to cancer therapy by targeting the lipid composition of cell membranes, which in turn modulates the activity of crucial signaling proteins like the G-protein Ras. While the initial molecular mechanism of 2-OHOA is still under investigation, with compelling evidence for both sphingomyelin synthase activation and phosphatidylcholine reduction, its ultimate effect on Ras translocation provides a clear link to G-protein modulation. In comparison to direct G-protein modulators like RGS inhibitors and GPCR biased agonists, 2-OHOA acts through an indirect mechanism, highlighting a different strategy for influencing G-protein signaling pathways. The provided experimental protocols offer a starting point for researchers to further investigate and compare the effects of these different classes of G-protein modulators. Further research is warranted to fully elucidate the intricate details of 2-OHOA's mechanism and to explore its full therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxyoleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-hydroxyoleic acid (2-OHOA), a bioactive lipid involved in various physiological processes, is critical for advancing research and development in pharmaceuticals and diagnostics. The selection of an appropriate analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for 2-OHOA detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The choice of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for LC-MS/MS and GC-MS methods for the analysis of hydroxy fatty acids. The data presented is based on validated methods for structurally similar hydroxy fatty acids and serves as a reliable benchmark for the expected performance in 2-OHOA analysis.

Validation ParameterLC-MS/MS (Direct Analysis)GC-MS (with Derivatization)
Linearity (r²) > 0.995[1]> 0.99
Limit of Detection (LOD) 0.15 to 0.39 ng/mL~0.03 mmol/mol creatinine
Limit of Quantification (LOQ) 0.5 to 1.0 ng/mLTypically > LOD
Accuracy (% Recovery) 94.9 to 115.5%Variable, often requires internal standards
Precision (%RSD) < 5.0%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of 2-hydroxyoleic acid using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method allows for the direct analysis of 2-hydroxyoleic acid without the need for derivatization, simplifying sample preparation.[2]

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: Spike plasma or tissue homogenate samples with a suitable stable isotope-labeled internal standard (e.g., 2-hydroxyoleic acid-d4).

  • Protein Precipitation and Liquid-Liquid Extraction: To 100 µL of the sample, add 1 mL of a hexane/isopropanol (3:2, v/v) solvent mixture to precipitate proteins and extract lipids.[3]

  • Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for 10 minutes to enhance protein precipitation, followed by centrifugation at 14,000 x g for 5 minutes at 4°C.[3]

  • Solvent Evaporation and Reconstitution: Transfer the upper organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[3]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of 2-hydroxyoleic acid for gas chromatographic analysis.

1. Sample Preparation, Extraction, and Derivatization:

  • Internal Standard Spiking: Spike biological samples with a suitable deuterated internal standard.

  • Lipid Extraction: Perform lipid extraction from the sample matrix using a suitable solvent system.

  • Saponification and Methylation: Saponify the lipid extract using 1N KOH to release the fatty acids, followed by acidification and extraction. Then, convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like 1.25 M HCl in methanol.

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[5] This step increases the volatility of the hydroxy-FAME.

2. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph coupled to a mass spectrometer.

  • Column: A high-polarity capillary column, such as one with a (50%-cyanopropyl)-methylpolysiloxane stationary phase, is suitable for separating fatty acid methyl esters.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is employed to separate the analytes. An example program starts at 100°C, ramps to 240°C, and holds for a period to ensure elution of all analytes.

  • Ionization: Electron Ionization (EI) is standard.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification.

Visualizing the Workflow and Decision-Making Process

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a decision-making tree for selecting the appropriate method for 2-OHOA analysis.

Analytical Method Validation Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting define_purpose Define Analytical Purpose select_method Select Method (LC-MS or GC-MS) define_purpose->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol sample_prep Sample Preparation prepare_protocol->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity validation_report Validation Report specificity->validation_report

General workflow for analytical method validation.

Method Selection for 2-OHOA Analysis start Start: Need to Quantify 2-OHOA derivatization Is derivatization acceptable? start->derivatization sample_throughput High sample throughput needed? derivatization->sample_throughput Yes sensitivity_needed Highest sensitivity required? derivatization->sensitivity_needed No lc_ms LC-MS/MS sample_throughput->lc_ms Yes gc_ms GC-MS sample_throughput->gc_ms No sensitivity_needed->lc_ms No sensitivity_needed->gc_ms Yes

References

A Comparative Guide to 2-Hydroxyoleic Acid and Other Fatty Acids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of cancer metabolism has identified fatty acids as critical players in tumorigenesis, serving not only as building blocks for membranes and energy sources but also as signaling molecules that can influence cancer cell survival, proliferation, and metastasis. In this guide, we provide an objective comparison of the synthetic fatty acid 2-hydroxyoleic acid (2-OHOA) with three other key fatty acids implicated in cancer: oleic acid, palmitic acid, and butyrate (B1204436). This comparison is based on their mechanisms of action, effects on cancer cell signaling, and available experimental data.

At a Glance: Comparative Overview

Feature2-Hydroxyoleic Acid (2-OHOA)Oleic AcidPalmitic AcidButyrate
Primary Role in Cancer Anti-tumorDual role (pro- and anti-tumor)Predominantly pro-tumorAnti-tumor
Core Mechanism Membrane lipid therapy; activation of sphingomyelin (B164518) synthase.[1]Modulation of oncogenic signaling pathways.[2]Promotion of cancer growth and metastasis.[3]Histone deacetylase (HDAC) inhibition.[4]
Primary Signaling Pathways Affected - Ras/MAPK ↓- PI3K/Akt/mTOR ↓- PKC ↑- Sphingomyelin ↑- HER2 ↓- TGFβ-Smad3 ↑- FFAR1/4, EGFR, AKT ↑- PI3K/Akt ↑- STAT3 ↑- Promotes metastasis via "memory".[5]- HDAC inhibition ↑- p21 ↑- Apoptosis ↑
Key Cellular Effects Cell cycle arrest, differentiation, autophagy.[3]Proliferation, apoptosis, migration.[2][6]Apoptosis, cell cycle arrest, metastasis.[5][7]Cell cycle arrest, apoptosis, differentiation.[4]

In-Depth Analysis of Mechanisms and Signaling Pathways

2-Hydroxyoleic Acid (2-OHOA): A Novel Membrane Lipid Therapy

2-Hydroxyoleic acid is a synthetic derivative of oleic acid that represents a novel therapeutic approach termed "membrane lipid therapy."[2] Its primary mechanism of action is the regulation of the lipid composition of cancer cell membranes. 2-OHOA activates the enzyme sphingomyelin synthase (SMS), leading to a significant increase in sphingomyelin levels within the cancer cell membrane.[1] This alteration in membrane structure and fluidity leads to the modulation of key signaling pathways that are often dysregulated in cancer.

A key consequence of this membrane remodeling is the translocation of the Ras protein from the cell membrane to the cytoplasm, which effectively inactivates the Ras/MAPK signaling cascade, a critical pathway for cancer cell proliferation.[8] Furthermore, 2-OHOA has been shown to inhibit the pro-survival PI3K/Akt/mTOR pathway and activate Protein Kinase C (PKC), which can induce cell cycle arrest.[1] The culmination of these effects is the induction of cancer cell differentiation, autophagy, and ultimately, cell death, with a notable selectivity for cancer cells over normal cells.[3]

2-OHOA_Signaling_Pathway 2-OHOA 2-OHOA Cell Membrane Cell Membrane 2-OHOA->Cell Membrane PI3K/Akt Pathway PI3K/Akt Pathway 2-OHOA->PI3K/Akt Pathway inhibits PKC PKC 2-OHOA->PKC activates Autophagy Autophagy 2-OHOA->Autophagy Differentiation Differentiation 2-OHOA->Differentiation Sphingomyelin Synthase (SMS) Sphingomyelin Synthase (SMS) Cell Membrane->Sphingomyelin Synthase (SMS) activates Sphingomyelin Sphingomyelin Sphingomyelin Synthase (SMS)->Sphingomyelin increases Ras Ras Sphingomyelin->Ras displaces from membrane MAPK Pathway MAPK Pathway Ras->MAPK Pathway inhibits Proliferation Proliferation MAPK Pathway->Proliferation PI3K/Akt Pathway->Proliferation Cell Cycle Arrest Cell Cycle Arrest PKC->Cell Cycle Arrest Cell Cycle Arrest->Proliferation inhibits

Signaling pathway of 2-Hydroxyoleic Acid.
Oleic Acid: A Fatty Acid with a Dual Role

Oleic acid, a monounsaturated omega-9 fatty acid, has demonstrated both pro- and anti-tumorigenic properties, with its effects being highly context-dependent. As an anti-cancer agent, oleic acid has been shown to suppress the overexpression of the HER2 oncogene, a key driver in certain breast cancers, and to induce apoptosis in various cancer cell lines, potentially through the modulation of intracellular calcium signaling.[2]

Conversely, oleic acid can also promote cancer progression. Studies have shown that it can enhance the proliferation and migration of ovarian cancer cells by activating the TGFβ-Smad3 signaling pathway.[6] In breast cancer cells, oleic acid has been found to induce migration through the activation of multiple pathways, including FFAR1/4, EGFR, and AKT.[9] This dual functionality underscores the complexity of fatty acid signaling in cancer.

Palmitic Acid: A Promoter of Cancer Progression

Palmitic acid, a saturated fatty acid, is generally considered to have pro-tumorigenic effects. It has been shown to promote cancer cell growth and, notably, to enhance the metastatic potential of cancer cells.[3] One of the proposed mechanisms for this is the induction of a stable "memory" in cancer cells, making them more aggressive and prone to metastasis.[5]

While some studies have reported that palmitic acid can induce apoptosis through the generation of reactive oxygen species (ROS) and cause cell cycle arrest, it also activates pro-survival signaling pathways such as PI3K/Akt and STAT3, which can counteract its cytotoxic effects.[3][7] The overall impact of palmitic acid in many cancer contexts appears to be the promotion of a more aggressive phenotype.

Butyrate: An HDAC Inhibitor with Anti-Tumor Activity

Butyrate is a short-chain fatty acid produced by the gut microbiota through the fermentation of dietary fiber. It is a well-established anti-cancer agent, particularly in the context of colorectal cancer. The primary mechanism of action of butyrate is the inhibition of histone deacetylases (HDACs).[4] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which in turn alters gene expression, leading to the upregulation of tumor suppressor genes like p21.[4]

The downstream effects of HDAC inhibition by butyrate include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.[4] Butyrate also has potent anti-inflammatory and immune-modulatory effects, further contributing to its anti-tumor properties.[4]

Fatty_Acid_Comparison_Workflow cluster_fatty_acids Fatty Acids cluster_mechanisms Primary Mechanism cluster_effects Cellular Effects 2-OHOA 2-OHOA Membrane Lipid Therapy Membrane Lipid Therapy 2-OHOA->Membrane Lipid Therapy Oleic Acid Oleic Acid Signaling Modulation Signaling Modulation Oleic Acid->Signaling Modulation Palmitic Acid Palmitic Acid Metastasis Promotion Metastasis Promotion Palmitic Acid->Metastasis Promotion Butyrate Butyrate HDAC Inhibition HDAC Inhibition Butyrate->HDAC Inhibition Cell Cycle Arrest Cell Cycle Arrest Membrane Lipid Therapy->Cell Cycle Arrest Differentiation Differentiation Membrane Lipid Therapy->Differentiation Autophagy Autophagy Membrane Lipid Therapy->Autophagy Apoptosis Apoptosis Signaling Modulation->Apoptosis Proliferation Proliferation Signaling Modulation->Proliferation Metastasis Metastasis Metastasis Promotion->Metastasis HDAC Inhibition->Cell Cycle Arrest HDAC Inhibition->Apoptosis HDAC Inhibition->Differentiation

Experimental workflow logic.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the different fatty acids in various cancer cell lines as reported in the literature. It is important to note that these values can vary significantly depending on the cell line, assay conditions, and treatment duration.

Fatty AcidCancer Cell LineIC50 ValueTreatment DurationReference
2-OHOA Neuroblastoma (SK-N-SH)~100-200 µMNot Specified[10]
Lung Adenocarcinoma (A549)Racemic 2-OHOA showed similar IC50 to (S) 2OHOANot Specified[11]
Oleic Acid Endometrial (KLE)445.6 µM72 h[1]
Endometrial (Hec-1B)382.8 µM72 h[1]
Endometrial (ECC-1)369.8 µM72 h[1]
Lung (A549)~100 µM (used for experiments based on IC50)Not Specified[12]
Lung (H1299)~100 µM (used for experiments based on IC50)Not Specified[12]
Palmitic Acid Endometrial (Ishikawa)348.2 µM72 h[3]
Endometrial (ECC-1)187.3 µM72 h[3]
Endometrial (RL95-2)69.51 µM24 h[13]
Endometrial (HEC-1-A)56.89 µM48 h[13]
Prostate (PC3, DU145)Dose-dependent inhibitionNot Specified[14]
Butyrate Colon (HCT116)1.14 mM24 h[4]
Colon (HCT116)0.83 mM48 h[4]
Colon (HCT116)0.86 mM72 h[4]
Colon (HT-29)2.42 mM48 h[4]
Colon (Caco-2)2.15 mM72 h[4]
Glioblastoma (LN-405)26 mM72 h[15]
Glioblastoma (T98G)22.7 mM72 h[15]
Triple Negative Breast (MDA-MB-468)3.1 mM72 h[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of fatty acids on cancer cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare stock solutions of the fatty acids (e.g., 2-OHOA, oleic acid, palmitic acid, butyrate) and dilute to the desired concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing the fatty acid treatments. Include a vehicle control (e.g., medium with the solvent used to dissolve the fatty acid).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of fatty acids for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells and treat with fatty acids as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effects of fatty acids on signaling pathways.

  • Cell Lysis: After fatty acid treatment, wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

2-Hydroxyoleic acid, oleic acid, palmitic acid, and butyrate exhibit distinct and complex roles in cancer therapy. 2-OHOA stands out as a promising anti-cancer agent with a unique mechanism of action that targets the cancer cell membrane, leading to the modulation of multiple oncogenic signaling pathways. In contrast, oleic acid has a dual role, while palmitic acid is generally pro-tumorigenic. Butyrate, a natural product of the gut microbiome, demonstrates potent anti-tumor effects, primarily through HDAC inhibition.

The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of these fatty acids. Future research should focus on direct comparative studies to better elucidate the relative efficacy and safety of these molecules and to identify the specific cancer types that are most likely to respond to each therapeutic approach.

References

Re-evaluating Sphingomyelin Synthase Activation by 2-Hydroxyoleic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Controversy: Activator vs. Inhibitor

The central controversy revolves around two sets of conflicting findings. On one hand, studies from the early 2010s reported that 2-HOA rapidly and specifically activates SMS in various cancer cell lines, leading to a significant increase in SM levels.[1][2][3] This was proposed as a key mechanism for its anti-tumor activity, as the accumulation of SM could alter membrane properties and downstream signaling pathways, ultimately inducing cell cycle arrest and apoptosis.[1][4][5][6]

Conversely, a 2018 study published in the Journal of Biological Chemistry presented contradictory evidence, asserting that 2-HOA does not activate SMS in the same cancer cell lines.[7][8] In fact, their in vitro experiments with recombinant SMS1 and SMS2 showed a dose-dependent inhibition of enzyme activity.[7] This study proposed that the observed anti-cancer effects of 2-HOA might be linked to a significant reduction in phosphatidylcholine levels.[7][8]

A key to understanding these disparate findings may lie in the different experimental methodologies employed, particularly in the SMS activity assays and lipidomics analyses.

Comparative Data on 2-HOA's Effect on Sphingomyelin (B164518) Synthase Activity and Cellular Lipid Levels

The following tables summarize the quantitative data from key studies, highlighting the conflicting results regarding the effect of 2-HOA on SMS activity and cellular sphingomyelin and phosphatidylcholine levels.

Table 1: Effect of 2-Hydroxyoleic Acid on Sphingomyelin Synthase (SMS) Activity

Cell Line/System2-HOA ConcentrationIncubation TimeObserved Effect on SMS ActivityReference
U118 (human glioma)200 µM24 hours3.6-fold increase[1]
U118 (human glioma)200 µM5 minutes85% increase[1]
A549 (human lung cancer)200 µMNot specifiedNo significant change[7]
U118 (human glioma)200 µMNot specifiedNo significant change[7]
Recombinant hSMS1Not specifiedNot applicableInhibition[7]
Recombinant hSMS2Not specifiedNot applicableInhibition[7]

Table 2: Effect of 2-Hydroxyoleic Acid on Cellular Sphingomyelin (SM) and Phosphatidylcholine (PC) Levels

Cell Line2-HOA ConcentrationIncubation TimeChange in SM LevelsChange in PC LevelsReference
U118 (human glioma)200 µM72 hours4.6-fold increase30% decrease[1][2]
Jurkat (human leukemia)200 µM24 hours2.4-fold increaseNot reported[1]
A549 (human lung cancer)200 µM24 hours2.7-fold increaseNot reported[1]
A549 (human lung cancer)200 µMNot specifiedNo significant changeSignificant reduction[7]
U118 (human glioma)200 µMNot specifiedNo significant changeNot reported[7]

Alternative Sphingomyelin Synthase Modulators

To provide a broader context, it is useful to consider other compounds known to modulate SMS activity.

Table 3: Alternative Modulators of Sphingomyelin Synthase (SMS) Activity

CompoundTypeMechanism of ActionReported Effect(s)Reference(s)
D609 (Tricyclodecan-9-yl-xanthogenate) InhibitorCompetitive inhibitor of SMS and PC-PLCIncreases cellular ceramide levels, induces apoptosis. IC50 = 402 µM for SMS.[9][10][11][12]
Jaspine B InhibitorPotent inhibitor of SMSInduces apoptosis in cancer cells.[13]
2-Quinolone derivatives InhibitorSelective inhibitor of SMS2Potential for treating inflammatory diseases and atherosclerosis. IC50 of 950 nM for SMS2.[14]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of SMS activity and cellular lipid profiles.

Protocol 1: Sphingomyelin Synthase (SMS) Activity Assay using NBD-Ceramide

This protocol is adapted from methodologies used in studies supporting 2-HOA's activation of SMS.[1]

1. Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Treat cells with 2-HOA or vehicle control for the desired time and concentration. c. Harvest cells by scraping and wash twice with ice-cold PBS. d. Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors). e. Homogenize the cell suspension by sonication or by passing through a fine-gauge needle. f. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. g. Collect the supernatant (post-nuclear supernatant) and determine the protein concentration using a standard method (e.g., BCA assay).

2. In Vitro SMS Assay: a. In a microcentrifuge tube, combine the following:

  • Cell lysate (containing 50-100 µg of protein)
  • NBD-C6-ceramide (final concentration of 10 µM)
  • Phosphatidylcholine (final concentration of 50 µM)
  • Assay buffer (e.g., 20 mM HEPES, pH 7.4) to a final volume of 100 µL. b. For testing direct activation, add 2-HOA (e.g., 200 µM) or other compounds directly to the reaction mixture. c. Incubate the reaction mixture at 37°C for 1-2 hours.

3. Lipid Extraction and Analysis: a. Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase and dry it under a stream of nitrogen gas. d. Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v). e. Spot the lipid extract onto a silica (B1680970) TLC plate. f. Develop the TLC plate using a mobile phase of chloroform:methanol:acetic acid:water (e.g., 50:30:8:4, v/v/v/v). g. Visualize the fluorescent spots of NBD-ceramide and the product, NBD-sphingomyelin, using a fluorescence imager. h. Quantify the fluorescence intensity of the spots to determine SMS activity.

Protocol 2: Cellular Lipid Extraction and Analysis by LC-MS/MS

This protocol is based on methods used in studies that challenge the role of 2-HOA as an SMS activator.[7]

1. Cell Culture and Lipid Extraction: a. Culture and treat cells with 2-HOA as described in Protocol 1. b. After treatment, wash cells with ice-cold PBS and harvest by scraping. c. Add a known amount of internal standards for various lipid classes (e.g., deuterated SM and PC analogs) to the cell pellet. d. Extract lipids using a modified Bligh-Dyer method with chloroform:methanol:water (1:2:0.8, v/v/v). e. After phase separation, collect the lower organic phase containing the lipids. f. Dry the lipid extract under nitrogen gas.

2. LC-MS/MS Analysis: a. Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v). b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). c. Separate the different lipid species using a suitable column (e.g., C18 reverse-phase column). d. Use a gradient elution program with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives such as formic acid and ammonium (B1175870) formate (B1220265) to facilitate ionization. e. Detect and quantify the different sphingomyelin and phosphatidylcholine species using multiple reaction monitoring (MRM) in positive ion mode. f. Normalize the abundance of each lipid species to the corresponding internal standard.

Visualizing the Pathways and Processes

To better understand the molecular interactions and experimental steps involved, the following diagrams have been generated using Graphviz.

Sphingomyelin_Metabolism cluster_synthesis Sphingomyelin Synthesis cluster_hypothesis Hypothesized 2-HOA Action Ceramide Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS PC Phosphatidylcholine (PC) PC->SMS SM Sphingomyelin (SM) SMS->SM DAG Diacylglycerol (DAG) SMS->DAG HOA_activator 2-HOA (Activator Hypothesis) HOA_activator->SMS Activates HOA_inhibitor 2-HOA (Inhibitor Hypothesis) HOA_inhibitor->SMS Inhibits

Caption: Sphingomyelin synthesis pathway and the conflicting hypotheses of 2-HOA action.

SMS_Assay_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis reaction In Vitro Reaction (Cell Lysate + NBD-Ceramide + PC) lysis->reaction extraction Lipid Extraction (Chloroform:Methanol) reaction->extraction tlc Thin-Layer Chromatography (TLC) Separation extraction->tlc imaging Fluorescence Imaging & Quantification tlc->imaging end End: Determine SMS Activity imaging->end

Caption: Experimental workflow for the in vitro Sphingomyelin Synthase (SMS) activity assay.

Lipidomics_Workflow start Start: Cell Culture & Treatment extraction Lipid Extraction with Internal Standards start->extraction lc_separation Liquid Chromatography (LC) Separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection analysis Data Analysis & Quantification ms_detection->analysis end End: Cellular Lipid Profile analysis->end

Caption: General workflow for cellular lipidomics analysis using LC-MS/MS.

Conclusion

The activation of sphingomyelin synthase by 2-hydroxyoleic acid remains a contentious issue in the field of lipid biology and cancer therapeutics. While initial studies provided compelling evidence for SMS activation as a primary mechanism of 2-HOA's anti-cancer effects, subsequent research has presented a strong counterargument, suggesting SMS inhibition and an alternative mechanism involving phosphatidylcholine metabolism.

The discrepancies in the findings underscore the critical importance of methodological details in biochemical and cell-based assays. Researchers investigating the effects of 2-HOA or other lipid modulators on SMS activity should carefully consider the choice of assay, the source of the enzyme (cellular vs. recombinant), and the analytical techniques used for lipid quantification. The detailed protocols and comparative data presented in this guide are intended to aid in the design of future experiments and the interpretation of existing literature, ultimately contributing to a clearer understanding of the multifaceted roles of 2-hydroxyoleic acid in cellular function and its potential as a therapeutic agent. Further studies employing standardized methodologies are warranted to definitively resolve the conflicting findings and fully elucidate the molecular mechanisms of this intriguing fatty acid.

References

Unveiling the Potency of 2-Hydroxyoleic Acid: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the existing preclinical data reveals the broad-spectrum anti-cancer efficacy of 2-hydroxyoleic acid (2-OHOA), a synthetic fatty acid analogue. This guide synthesizes the available quantitative data on its effectiveness in various cancer cell lines, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action on key cellular signaling pathways.

2-Hydroxyoleic acid (2-OHOA), a first-in-class membrane lipid therapy, has demonstrated significant promise in preclinical studies against a range of malignancies. Its unique mechanism of action, which involves the modification of the lipid composition of cancer cell membranes, sets it apart from conventional chemotherapeutic agents. This guide provides a detailed comparison of 2-OHOA's efficacy across different cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of 2-Hydroxyoleic Acid

The anti-proliferative activity of 2-OHOA has been evaluated in numerous cancer cell lines, with a particular focus on aggressive brain tumors. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies across different cancer types, highlighting a degree of selectivity in its action.

Cancer TypeCell LineIC50 (µM)Citation
Glioblastoma SF767~150[1]
U118~200[1]
A172Not Specified[1]
T98GNot Specified[1]
1321N1Not Specified
Lung Cancer A549Not Specified[2]
Mesothelioma MSTO-211HNot Specified
Colorectal Adenocarcinoma HT-29Not Specified

Note: While several studies report dose-dependent inhibition of cell growth, specific IC50 values are not always provided. The table will be updated as more quantitative data becomes available.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

2-OHOA exerts its anti-cancer effects by targeting the very structure of cancer cell membranes. This novel approach leads to the modulation of key signaling pathways that are often dysregulated in cancer, ultimately inducing cell cycle arrest, differentiation, and a form of programmed cell death known as autophagy.[1]

Signaling Pathway Modulation

The primary mechanism of 2-OHOA involves the restoration of normal sphingomyelin (B164518) levels in the cancer cell membrane. This lipid remodeling has profound effects on the localization and activity of membrane-associated proteins, including critical signaling molecules.

G 2-OHOA 2-OHOA Cancer Cell Membrane Cancer Cell Membrane 2-OHOA->Cancer Cell Membrane Sphingomyelin Synthase (SMS) Sphingomyelin Synthase (SMS) Cancer Cell Membrane->Sphingomyelin Synthase (SMS) activates Sphingomyelin Levels ↑ Sphingomyelin Levels ↑ Sphingomyelin Synthase (SMS)->Sphingomyelin Levels ↑ Membrane Fluidity/Organization Membrane Fluidity/Organization Sphingomyelin Levels ↑->Membrane Fluidity/Organization alters Ras Ras Membrane Fluidity/Organization->Ras delocalizes PI3K PI3K Membrane Fluidity/Organization->PI3K delocalizes MAPK Pathway MAPK Pathway Ras->MAPK Pathway inhibits Akt Pathway Akt Pathway PI3K->Akt Pathway inhibits Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest Differentiation Differentiation MAPK Pathway->Differentiation Akt Pathway->Cell Cycle Arrest Autophagy Autophagy Akt Pathway->Autophagy

Caption: Simplified signaling cascade initiated by 2-OHOA.

Experimental Protocols

To ensure the reproducibility and validation of the findings on 2-OHOA's efficacy, detailed experimental protocols are crucial. The following sections outline the standard methodologies employed in these studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of 2-OHOA (typically ranging from 50 to 400 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, typical of late apoptotic or necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with 2-OHOA or a vehicle control as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.[5][6]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[5][6]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of 2-OHOA in cancer cell lines.

G cluster_0 In Vitro Evaluation Cell Culture Cell Culture 2-OHOA Treatment 2-OHOA Treatment Cell Culture->2-OHOA Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) 2-OHOA Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) 2-OHOA Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Western Blot 2-OHOA Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Western Blot->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Rate Apoptosis Rate Data Analysis->Apoptosis Rate Protein Expression Protein Expression Data Analysis->Protein Expression

Caption: Experimental workflow for 2-OHOA efficacy testing.

Conclusion

2-Hydroxyoleic acid presents a compelling profile as a broad-spectrum anti-cancer agent with a novel mechanism of action. Its ability to modulate the lipid composition of cancer cell membranes and subsequently inhibit key oncogenic signaling pathways offers a promising new therapeutic avenue. Further research is warranted to establish a more comprehensive comparative efficacy profile across a wider range of cancer cell lines and to translate these promising preclinical findings into clinical benefits.

References

A Comparative Guide to the Antihypertensive Effects of 2-Hydroxyoleic Acid In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antihypertensive effects of 2-hydroxyoleic acid (2-OHOA) with other established antihypertensive agents. The information is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Comparative Efficacy of Antihypertensive Agents

Table 1: Antihypertensive Effects of 2-Hydroxyoleic Acid (2-OHOA) in Rats

Animal ModelAdministration RouteDoseDuration of TreatmentMaximum Systolic Blood Pressure (SBP) Reduction (mmHg)
Sprague-Dawley RatIntraperitoneal (IP)10 mg/kg7 days26[1]
Sprague-Dawley RatIntraperitoneal (IP)30 mg/kg7 days20[1]
Sprague-Dawley RatOral600 mg/kg (every 12h)6 days25[1]
Spontaneously Hypertensive Rat (SHR)Oral600 mg/kg (every 12h)7 daysNormalized to normotensive levels[2]

Table 2: Antihypertensive Effects of Oleic Acid (OA) in Rats

Animal ModelAdministration RouteDoseDuration of TreatmentMaximum Systolic Blood Pressure (SBP) Reduction (mmHg)
Sprague-Dawley RatOralNot Specified14 days17

Table 3: Antihypertensive Effects of Captopril (B1668294) (ACE Inhibitor) in Rats

Animal ModelAdministration RouteDoseDuration of TreatmentSystolic Blood Pressure (SBP) Reduction (mmHg)
Spontaneously Hypertensive Rat (SHR)Intravenous (IV)1 mg/kgSingle dose8.6 (at 10 min)[3]
Spontaneously Hypertensive Rat (SHR)Oral30 mg/kg5 daysSignificant reduction[4]

Table 4: Antihypertensive Effects of Amlodipine (B1666008) (Calcium Channel Blocker) in Rats

Animal ModelAdministration RouteDoseDuration of TreatmentMean Arterial Pressure (MAP) Reduction (mmHg)
Spontaneously Hypertensive Rat (SHR)Intravenous (IV) Infusion50 µg/kg/h for 3h, then 100 µg/kg/h for 2h5 hoursParallel decrease with RSNA and HR[5]
Spontaneously Hypertensive Rat (SHR)Oral8 mg/kg/day6 monthsDose-dependent reduction[6]
Spontaneously Hypertensive Rat (SHR)Oral20 mg/kg/day6 monthsDose-dependent reduction[6]

Table 5: Antihypertensive Effects of Hydrochlorothiazide (Diuretic) in Rats

Animal ModelAdministration RouteDoseDuration of TreatmentEffect on Blood Pressure
Spontaneously Hypertensive Rat (SHR)Oral (in combination with Captopril)Not Specified1 weekPotentiated the antihypertensive action of Captopril[7]

Experimental Protocols

This section details the methodologies employed in the key in vivo experiments cited in this guide.

Animal Models
  • Sprague-Dawley Rats: A common outbred strain of albino rat used for general-purpose research. In the cited studies, these rats were used to investigate the initial antihypertensive effects of 2-OHOA.

  • Spontaneously Hypertensive Rats (SHRs): An inbred rat strain that is considered a classic model of essential hypertension in humans. These rats are widely used for screening and evaluating the efficacy of antihypertensive drugs.

Drug Administration
  • Intraperitoneal (IP) Injection: 2-OHOA was dissolved in 10% ethanol (B145695) and administered via injection into the peritoneal cavity of Sprague-Dawley rats every 8 hours.

  • Oral Administration: 2-OHOA was dissolved in soybean oil and administered orally to Sprague-Dawley and spontaneously hypertensive rats every 12 hours. Captopril was administered orally to SHRs. Amlodipine was given orally to SHRs.

Blood Pressure Measurement
  • Tail-Cuff Method: This non-invasive method was used for daily blood pressure measurements in conscious rats. The rats were warmed and restrained, and a computerized oscillometric system was used to record systolic blood pressure from the tail. Measurements were typically taken in triplicate. This method allows for repeated measurements on the same animal throughout the treatment period.

Molecular Analysis
  • Tissue Collection: After the final blood pressure measurement, rats were euthanized, and cardiovascular tissues such as the heart and aorta were dissected and immediately frozen in liquid nitrogen for subsequent molecular analysis.

  • Immunoblotting: This technique was used to quantify the levels of specific signaling proteins (e.g., Gαs, Gαq/11, PKCα, PKA subunits) in membrane fractions isolated from the heart and aorta.

  • Adenylyl Cyclase Activity Assay: The activity of adenylyl cyclase, the enzyme that produces cyclic AMP (cAMP), was measured in membrane preparations from cardiovascular tissues to assess the functional consequences of changes in G protein levels.

Signaling Pathways and Mechanisms of Action

2-Hydroxyoleic Acid (2-OHOA)

The antihypertensive effect of 2-OHOA is primarily attributed to its ability to modulate G protein-mediated cellular signaling in cardiovascular tissues.[1] The proposed mechanism involves an increase in the expression of the Gαs protein, which leads to enhanced adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels.[1][8] This increase in cAMP is a well-established mechanism for vasorelaxation.[1] Furthermore, 2-OHOA has been shown to increase the expression and activity of protein kinase A (PKA) and reverse the overexpression of Rho kinase in the aortas of spontaneously hypertensive rats, thereby suppressing a key vasoconstrictory pathway.[2]

G_alpha_s_Signaling_Pathway 2_OHOA 2-Hydroxyoleic Acid Gas ↑ Gαs Protein Expression 2_OHOA->Gas modulates Rho_Kinase ↓ Rho Kinase Activity 2_OHOA->Rho_Kinase suppresses Membrane Cell Membrane AC ↑ Adenylyl Cyclase Activity Gas->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA Vasorelaxation Vasorelaxation PKA->Vasorelaxation Rho_Kinase->Vasorelaxation BP_Reduction Blood Pressure Reduction Vasorelaxation->BP_Reduction

Caption: Signaling pathway of 2-hydroxyoleic acid's antihypertensive effect.

Alternative Antihypertensive Agents
  • Captopril (ACE Inhibitor): Captopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] By blocking this conversion, captopril leads to vasodilation and a reduction in blood pressure. It also interferes with the adrenergic potentiating effect of angiotensin II.[4]

  • Amlodipine (Calcium Channel Blocker): Amlodipine blocks the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells by inhibiting L-type calcium channels.[11][12] This leads to peripheral vasodilation and a decrease in blood pressure.[13] It also has anti-inflammatory and antioxidative properties.[13]

  • Hydrochlorothiazide (Diuretic): Hydrochlorothiazide is a thiazide diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[14] This leads to increased excretion of sodium and water, resulting in a decrease in plasma volume, cardiac output, and ultimately, blood pressure.[15]

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR, Sprague-Dawley) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Drug_Admin Administer 2-OHOA or Alternative Drug (Oral or IP) Baseline_BP->Drug_Admin Vehicle_Control Administer Vehicle Control Baseline_BP->Vehicle_Control Daily_BP Daily Blood Pressure Monitoring (Tail-Cuff Method) Drug_Admin->Daily_BP Vehicle_Control->Daily_BP Tissue_Harvest Euthanasia and Tissue Harvest (Heart, Aorta) Daily_BP->Tissue_Harvest Molecular_Analysis Molecular Analysis (Immunoblotting, Enzyme Assays) Tissue_Harvest->Molecular_Analysis Data_Comparison Compare BP and Molecular Data between Treatment and Control Groups Molecular_Analysis->Data_Comparison

References

A Comparative Analysis of 2-Hydroxyoleic Acid and Palmitic Acid on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 2-hydroxyoleic acid (2-OHOA) and palmitic acid (PA) on key cellular signaling pathways. The information presented is collated from experimental data to assist researchers in understanding their distinct mechanisms of action.

Core Functional Differences at a Glance

Feature2-Hydroxyoleic Acid (2-OHOA)Palmitic Acid (PA)
Primary Function Synthetic antitumor and antihypertensive agent.[1]Saturated fatty acid involved in cellular metabolism and lipotoxicity.[2][3]
Mechanism of Action Modulates cell membrane lipid composition, leading to the inactivation of Ras/MAPK and PI3K/Akt signaling pathways.[1][4]Induces cellular stress, inflammation, and insulin (B600854) resistance through activation of TLR4 and modulation of the PI3K/Akt/mTOR pathway.[2][3][5][6][7]
Effect on Cancer Cells Induces cell cycle arrest, differentiation, and autophagy.[1]Can inhibit proliferation in some cancer cell lines, but its role is complex and can be pro-tumorigenic in other contexts.[2][8][9]
Effect on Cell Membrane Increases membrane fluidity and alters lipid domain organization.[1]Can alter membrane lipid composition and contribute to lipid raft formation.
Therapeutic Potential Investigated as a treatment for glioblastoma and other solid tumors.[1][4]Associated with metabolic diseases; its modulation is a target for therapeutic intervention.[6]

Quantitative Data Comparison

The following tables summarize the quantitative effects of 2-OHOA and PA on cell viability and key signaling proteins. Direct comparative studies under identical experimental conditions are limited; therefore, data from various sources are presented.

Table 1: Comparative Effects on Cancer Cell Viability (IC50 Values)

CompoundCell LineCancer TypeIC50 Value (µM)
2-Hydroxyoleic AcidU118Glioblastoma~200
2-Hydroxyoleic AcidA549Lung Cancer~200
Palmitic AcidIshikawaEndometrial Cancer348.2 ± 30.29[9]
Palmitic AcidECC-1Endometrial Cancer187.3 ± 19.02[9]

Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay conditions.

Table 2: Modulation of Key Signaling Pathways

CompoundPathwayKey ProteinEffectQuantitative DataCell Line
2-Hydroxyoleic Acid Ras/MAPKRasTranslocation from membrane to cytoplasm-Glioblastoma cells
PI3K/Aktp-Akt (Ser473)Inhibition-Glioblastoma cells
Palmitic Acid PI3K/Akt/mTORp-Akt (Ser473)Inhibition (chronic exposure)Downregulation observed after 48h with 0.4 mM PA.[5]Beta-cell lines
TLR4/NF-κBNF-κB p65Increased nuclear translocationStrong increase observed with PA treatment.[10]3T3-L1 adipocytes
TLR4/NF-κBIL-6, TNF-α mRNAIncreased expressionUp-regulation observed with PA pretreatment.[11]SH-SY5Y neuroblastoma

Signaling Pathway Diagrams

2-Hydroxyoleic Acid (2-OHOA) Signaling Pathway

Caption: Signaling cascade initiated by 2-OHOA, leading to cell growth inhibition.

Palmitic Acid (PA) Signaling Pathway

Caption: Pro-inflammatory and metabolic signaling pathways activated by palmitic acid.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 2-OHOA and palmitic acid.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., U118, A549, Ishikawa)

  • Complete culture medium

  • 2-Hydroxyoleic acid and Palmitic acid stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells (5,000-10,000 cells/well) Incubate_24h 2. Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells 3. Treat with 2-OHOA or PA (various concentrations) Incubate_24h->Treat_Cells Incubate_48_72h 4. Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT 5. Add MTT Solution (10 µL/well) Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate (2-4h) Add_MTT->Incubate_2_4h Add_Solubilization_Buffer 7. Add Solubilization Buffer (100 µL/well) Incubate_2_4h->Add_Solubilization_Buffer Measure_Absorbance 8. Measure Absorbance (570 nm) Add_Solubilization_Buffer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of 2-OHOA and PA in culture medium. Remove the existing medium and add 100 µL of the medium containing the test compounds or a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Phospho-Akt (Ser473)

This protocol is used to quantify the phosphorylation status of Akt, a key node in the PI3K/Akt pathway.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • 2-Hydroxyoleic acid and Palmitic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of 2-OHOA or PA for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12][13]

    • Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[12][13][14]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13][14]

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phospho-Akt is typically expressed as a ratio to total Akt.

Sphingomyelin Synthase (SMS) Activity Assay

This assay measures the activity of SMS, an enzyme implicated in the mechanism of action of 2-OHOA.

Materials:

  • Cell homogenates from treated and untreated cells

  • Fluorescent ceramide substrate (e.g., C6-NBD-ceramide)

  • Phosphatidylcholine (PC)

  • Reaction buffer

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Fluorescence imaging system

Methodology:

  • Cell Treatment and Homogenization: Treat cells with 2-OHOA or a vehicle control. Harvest and homogenize the cells in an appropriate buffer.

  • Enzyme Reaction: Set up a reaction mixture containing cell homogenate (as the source of SMS), C6-NBD-ceramide, and PC in a reaction buffer.[15]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[15]

  • Lipid Extraction: Stop the reaction and extract the lipids using a solvent system like chloroform:methanol.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.[15]

  • Detection and Quantification: Visualize the fluorescent spots (NBD-ceramide and NBD-sphingomyelin) under UV light and quantify their intensity using a fluorescence imaging system.[15]

  • Data Analysis: Calculate the SMS activity based on the conversion of NBD-ceramide to NBD-sphingomyelin.

Ras Membrane Localization Assay

This assay quantifies the translocation of Ras from the plasma membrane to the cytoplasm.

Methodology: This can be assessed using several techniques, including:

  • Cell Fractionation and Western Blotting:

    • Treat cells with 2-OHOA or a vehicle control.

    • Perform subcellular fractionation to separate the membrane and cytosolic fractions.

    • Analyze the amount of Ras in each fraction by Western blotting.

  • Immunofluorescence and Confocal Microscopy:

    • Grow cells on coverslips and treat with 2-OHOA.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of Ras using a confocal microscope. Quantitative analysis of fluorescence intensity at the membrane versus the cytoplasm can be performed.

  • Super-Resolution Microscopy: For more precise localization, techniques like photoactivated localization microscopy (PALM) or stochastic optical reconstruction microscopy (STORM) can be employed to visualize Ras nanoclusters on the plasma membrane.[16][17][18]

This guide provides a foundational comparison of 2-hydroxyoleic acid and palmitic acid. The distinct effects of these fatty acids on cellular signaling pathways underscore their different roles in cell biology and potential therapeutic applications. Further direct comparative studies are warranted to fully elucidate their relative potencies and detailed mechanisms of action.

References

Independent Verification of 2-Hydroxyoleic Acid-Induced Autophagy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyoleic acid (2-OHOA), a synthetic fatty acid derivative, has emerged as a promising anti-cancer agent, particularly in the context of glioma.[1][2] Its mechanism of action is multifaceted, notably inducing autophagic cell death in cancer cells.[1][3] Autophagy, a cellular self-degradation process, is a critical target in cancer therapy, and its modulation can determine cell fate. This guide provides an objective comparison of 2-OHOA's performance in inducing autophagy against other well-established modulators, supported by experimental data and detailed protocols.

Comparison of Autophagy Induction: 2-OHOA vs. Alternatives

The induction of autophagy is commonly verified by monitoring the levels of specific protein markers, primarily the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

Here, we compare the effects of 2-OHOA on these markers in glioma cells with those of two other compounds: rapamycin, a well-known mTOR inhibitor and a classical autophagy inducer, and temozolomide (B1682018) (TMZ), the standard-of-care chemotherapeutic agent for glioblastoma.

Table 1: Quantitative Comparison of Autophagy Induction in Glioma Cells

InducerCell LineConcentrationDurationLC3-II Fold Increase (vs. Control)p62 Fold Change (vs. Control)Reference
2-Hydroxyoleic Acid (2-OHOA) 1321N1, SF-767, U118150 µM72 hSignificant IncreaseData not available[3]
Rapamycin U118-MG12.5 µM72 hIncreasedDecreased[4]
Rapamycin C61 µM48 h~2.5-foldData not available[1]
Temozolomide (TMZ) pGBM T1200 µM2 hSignificant IncreaseData not available[5]
Temozolomide (TMZ) U251Not specifiedNot specifiedIncreasedData not available[6]

Note: Direct comparative studies with quantitative fold changes for 2-OHOA are limited. The "Significant Increase" for 2-OHOA and TMZ in some studies is based on visual assessment of Western blot images from the cited literature.

Signaling Pathways of 2-OHOA-Induced Autophagy

2-OHOA initiates autophagy through a unique mechanism that involves the induction of endoplasmic reticulum (ER) stress and the modulation of key signaling pathways that regulate cell growth and survival.

2-OHOA's Dual Mechanism of Action

2-OHOA's primary effect is the alteration of the lipid composition of cancer cell membranes.[7] This leads to two key downstream events that converge to induce autophagy:

  • Inhibition of Pro-Survival Signaling: 2-OHOA displaces Ras from the cell membrane, leading to the inactivation of the Ras/MAPK and PI3K/Akt signaling pathways.[1] These pathways are typically hyperactive in cancer and act to suppress autophagy. Their inhibition by 2-OHOA relieves this suppression, thereby promoting the initiation of the autophagic process.

  • Induction of Endoplasmic Reticulum (ER) Stress: 2-OHOA also induces the unfolded protein response (UPR) by causing ER stress.[3] This is a cellular stress response that, when prolonged, can trigger autophagy as a survival mechanism. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

The interplay between the inhibition of pro-survival signaling and the induction of ER stress creates a robust stimulus for autophagy in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum 2-OHOA 2-OHOA Membrane Lipid Rafts Membrane Lipid Rafts 2-OHOA->Membrane Lipid Rafts alters composition ER Stress ER Stress 2-OHOA->ER Stress induces Ras Ras Membrane Lipid Rafts->Ras displaces PI3K/Akt Pathway PI3K/Akt Pathway Ras->PI3K/Akt Pathway inhibits MAPK Pathway MAPK Pathway Ras->MAPK Pathway inhibits mTOR mTOR PI3K/Akt Pathway->mTOR inhibits MAPK Pathway->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Cell Death Cell Death Autophagy->Cell Death UPR UPR ER Stress->UPR activates UPR->Autophagy activates

2-OHOA Signaling Pathway to Autophagy

Experimental Protocols for Verification of Autophagy

Accurate and reproducible methods are essential for the independent verification of autophagy induction. Below are detailed protocols for two key assays.

Western Blotting for LC3-II and p62

This method quantifies the changes in the levels of LC3-II and p62 proteins, providing a reliable measure of autophagic activity.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto the appropriate SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize LC3-II to a loading control (e.g., β-actin or GAPDH) and calculate the LC3-II/LC3-I ratio. Normalize p62 to the loading control.

Western Blotting Workflow
Fluorescence Microscopy for LC3 Puncta

This technique allows for the visualization and quantification of autophagosomes as distinct puncta within the cell.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (4% in PBS) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with the desired autophagy inducer.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary anti-LC3B antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using image analysis software.

LC3 Puncta Fluorescence Microscopy Workflow

Conclusion

2-Hydroxyoleic acid represents a novel and effective inducer of autophagy in glioma cells, operating through a distinct mechanism involving the dual action of inhibiting pro-survival signaling pathways and inducing ER stress. While direct quantitative comparisons with other inducers in single studies are not extensively available, the existing evidence strongly supports its potent autophagic activity. The provided experimental protocols offer a standardized framework for the independent verification and further investigation of 2-OHOA's effects on autophagy, facilitating its continued development as a promising therapeutic agent.

References

A Head-to-Head Comparison: 2-OHOA vs. Standard Chemotherapy in Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical and clinical data comparing the novel membrane lipid modulator 2-OHOA with standard-of-care chemotherapy in the context of glioma.

Glioblastoma and other high-grade gliomas remain among the most challenging cancers to treat, with standard chemotherapy regimens offering limited efficacy. This guide provides a comprehensive comparison of 2-hydroxyoleic acid (2-OHOA), a first-in-class therapeutic agent, and standard chemotherapy agents, primarily temozolomide (B1682018) (TMZ), in glioma models. The information is based on available preclinical and clinical data to inform research and drug development efforts.

Executive Summary

2-OHOA is a synthetic lipid derivative that modulates the lipid composition of cancer cell membranes, leading to the inactivation of key oncogenic signaling pathways.[1][2] Standard chemotherapy, such as the alkylating agent temozolomide, acts by inducing DNA damage. Preclinical evidence suggests that 2-OHOA may offer superior efficacy and a better safety profile compared to TMZ in some glioma models.[1] Clinical trials are ongoing to determine the efficacy of 2-OHOA, both as a monotherapy and in combination with standard treatments.[3][4]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between 2-OHOA and standard chemotherapy lies in their mechanism of action.

2-OHOA: Restoring Cellular Harmony by Remodeling Membranes

2-OHOA's unique mechanism of action involves the regulation of cell membrane lipid composition. It specifically increases the levels of sphingomyelin (B164518) in the membranes of cancer cells. This alteration leads to the displacement of key signaling proteins, such as Ras, from the membrane to the cytoplasm, thereby inactivating downstream pro-tumorigenic pathways like the Ras/MAPK and PI3K/Akt signaling cascades.[1][5] This modulation of the cell membrane is thought to induce cancer cell differentiation and autophagy.[1]

dot

2-OHOA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-OHOA 2-OHOA Sphingomyelin Sphingomyelin 2-OHOA->Sphingomyelin increases Ras_active Ras (Active) Sphingomyelin->Ras_active displaces Ras_inactive Ras (Inactive) Ras_active->Ras_inactive MAPK_Pathway MAPK Pathway Ras_inactive->MAPK_Pathway inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Ras_inactive->PI3K_Akt_Pathway inhibits Proliferation_Survival Tumor Proliferation & Survival MAPK_Pathway->Proliferation_Survival leads to inhibition of PI3K_Akt_Pathway->Proliferation_Survival leads to inhibition of

Caption: 2-OHOA Signaling Pathway.

Standard Chemotherapy (Temozolomide): Inducing DNA Damage

Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage and triggering apoptosis in rapidly dividing cancer cells. Its efficacy is often limited by the cancer cells' intrinsic DNA repair mechanisms, particularly the enzyme O6-methylguanine-DNA methyltransferase (MGMT). Resistance to TMZ is a significant clinical challenge.

dot

Temozolomide_Signaling_Pathway TMZ Temozolomide DNA DNA TMZ->DNA methylates DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis induces MGMT MGMT (DNA Repair) MGMT->DNA_Damage repairs

Caption: Temozolomide Mechanism of Action.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies with extensive quantitative data are limited. However, available data from different studies provide insights into the comparative efficacy of 2-OHOA and standard chemotherapy.

In Vitro Studies

Cell LineTreatmentKey FindingsReference
Human Glioma Cell Lines2-OHOAShowed greater efficacy in inhibiting cell growth compared to TMZ. Did not lead to tumor relapse in a long-term treatment model.[1]
U87MG and A172 (TMZ-sensitive)Aldoxorubicin + TMZCombination showed greater cytotoxicity compared to TMZ alone.[6]
T98G (TMZ-resistant)Aldoxorubicin + TMZCombination significantly increased the killing effect of the anthracycline.[6]

In Vivo Studies

A preclinical study reported that 2-OHOA was more efficient than TMZ in a glioma model and, importantly, no tumor relapse was observed after treatment with 2-OHOA.[1] Other studies have shown that 2-OHOA reduces tumor growth in numerous xenograft mouse models.[1][5]

For temozolomide, its in vivo efficacy varies depending on the glioma model and the MGMT methylation status of the tumor. In a U87 xenograft model, TMZ in combination with bevacizumab significantly improved survival compared to either treatment alone.[7]

Animal ModelTreatmentKey FindingsReference
Rat U87 Glioma XenograftTMZ (50 mg/kg) + BevacizumabMedian survival of 109 days vs. 19 days for control. 50% of animals were long-term survivors.[7]
Rat U87 Glioma XenograftTMZ (50 mg/kg)Median survival of 63 days.[7]
Mice with U87 xenograftsAldoxorubicin + TMZDelayed mortality during the experimental period compared to TMZ alone.[6]

Clinical Trials: Translating Preclinical Promise

2-OHOA

A first-in-human Phase 1/2A trial of 2-OHOA in patients with recurrent high-grade gliomas and other advanced solid tumors has been completed.[3]

  • Key Findings:

    • Of 21 patients with high-grade glioma, 24% showed a clinical benefit.[3]

    • One patient had an exceptional response lasting over 2.5 years.[3]

    • The treatment was well-tolerated, with the most common side effects being mild-to-moderate nausea, vomiting, and diarrhea.[3]

  • Current Status: An international, randomized Phase IIb/III trial is underway to evaluate 2-OHOA in combination with standard chemoradiation for newly diagnosed glioblastoma patients.[4][8]

Standard Chemotherapy (Temozolomide)

Temozolomide is the established standard of care for newly diagnosed glioblastoma, administered concurrently with radiation followed by adjuvant cycles. Its efficacy is modest, and recurrence is nearly universal. For recurrent glioblastoma, the efficacy of further chemotherapy, including lomustine, is limited.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings.

2-OHOA Preclinical Protocol (General Outline)

  • Cell Lines: Human glioma cell lines (e.g., U-118 MG, SF-767).

  • Animal Models: Orthotopic xenograft models in immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Stereotactic injection of glioma cells into the brain.

  • Treatment Administration: 2-OHOA is typically administered orally. Dosing and schedule would be as specified in the particular study.

  • Efficacy Endpoints: Tumor growth inhibition (measured by bioluminescence or MRI), and overall survival.

  • Pharmacodynamic Studies: Analysis of signaling pathway modulation in tumor tissue.

dot

2-OHOA_Preclinical_Workflow Cell_Culture Glioma Cell Culture Implantation Orthotopic Implantation in Mice Cell_Culture->Implantation Treatment Oral Administration of 2-OHOA or Vehicle Control Implantation->Treatment Monitoring Tumor Growth Monitoring (Bioluminescence/MRI) Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis of Tumor Tissue Treatment->PD_Analysis Survival Survival Analysis Monitoring->Survival

Caption: 2-OHOA Preclinical Experimental Workflow.

Temozolomide Preclinical Protocol (Example)

  • Cell Lines: Human glioblastoma cell lines (e.g., U87MG).

  • Animal Models: Intracranial xenograft models in athymic rats.

  • Tumor Implantation: Intracranial injection of U87 human glioma cells.

  • Treatment Administration: Temozolomide administered orally at 50 mg/kg for 5 consecutive days.[7]

  • Efficacy Endpoints: Median survival and long-term survival.[7]

Conclusion

2-OHOA represents a novel therapeutic strategy for glioma that targets the fundamental biology of cancer cell membranes. Preclinical data suggests it may hold advantages over standard DNA-damaging chemotherapy like temozolomide in terms of efficacy and the prevention of relapse. Early clinical data is encouraging, and ongoing later-phase trials will be critical in determining its ultimate role in the treatment of glioblastoma. For researchers and drug development professionals, the distinct mechanism of action of 2-OHOA offers a promising avenue for further investigation, both as a monotherapy and in combination with other treatment modalities, to address the significant unmet need in this challenging disease.

References

2-Hydroxyoleic Acid: A Favorable Preclinical Safety Profile for a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data suggests that 2-hydroxyoleic acid (2-OHOA), a synthetic derivative of oleic acid, possesses a promising safety profile, positioning it as a compelling candidate for cancer therapy, particularly for aggressive brain tumors like glioblastoma. While direct comparative preclinical safety studies with standard-of-care agents are not extensively published, examination of available data and the known safety profile of alternatives like temozolomide (B1682018) provides a valuable context for researchers and drug development professionals.

2-Hydroxyoleic acid is a first-in-class drug that modulates the lipid composition of cancer cell membranes, a mechanism distinct from traditional cytotoxic chemotherapy.[1] This novel mechanism of action is associated with a favorable safety profile observed in clinical trials, which is rooted in its performance in preclinical animal models.[2] Clinical studies have generally shown 2-OHOA to be well-tolerated, with the most common adverse events being manageable and reversible gastrointestinal issues.[3]

Comparative Safety Overview

Safety Parameter2-Hydroxyoleic Acid (2-OHOA)Temozolomide (TMZ)
Primary Reported Toxicities (Clinical) Mild to moderate, reversible gastrointestinal effects (nausea, vomiting, diarrhea)[3]Hematologic toxicities (thrombocytopenia, neutropenia, anemia), nausea, vomiting, constipation, dizziness[4]
General Preclinical Safety Assessment Described as having undergone a "comprehensive pre-clinical program" characterizing its safety in various animal models, suggesting a favorable outcome that supported clinical development.[2]Known to cause dose-limiting myelosuppression in preclinical models. Other findings include testicular toxicity and potential for secondary malignancies.
Mechanism of Toxicity Related to its mechanism of action on cell membranes, likely localized to the gastrointestinal tract upon oral administration.DNA alkylating agent, leading to cytotoxicity in rapidly dividing cells, including bone marrow and reproductive tissues.

Experimental Protocols in Preclinical Safety Assessment

Standard preclinical toxicology studies are designed to assess the safety of a new drug candidate before it is tested in humans. While the specific protocols for 2-OHOA are not publicly detailed, they would have likely followed established international guidelines.

Acute Toxicity Studies

Objective: To determine the potential for toxicity from a single high dose of the test substance and to identify the maximum tolerated dose (MTD).

Typical Protocol:

  • Animal Model: Typically rodents (e.g., rats or mice).

  • Administration: A single dose of the drug is administered, usually via the intended clinical route (oral for 2-OHOA).

  • Dosage: A range of doses are tested to determine the dose at which significant adverse effects or mortality occurs.

  • Observation Period: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, effects on body weight, and any mortality.

  • Endpoints: The median lethal dose (LD50) may be calculated, although modern approaches focus more on identifying target organs of toxicity through gross necropsy and histopathology of major organs.[4]

Repeat-Dose Toxicity Studies

Objective: To evaluate the toxicological profile of a substance after repeated administration over a prolonged period.

Typical Protocol:

  • Animal Model: At least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog or rabbit), are typically used.[5]

  • Administration: The drug is administered daily for a specified duration (e.g., 28 or 90 days).

  • Dosage: Multiple dose levels are tested, including a control group, a low dose, a mid-dose, and a high dose intended to produce some level of toxicity.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and regular hematology and clinical chemistry analyses are performed.

  • Endpoints: At the end of the study, a full necropsy is performed, with organ weights recorded and a comprehensive histopathological examination of all major organs and tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.[5][6]

Signaling Pathways and Experimental Workflows

2-OHOA's unique mechanism of action involves the modulation of cell membrane lipids, which in turn affects multiple downstream signaling pathways implicated in cancer cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome 2_OHOA 2-Hydroxyoleic Acid Membrane_Lipids Membrane Lipid Composition 2_OHOA->Membrane_Lipids Ras Ras Membrane_Lipids->Ras Inhibits localization PKC PKC Membrane_Lipids->PKC Modulates activity MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Ras->PI3K_Akt_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis PI3K_Akt_Pathway->Proliferation PKC->Proliferation

Figure 1: Simplified signaling pathway affected by 2-hydroxyoleic acid.

The preclinical safety assessment of a novel compound like 2-OHOA follows a structured workflow to ensure a thorough evaluation before human trials.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Cytotoxicity (Cancer vs. Normal Cells) Start->In_Vitro Acute_Tox Acute Toxicity Studies (e.g., in Rats) In_Vitro->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity Studies (Rodent and Non-Rodent) Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose_Tox->Safety_Pharm Genotox Genotoxicity Studies (Ames, Micronucleus) Repeat_Dose_Tox->Genotox IND_Submission Investigational New Drug (IND) Application to Regulatory Agency Safety_Pharm->IND_Submission Genotox->IND_Submission Clinical_Trials Phase I Clinical Trials IND_Submission->Clinical_Trials

Figure 2: General experimental workflow for preclinical safety assessment.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Idroxioleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Idroxioleic Acid (also known as 2-hydroxyoleic acid or 2-OHOA), a synthetic hydroxylated lipid with antineoplastic properties.[1][2] Adherence to these procedures is critical to minimize environmental impact and ensure a safe laboratory environment.

Chemical Safety Overview

While this compound is not classified as a hazardous substance or mixture, proper handling and disposal are essential.[3][4] It is stable under recommended storage conditions.[3][4] The following table summarizes key safety information.

PropertyInformation
Chemical Name (Z)-2-Hydroxyoctadec-9-enoic acid[1]
Synonyms 2-OHOA, this compound[1][4]
Molecular Formula C18H34O3[1]
Appearance Solid or oil (inferred from similar fatty acids)
Solubility Likely soluble in organic solvents like ethanol, ether, and chloroform; insoluble in water (inferred from similar fatty acids)[5]
Known Hazards Not classified as hazardous.[3][4] However, it is biologically active.[2]
Toxicity Specific toxicity data is not readily available. Handle as a potentially harmful substance.[5]
Environmental Impact No specific data is available. As a fatty acid, it is likely biodegradable, but direct release into the environment should be avoided.[5]

Experimental Protocol: Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

Disposal of Small Quantities (typically < 1 g or < 10 mL of solution):

  • Absorption: If the this compound waste is in liquid form or dissolved in a volatile organic solvent, absorb it onto an inert material such as vermiculite, sand, or a chemical absorbent pad.[5]

  • Solvent Evaporation: Place the absorbent material in a fume hood to allow any volatile solvent to evaporate safely.[5]

  • Packaging: Once the solvent has evaporated, place the absorbent material containing the this compound into a clearly labeled, sealed plastic bag. This bag should then be placed within a designated solid chemical waste container.[5]

  • Labeling: The outer waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

Disposal of Large Quantities (typically > 1 g or > 10 mL of solution):

  • Containment: Keep the this compound waste in its original container or a compatible, well-sealed waste container.[5]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and "this compound".

  • Storage: Store the waste container in a designated, secure waste collection area, away from incompatible materials such as strong oxidizing agents.[5]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. The preferred method for final disposal is high-temperature incineration.[5]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure adequate ventilation.[6]

  • Contain: Wear appropriate PPE, including respiratory protection if necessary.[6] Cover the spill with an inert absorbent material.[5]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

Important Considerations:

  • Do Not Pour Down the Drain: Due to its poor water solubility and biological activity, this compound should never be disposed of down the sanitary sewer.[5]

  • Avoid Incompatible Waste Streams: Do not mix this compound waste with strong oxidizing agents.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated quantity Assess Quantity start->quantity small Small Quantity (<1g or <10mL) quantity->small Small large Large Quantity (>1g or >10mL) quantity->large Large absorb Absorb onto Inert Material small->absorb contain Contain in Original or Compatible Labeled Container large->contain evaporate Evaporate Solvent in Fume Hood absorb->evaporate package Package in Labeled, Sealed Bag evaporate->package solid_waste Place in Solid Chemical Waste Container package->solid_waste professional_disposal Arrange for Professional Disposal (Incineration) solid_waste->professional_disposal store Store in Designated Waste Area contain->store store->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Hydroxyoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized compounds like 2-Hydroxyoleic Acid. Also known as Minerval or 2-OHOA, this synthetic derivative of oleic acid is recognized for its potential as an antineoplastic agent.[1][2] Adherence to strict safety protocols is crucial to mitigate risks and ensure a secure research environment. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans for 2-Hydroxyoleic Acid.

Chemical and Physical Properties

2-Hydroxyoleic Acid is a synthetic, monounsaturated hydroxylated fatty acid.[3] It is typically an off-white to pale beige solid.[2] Key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₈H₃₄O₃
Molecular Weight 298.5 g/mol
CAS Number 56472-29-8
Appearance Off-White to Pale Beige Solid
Solubility DMSO: >20mg/mL, slightly soluble in Chloroform and Methanol
Storage Temperature -20°C

Sources:[1][2][3]

Hazard Identification and Personal Protective Equipment

The primary hazard associated with 2-Hydroxyoleic Acid is its potential to cause serious eye damage.[1][2] The Globally Harmonized System (GHS) classification for this compound includes "Serious eye damage, Category 1".[2] Therefore, stringent adherence to PPE guidelines is mandatory.

PPE CategorySpecification/RecommendationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and fine particles that can cause serious eye damage.
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Not generally required for small quantities if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.To minimize inhalation of the compound.

Sources:[2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling 2-Hydroxyoleic Acid is critical for both safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Work Area: Ensure the workspace is clean and uncluttered.

  • Ventilation: Work in a well-ventilated area. For weighing and preparing solutions, the use of a chemical fume hood is strongly recommended to minimize inhalation risk.

  • Safety Equipment: Confirm that an eyewash station and a safety shower are readily accessible before beginning work.

2. Handling the Compound:

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Preventing Dust Generation: As 2-Hydroxyoleic Acid is a solid, handle it carefully to avoid creating dust. Weigh the compound within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

3. Storage:

  • Store 2-Hydroxyoleic Acid in a tightly sealed container at -20°C for long-term stability.[3][4]

  • Keep the container in a dry and well-ventilated place.[5]

  • Segregate from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Plan

Proper disposal of 2-Hydroxyoleic Acid and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Unused Compound: The pure, unused compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that have come into direct contact with 2-Hydroxyoleic Acid, such as used gloves, weighing papers, pipette tips, and absorbent pads, should be considered chemical waste.

  • Liquid Waste: Experimental solutions containing 2-Hydroxyoleic Acid should be collected in a designated hazardous waste container.

2. Waste Collection and Labeling:

  • Place all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

  • The label should include "Hazardous Waste," the chemical name "2-Hydroxyoleic Acid," and any other components of the waste stream.

3. Disposal Procedure:

  • Neutralization (for acidic waste): For small quantities of aqueous waste that are acidic, neutralization may be an option. This should be performed in a fume hood by slowly adding a weak base (e.g., sodium bicarbonate solution) until the pH is between 5.5 and 9.5.[7][8] However, this should only be done by trained personnel.

  • Professional Disposal: For larger quantities or if neutralization is not feasible, the waste must be disposed of through a licensed hazardous waste disposal contractor.[7]

  • Empty Containers: The first rinse of any empty container that held 2-Hydroxyoleic Acid should be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of down the drain with copious amounts of water, provided the container is thoroughly empty.[9]

Emergency Procedures: Spill and Exposure

A clear and concise emergency plan is crucial for responding effectively to accidents.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill contact_ehs Contact Environmental Health & Safety (EHS) small_spill->contact_ehs No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe Yes contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill with Appropriate Materials contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a 2-Hydroxyoleic Acid spill.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idroxioleic Acid
Reactant of Route 2
Reactant of Route 2
Idroxioleic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。